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Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to O-Cyclopropylhydroxylamine Hydrochloride: Synthesis, Properties, and Reactivity O-Cyclopropylhydroxylamine hydrochloride has emerged as a significant building block for synthetic and medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to O-Cyclopropylhydroxylamine Hydrochloride: Synthesis, Properties, and Reactivity

O-Cyclopropylhydroxylamine hydrochloride has emerged as a significant building block for synthetic and medicinal chemists. Its unique structural combination—a strained cyclopropane ring and a reactive hydroxylamine moiety—offers a powerful platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2][3] The cyclopropyl group is a well-established motif in drug discovery, often used to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3][4] This guide provides a comprehensive overview of O-Cyclopropylhydroxylamine hydrochloride, focusing on its fundamental properties, a scalable synthetic route, its key reactivity profile, and safe handling protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

O-Cyclopropylhydroxylamine hydrochloride is a bench-stable white solid, a key advantage over its volatile free-base form.[1][5] This stability makes it a practical and reliable reagent for a variety of chemical transformations. The hydrochloride salt form enhances its handling characteristics and shelf-life, allowing for storage at -20°C for several months without significant degradation.[5]

Table 1: Physicochemical Properties of O-Cyclopropylhydroxylamine Hydrochloride

PropertyValueSource
Chemical Formula C₃H₇NO · HClInferred from structure
Molecular Weight 109.55 g/mol Calculated
Appearance White solid[1]
Storage -20°C[5]
Stability Bench-stable as HCl salt; free base is volatile.[1][5]
InChIKey (Free Base) XWQOMZOQTMWNND-UHFFFAOYSA-N[6]

The core of its utility lies in the inherent reactivity of its two key functional components: the readily cleavable N-O bond and the strained C-C bonds of the cyclopropane ring.[1] This dual reactivity allows it to serve as a versatile precursor in complex cascade reactions.

Caption: Chemical structure of O-Cyclopropylhydroxylamine Hydrochloride.

Scalable Synthesis: A Validated Protocol

Initial attempts to synthesize O-cyclopropyl hydroxylamine via direct O-alkylation or cross-coupling methods proved unsuccessful.[5] Consequently, a robust and scalable three-step synthesis was developed, which leverages an olefin cyclopropanation strategy.[1][5] This pathway provides gram-scale quantities of the target compound, ensuring a reliable supply for research and development.

G Figure 2: Scalable Synthetic Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Phthalimide Cleavage cluster_2 Step 3: Salt Formation A 2-(Vinyloxy)isoindoline-1,3-dione (15a) B 2-Cyclopropoxyisoindoline-1,3-dione (16a) A->B  Simmons-Smith Conditions  (Et2Zn, CH2I2, TFA) C Intermediate (16a) D O-Cyclopropylhydroxylamine (Free Base) C->D  Hydrazine Hydrate  (N2H4·H2O) E Free Base F O-Cyclopropylhydroxylamine HCl (17a) (Final Product) E->F  HCl in Dioxane

Caption: Validated workflow for the gram-scale synthesis of the target compound.

Experimental Protocol: Synthesis of O-Cyclopropylhydroxylamine Hydrochloride (17a)

This protocol is adapted from the validated, multi-gram scale synthesis reported by Li, et al.[1][5]

Step 1: Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione (16a)

  • To a stirred solution of 2-(vinyloxy)isoindoline-1,3-dione (15a) (1.0 eq) in an appropriate solvent, add trifluoroacetic acid (TFA) (0.2 eq).

  • Cool the mixture to 0 °C.

  • Add diethylzinc (Et₂Zn) (2.0 eq) dropwise, followed by the dropwise addition of diiodomethane (CH₂I₂) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield pure 2-cyclopropoxyisoindoline-1,3-dione (16a).

Step 2 & 3: Phthalimide Cleavage and Hydrochloride Salt Formation

  • Dissolve the purified intermediate (16a) (1.0 eq) in ethanol (EtOH) in a round-bottom flask.

  • Add hydrazine hydrate (N₂H₄·H₂O) (1.2 eq) to the solution at room temperature.

  • Stir the mixture for several hours. A white precipitate (phthalhydrazide) will form.

  • Filter the mixture to remove the solid by-product, washing the solid with additional ethanol.

  • Combine the filtrates and cool to 0 °C.

  • Slowly add a solution of hydrogen chloride (HCl) in 1,4-dioxane (4.0 M, 1.5 eq) to the filtrate.

  • A white precipitate of the desired hydrochloride salt (17a) will form.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain O-Cyclopropylhydroxylamine hydrochloride as a white solid.[1]

Reactivity and Synthetic Utility: The[7][7]-Sigmatropic Rearrangement

The primary synthetic value of O-cyclopropyl hydroxylamines lies in their role as precursors for[7][7]-sigmatropic rearrangements.[1][5] This powerful transformation is analogous to well-known reactions like the Fischer-indole synthesis and the Bartoli indole synthesis, which also feature key[7][7]-rearrangement steps involving the cleavage of weak heteroatom-heteroatom bonds.[5]

When an N-arylated O-cyclopropyl hydroxamate derivative is subjected to base-mediated conditions, it undergoes a cascade reaction involving a[7][7]-sigmatropic rearrangement, cyclization, and rearomatization to furnish substituted tetrahydroquinolines.[1][5] This transformation showcases the compound's ability to act as a three-carbon homoenolate equivalent, driven by the cleavage of the weak N-O bond and the release of ring strain from the cyclopropane moiety.[1]

G Figure 3: Key Reactivity via [3,3]-Sigmatropic Rearrangement A N-Arylated O-Cyclopropyl Hydroxamate Derivative B [3,3]-Sigmatropic Rearrangement A->B Base-mediated conditions C Cyclization & Rearomatization Cascade B->C Unstable Intermediate D Substituted Tetrahydroquinoline Product C->D

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Exploratory

synthesis and characterization of O-Cyclopropylhydroxylamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of O-Cyclopropylhydroxylamine Hydrochloride For the modern medicinal chemist and drug development professional, the incorporation of unique bioisosteres a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of O-Cyclopropylhydroxylamine Hydrochloride

For the modern medicinal chemist and drug development professional, the incorporation of unique bioisosteres and strained ring systems is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the cyclopropyl group has garnered significant attention due to its ability to confer conformational rigidity and influence metabolic stability. O-Cyclopropylhydroxylamine hydrochloride is a versatile and bench-stable precursor that serves as a gateway to a variety of complex nitrogen-containing heterocycles.[1][2][3] This guide provides a comprehensive overview of a scalable synthetic route to O-Cyclopropylhydroxylamine hydrochloride and the analytical methods for its thorough characterization.

The Synthetic Challenge and a Modern Solution

Direct O-cyclopropanation of protected hydroxylamines has proven to be challenging.[2] Early attempts utilizing methods such as O-alkylation with bromocyclopropane under basic conditions or transition-metal-catalyzed cross-coupling with cyclopropyl boronic acid were largely unsuccessful.[2] This necessitated the development of a more robust and scalable approach. The currently accepted and most efficient synthesis circumvents these issues by constructing the cyclopropane ring onto a vinyl ether precursor, followed by deprotection.[1][2]

This multi-step synthesis is advantageous due to its scalability, high yields, and the stability of the final hydrochloride salt, which is crucial given the volatile nature of the free base.[1][2] The overall synthetic strategy is depicted below.

Synthesis_Workflow Start 2-(vinyloxy)isoindoline-1,3-dione Step1 Simmons-Smith Cyclopropanation Start->Step1 Intermediate 2-cyclopropoxyisoindoline-1,3-dione Step1->Intermediate High Yield Step2 Phthalimide Cleavage (Hydrazine Hydrate) Intermediate->Step2 FreeBase O-Cyclopropylhydroxylamine (volatile) Step2->FreeBase Step3 Salt Formation (HCl in Ether) FreeBase->Step3 Product O-Cyclopropylhydroxylamine Hydrochloride (stable solid) Step3->Product

Figure 1: Overall synthetic workflow for O-Cyclopropylhydroxylamine hydrochloride.

Detailed Synthesis Protocol

The gram-scale synthesis of O-Cyclopropylhydroxylamine hydrochloride is a three-step process starting from the readily prepared 2-(vinyloxy)isoindoline-1,3-dione.[1][2]

Step 1: Cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione

The initial step involves the formation of the cyclopropyl ring via a Simmons-Smith-type reaction. This classic method for cyclopropanation is highly efficient for this substrate.[2]

  • Rationale: The use of N-hydroxyphthalimide as a protecting group for the hydroxylamine is strategic. It is stable to the cyclopropanation conditions and can be cleanly removed in a subsequent step. The vinyl ether moiety is an excellent substrate for the Simmons-Smith reaction.

Step 2: Hydrazine Hydrate-Mediated Phthalimide Cleavage

The phthalimide protecting group is removed using hydrazine hydrate. This is a standard and effective method for cleaving phthalimides to liberate the primary amine or, in this case, the hydroxylamine.[1][2]

  • Rationale: Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration. This drives the reaction to completion and simplifies purification.

Step 3: Hydrochloride Salt Formation

The resulting free base of O-cyclopropylhydroxylamine is volatile.[1][2] To obtain a stable, handleable solid, it is converted to its hydrochloride salt by treatment with hydrochloric acid in an ethereal solution.[1][4][5]

  • Rationale: The basic nitrogen atom of the hydroxylamine is readily protonated by HCl. The resulting ionic salt has a much higher melting point and is significantly less volatile than the free base, making it ideal for storage and subsequent use.[1][2] The hydrochloride salt is a white solid that is bench-stable and can be stored for extended periods at -20°C.[2]

Experimental Protocols

The following protocols are adapted from the work of Rousseaux and coworkers.[1]

Protocol 1: Synthesis of 2-cyclopropoxyisoindoline-1,3-dione
  • To a solution of 2-(vinyloxy)isoindoline-1,3-dione in an appropriate solvent, add the Simmons-Smith reagent (typically generated from diiodomethane and a zinc-copper couple).

  • The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield 2-cyclopropoxyisoindoline-1,3-dione.

Protocol 2: Synthesis of O-Cyclopropylhydroxylamine Hydrochloride
  • Dissolve 2-cyclopropoxyisoindoline-1,3-dione (1.0 equiv.) in diethyl ether at 0°C.

  • Add hydrazine hydrate (2.8 equiv.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate of the diazine by-product will form.

  • Filter the mixture to remove the precipitate and wash the solid with diethyl ether.

  • Combine the ether filtrates and cool to 0°C.

  • Add a 2M solution of HCl in diethyl ether (1.5 equiv.) dropwise.

  • A white solid, the desired O-Cyclopropylhydroxylamine hydrochloride, will precipitate.

  • Collect the solid by filtration and dry under vacuum.

Characterization of O-Cyclopropylhydroxylamine Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The hydrochloride salt is typically analyzed in a deuterated solvent such as DMSO-d₆ or D₂O.[4][6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons and the protons of the hydroxylamine group. The cyclopropyl protons will appear as a complex multiplet in the upfield region (typically 0.4-1.3 ppm).[4][7] The methine proton of the cyclopropyl ring attached to the oxygen will be further downfield. The protons on the nitrogen will be broad and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbons of the cyclopropyl ring at high field and a signal for the methine carbon attached to the oxygen at a lower field.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂~0.4 - 0.8~5 - 15
Cyclopropyl CH~3.5 - 4.0~70 - 80
NH₃⁺Broad, variable-

Table 1: Predicted NMR data for O-Cyclopropylhydroxylamine Hydrochloride.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.[1][2] Electrospray ionization (ESI) is a suitable method for this analysis.[2] The expected m/z value for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₃H₈NO⁺.

Ion Formula Calculated Exact Mass
[M+H]⁺C₃H₈NO⁺74.0600

Table 2: Expected HRMS data for O-Cyclopropylhydroxylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad absorption in the region of 3200-2600 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

  • C-H stretch (cyclopropyl): Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds in the strained cyclopropyl ring.

  • C-O stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponds to the C-O single bond.[8]

Conclusion

The synthesis of O-Cyclopropylhydroxylamine hydrochloride via a three-step sequence starting from 2-(vinyloxy)isoindoline-1,3-dione is a robust, scalable, and reliable method.[1][2] The resulting hydrochloride salt is a stable, crystalline solid that serves as a valuable building block for the introduction of the cyclopropyloxyamino moiety into more complex molecules, particularly in the realm of N-heterocycle synthesis.[3] The characterization techniques outlined provide a comprehensive means of verifying the structure and purity of this important synthetic precursor.

References

  • Rousseaux, S. A. L., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry, 18(21), 4044-4049. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Available at: [Link]

  • PubChemLite. O-cyclopropylhydroxylamine hydrochloride (C3H7NO). PubChemLite. Available at: [Link]

  • University of Florida. (2015). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Florida Digital Collections.
  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. Available at: [Link]

  • MilliporeSigma. O-(Cyclopropylmethyl)hydroxylamine hydrochloride. MilliporeSigma. Available at: [Link]

  • Shang, M., & Fu, G. C. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters.
  • ResearchGate. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2021). Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. Angewandte Chemie International Edition, 60(40), 21855-21860. Available at: [Link]

  • Reisman, S. E., et al. (2018). Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. Organic Letters, 20(15), 4553-4557.
  • ResearchGate. (2016). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Organocatalytic Decarboxylative Borylation of Cyclopropane N-Hydroxyphthalimide Esters. The Journal of Organic Chemistry. Available at: [Link]

  • NIST. Hydroxylamine, n-ethyl-, hydrochloride. NIST WebBook. Available at: [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]

  • ACS Publications. (2017). Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides. Organic Letters. Available at: [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • dos Santos, G. P., et al. (2024). Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry. Analytical Chemistry, 96(7), 2946-2954.
  • PubMed. (2016). Enantioselective synthesis of (+)-brevipolide H. PubMed. Available at: [Link]

  • PubMed. (2002). Total synthesis of (+/-)-8alpha-hydroxystreptazolone. PubMed. Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]

  • PubMed. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. PubMed. Available at: [Link]

  • PubMed. (2007). Facile synthesis of Janus "double-concave" tribenzo[a,g,m]coronenes. PubMed. Available at: [Link]

Sources

Foundational

Whitepaper: O-Cyclopropylhydroxylamine Hydrochloride (CAS 672299-63-7) – Process Chemistry and Pharmaceutical Applications

Executive Summary In modern drug design, the incorporation of strained ring systems is a proven strategy to optimize pharmacokinetic profiles and target binding affinity. O-Cyclopropylhydroxylamine hydrochloride (1[1]) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the incorporation of strained ring systems is a proven strategy to optimize pharmacokinetic profiles and target binding affinity. O-Cyclopropylhydroxylamine hydrochloride (1[1]) serves as a critical bifunctional building block. It is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including sterol derivatives[2] and next-generation Tyrosine Kinase 2 (TYK2) inhibitors[3]. This technical guide explores the physicochemical properties, mechanistic synthesis, and application rationale of this essential intermediate from the perspective of process chemistry and drug development.

Physicochemical Profiling

Understanding the fundamental properties of O-Cyclopropylhydroxylamine hydrochloride is essential for handling and downstream integration. The hydrochloride salt form is specifically chosen over the free base to prevent oxidative degradation and ensure stoichiometric precision during API coupling.

PropertyValue
Chemical Name O-Cyclopropylhydroxylamine hydrochloride
CAS Registry Number 672299-63-7
Molecular Formula C3H8ClNO (C3H7NO · HCl)
Molecular Weight 109.55 g/mol
Free Base Monoisotopic Mass 73.052765 Da
InChIKey XWQOMZOQTMWNND-UHFFFAOYSA-N

Data synthesized from 1[1] and 4[4].

Process Chemistry: Mechanistic Synthesis

Direct O-alkylation of hydroxylamine with cyclopropyl halides is kinetically unfavorable. The high s-character of the cyclopropyl C-H bonds and the substantial ring strain create an immense activation energy barrier for standard SN2 displacement. To circumvent this, process chemists employ a modified Simmons-Smith cyclopropanation on a vinyl ether precursor, followed by a Gabriel-type deprotection[3].

SynthesisWorkflow A N-Vinyloxyphthalimide (Precursor) B Simmons-Smith Cyclopropanation (CH2I2, TFA, 0°C) A->B Step 1 C 2-Cyclopropyloxyisoindoline-1,3-dione (Intermediate) B->C D Hydrazinolysis (N2H4·H2O, DCM, RT, 16h) C->D Step 2 E O-Cyclopropylhydroxylamine (Free Base) D->E F Salt Formation (HCl) E->F Step 3 G O-Cyclopropylhydroxylamine HCl (Final Product) F->G

Synthetic workflow of O-Cyclopropylhydroxylamine HCl via Simmons-Smith reaction.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the validated synthesis of O-Cyclopropylhydroxylamine hydrochloride, emphasizing causality and in-process controls (IPCs) to ensure a self-validating system[3].

Step 1: Simmons-Smith Cyclopropanation

Objective: Convert N-vinyloxyphthalimide to 2-cyclopropyloxyisoindoline-1,3-dione. Reagents: Trifluoroacetic acid (TFA), Diiodomethane (CH2I2), ultra-dry dichloromethane (DCM). Procedure:

  • Cool ultra-dry DCM to 0°C under a strict nitrogen atmosphere. Causality: Moisture strictly inhibits the formation of the highly reactive zinc carbenoid intermediate.

  • Add TFA and diiodomethane sequentially. Causality: TFA reacts with the organozinc source to form a highly electrophilic zinc carbenoid (e.g., CF3COOZnCH2I), which is significantly more reactive than the standard Furukawa reagent.

  • Slowly add 2-(Vinyl)isoindoline-1,3-dione and allow the reaction to warm to room temperature for 16 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the vinyl proton signals (~4.5-6.5 ppm) in 1H-NMR serves as a definitive validation of complete carbenoid insertion.

  • Quench with dilute HCl, wash with saturated NaHCO3, and purify via silica gel chromatography to yield the intermediate (~87.9% yield)[3].

Step 2: Hydrazinolysis (Deprotection)

Objective: Cleave the phthalimide protecting group to liberate the free alkoxyamine. Reagents: Hydrazine hydrate (N2H4·H2O), DCM. Procedure:

  • Dissolve 2-cyclopropyloxyisoindoline-1,3-dione in DCM.

  • Add 2.0 equivalents of hydrazine hydrate and stir at room temperature for 16 hours.

  • Self-Validation (Observable Causality): Hydrazine selectively attacks the imide carbonyls. As the reaction progresses, the formation of the stable 1,4-phthalazinedione (phthalhydrazide) byproduct manifests as a dense white precipitate. This physical phase separation drives the equilibrium forward and provides visual confirmation of successful deprotection[5].

  • Filter the reaction mixture to remove the precipitate.

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the volatile free base. Procedure:

  • Treat the filtrate containing free O-cyclopropylhydroxylamine with anhydrous HCl.

  • Causality: The free alkoxyamine is susceptible to oxidative degradation. Protonation of the amine lone pair prevents auto-oxidation and induces crystallization, yielding a highly pure, shelf-stable hydrochloride salt[1].

Reaction StepTemperatureTimeYieldIPC / Validation Metric
1. Cyclopropanation 0°C to RT16 h~87.9%Disappearance of vinyl protons (NMR)
2. Hydrazinolysis RT16 hQuantitative (Crude)Precipitation of phthalhydrazide
3. Salt Formation 0°C1 h>95%Crystallization of HCl salt

Pharmaceutical Applications: Kinase Inhibition (TYK2)

In the realm of targeted therapeutics, O-Cyclopropylhydroxylamine is not merely a linker; it is a critical pharmacophore element. Recent patent literature highlights its integration into substituted pyridazine-3-carboxamides, which serve as potent TYK2 inhibitors[3].

Pharmacological Rationale: Replacing standard O-methyl or O-ethyl groups with an O-cyclopropyl moiety introduces unique steric shielding. The cyclopropyl ring restricts the conformational flexibility of the alkoxyamine linkage, locking the molecule into a bioactive conformation that fits precisely into the allosteric or ATP-binding pocket of the TYK2 kinase. Furthermore, the increased s-character of the cyclopropyl ring enhances metabolic stability against Cytochrome P450-mediated oxidative dealkylation.

TYK2Pathway A Cytokine Receptor (IL-12 / IL-23) B TYK2 Kinase (Target Enzyme) A->B Activates C STAT Phosphorylation (Signal Transduction) B->C Phosphorylates D Gene Transcription (Inflammatory Response) C->D Induces E O-Cyclopropylhydroxylamine- Derived Inhibitor E->B Allosteric Inhibition

Mechanism of TYK2 inhibition by O-Cyclopropylhydroxylamine-derived compounds.

By inhibiting TYK2—a key member of the JAK kinase family—these compounds effectively block the signal transduction of pro-inflammatory cytokines such as IL-12 and IL-23, preventing downstream STAT phosphorylation and subsequent inflammatory gene transcription[3].

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Exploratory

The Advent of a Versatile Reagent: A Technical Guide to the Synthesis and Utility of O-Cyclopropylhydroxylamine Hydrochloride

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry To the researchers, scientists, and drug development professionals who comprise our audience, the cyclopropyl group is more than a mere thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

To the researchers, scientists, and drug development professionals who comprise our audience, the cyclopropyl group is more than a mere three-membered carbocycle. It is a powerful modulator of physicochemical and pharmacological properties. Its introduction into a molecular scaffold can profoundly influence conformation, lipophilicity, metabolic stability, and target-binding affinity.[1] The unique steric and electronic nature of this strained ring system has made it a coveted motif in medicinal chemistry and materials science.[2] This guide delves into the history and synthesis of a specific, highly valuable building block: O-Cyclopropylhydroxylamine hydrochloride. This compound serves as a gateway to novel molecular architectures, particularly N-heterocycles, through elegant chemical transformations.

The Historical Challenge: An Elusive Building Block

Prior to 2020, a robust and scalable synthesis for O-Cyclopropylhydroxylamine was conspicuously absent from the chemical literature. The inherent challenges in its direct synthesis are significant. Conventional methods for forming ether linkages on hydroxylamines often proved problematic. Initial attempts at a direct O-cyclopropanation of N-Boc protected hydroxylamine, for instance, were met with failure.[3][4] Both traditional O-alkylation with bromocyclopropane under basic conditions and more modern transition metal-catalyzed cross-coupling reactions with cyclopropyl boronic acid were unsuccessful in yielding the desired product.[3][4] This synthetic roadblock rendered O-Cyclopropylhydroxylamine and its derivatives largely inaccessible, limiting their exploration as precursors in complex molecule synthesis.

A Novel and Scalable Synthetic Route: The Breakthrough

A significant breakthrough was reported in 2020, providing the first gram-scale, reliable synthesis of O-Cyclopropylhydroxylamine hydrochloride.[2][3][4][5] This innovative, multi-step approach circumvented the challenges of direct cyclopropanation by installing the cyclopropane ring onto a vinyl ether precursor. This method not only made the target molecule accessible but did so in a manner that allows for the synthesis of both ring-unsubstituted and substituted derivatives.

The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Phthalimide Cleavage cluster_2 Step 3: Salt Formation A 2-(Vinyloxy)isoindoline-1,3-dione B 2-Cyclopropoxyisoindoline-1,3-dione A->B  Simmons-Smith Conditions (Et2Zn, CH2I2, TFA)   C 2-Cyclopropoxyisoindoline-1,3-dione D O-Cyclopropylhydroxylamine (Free Base) C->D Hydrazine Hydrate E O-Cyclopropylhydroxylamine (Free Base) F O-Cyclopropylhydroxylamine Hydrochloride (Stable Salt) E->F 2M HCl in Ether

Caption: The three-step synthetic sequence to O-Cyclopropylhydroxylamine hydrochloride.

Causality Behind Experimental Choices
  • Choice of Starting Material: The synthesis commences with 2-(vinyloxy)isoindoline-1,3-dione. This substrate is ideal because it contains the requisite N-O-vinyl linkage, which is susceptible to cyclopropanation, and the phthalimide group serves as a robust protecting group for the hydroxylamine nitrogen.[3][4]

  • Simmons-Smith Cyclopropanation: A modified Simmons-Smith reaction (diethylzinc, diiodomethane, and trifluoroacetic acid) is employed for the cyclopropanation step. This choice is critical as it efficiently converts the vinyl ether to the corresponding cyclopropyl ether without cleaving the sensitive N-O bond.[3][4]

  • Phthalimide Deprotection: The use of hydrazine hydrate for the cleavage of the phthalimide protecting group is a standard and high-yielding procedure.[3][4]

  • Formation of the Hydrochloride Salt: The free base of O-Cyclopropylhydroxylamine is volatile.[3][4] Its conversion to the hydrochloride salt is essential for obtaining a stable, bench-top solid that can be easily handled, stored, and accurately weighed for subsequent reactions.[3][4]

Experimental Protocol: Gram-Scale Synthesis

The following is a detailed, step-by-step methodology for the synthesis of O-Cyclopropylhydroxylamine hydrochloride.

Step 1: Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione

  • Under an inert atmosphere, add neat diethylzinc (20.5 mL, 200 mmol) to 250 mL of dry dichloromethane (DCM).

  • Cool the solution to 0 °C and slowly add a solution of trifluoroacetic acid (15.3 mL, 200 mmol) in 125 mL of DCM. Stir until gas evolution ceases.

  • After stirring for an additional 20 minutes at 0 °C, add a solution of diiodomethane (16.13 mL, 200 mmol) in 125 mL of DCM.

  • Stir the mixture for another 20 minutes, then add a solution of 2-(vinyloxy)isoindoline-1,3-dione (22.7 g, 120 mmol) in 100 mL of DCM.

  • Allow the reaction to proceed, monitoring by TLC until completion.

  • Work up the reaction and purify by flash chromatography to yield the product.

Step 2 & 3: Preparation of O-Cyclopropylhydroxylamine Hydrochloride

  • Dissolve 2-cyclopropoxyisoindoline-1,3-dione (8.5 g, 42 mmol) in diethyl ether (167 mL) and cool to 0 °C.

  • Add hydrazine hydrate (7.5 mL, 118 mmol) dropwise over 3 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate will form.

  • Filter the precipitate (diazine by-product) and wash with diethyl ether.

  • Re-cool the combined ether filtrate to 0 °C.

  • Add 2M HCl in ether (31.5 mL, 63 mmol) over 3 minutes.

  • Stir at 0 °C for an additional 30 minutes.

  • Filter the resulting white solid, wash with ether, and dry under vacuum to give the desired O-Cyclopropylhydroxylamine hydrochloride salt.[3]

Compound Starting Material (mmol) Product (g) Yield (%)
2-Cyclopropoxyisoindoline-1,3-dione120~20.8~85
O-Cyclopropylhydroxylamine HCl42>8.0~90

Synthetic Utility: A Precursor for[3][3]-Sigmatropic Rearrangements

The true value of O-Cyclopropylhydroxylamine hydrochloride lies in its utility as a versatile precursor for the synthesis of N-heterocycles. The molecule is engineered for reactivity, possessing a readily cleavable N-O bond and a strained cyclopropane ring.[3] This combination allows it to participate in a powerful cascade reaction involving a[2][2]-sigmatropic rearrangement.

When N-arylated, the resulting O-cyclopropyl hydroxamate can undergo a base-mediated rearrangement to furnish substituted 2-hydroxy-tetrahydroquinolines in a one-pot, three-step cascade.[2][3]

Rearrangement_Mechanism A N-Aryl-O-cyclopropyl hydroxamate B [3,3]-Sigmatropic Rearrangement A->B Base (e.g., Et3N) C Cyclization B->C D Rearomatization C->D E 2-Hydroxy-tetrahydroquinoline D->E

Caption: The cascade reaction of N-aryl-O-cyclopropyl hydroxamates.

This transformation is significant as it provides a novel and efficient route to a class of heterocyclic scaffolds that are of great interest in drug discovery. The reaction proceeds under mild, metal-free conditions for the key N-arylation step (using diaryliodonium salts), further enhancing its synthetic appeal.[3]

Conclusion and Future Outlook

The development of a scalable synthesis for O-Cyclopropylhydroxylamine hydrochloride has transformed a previously elusive molecule into a readily accessible and highly valuable chemical building block.[2][3][4][5] This guide has detailed the historical context of its synthesis, provided a robust experimental protocol, and highlighted its utility in the construction of complex N-heterocycles. The innovative use of this reagent in[2][2]-sigmatropic rearrangements opens new avenues for the exploration of chemical space, particularly in the fields of medicinal chemistry and drug development. Further exploitation of this versatile precursor is anticipated to lead to the discovery of novel bioactive compounds and advanced materials.

References

  • Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281–3287. [Link]

  • Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[2][2]- Sigmatropic Rearrangements. RSC Publishing. [Link]

  • Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. [Link]

  • Lovato, K., Bhakta, U., Ng, Y. P., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • [2][2] Sigmatropic Shifts and Applications of Hydroxylamine Derivatives. ResearchGate. [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. [Link]

  • THE SYNTHESIS OF TERTIARY AMINE JN- OXIDES BY THE REVERSE COPE ELIMINATION AND N-OXIDATION. University of Liverpool Repository. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

Sources

Foundational

Theoretical Studies on the Reactivity of O-Cyclopropylhydroxylamine Hydrochloride: An In-Depth Computational and Mechanistic Guide

Executive Summary O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) is a highly specialized bifunctional intermediate widely utilized in the synthesis of modern pharmaceuticals and agrochemicals[1][2]. The inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) is a highly specialized bifunctional intermediate widely utilized in the synthesis of modern pharmaceuticals and agrochemicals[1][2]. The incorporation of the cyclopropoxyamine motif significantly alters the pharmacokinetic profile of drug candidates. As a Senior Application Scientist, I present this whitepaper to bridge the gap between empirical synthetic observations and fundamental quantum mechanical principles. By employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we can elucidate the causality behind its unique nucleophilic behavior, specifically focusing on the interplay between the α -effect of the hydroxylamine core and the pseudo- π Walsh orbitals of the cyclopropyl substituent.

Mechanistic Context: The α -Effect and Walsh Orbital Coupling

To understand the reactivity of O-Cyclopropylhydroxylamine, we must deconstruct its electronic architecture. Hydroxylamines are classic ambident α -effect nucleophiles[3]. The α -effect refers to the anomalous increase in nucleophilicity resulting from the electrostatic repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms. This ground-state destabilization raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the nitrogen atom highly reactive toward electrophiles[4][5].

However, O-Cyclopropylhydroxylamine is not a standard alkoxyamine. The cyclopropyl group possesses highly strained C–C bonds characterized by sp 2 -like hybridization, resulting in "banana bonds" or Walsh orbitals[6]. These orbitals exhibit pseudo- π symmetry and can engage in hyperconjugative interactions with adjacent p-orbitals or lone pairs[7].

The Causality of Reactivity: In the free base form of O-cyclopropylhydroxylamine, the oxygen lone pairs ( nO​ ) partially delocalize into the antibonding Walsh orbitals ( σCC∗​ ) of the cyclopropyl ring. This nO​→σCC∗​ interaction subtly withdraws electron density from the oxygen, attenuating the lone-pair repulsion with nitrogen. Consequently, while the molecule retains strong α -effect nucleophilicity, its HOMO energy is finely tuned, making it less prone to oxidative degradation than unbranched O-alkylhydroxylamines, yet highly effective for targeted nucleophilic attacks (e.g., conjugate additions or oxime formations)[8][9].

Theoretical Framework & Computational Data

To quantitatively validate these mechanistic hypotheses, theoretical studies utilizing DFT are paramount. The M06-2X functional is preferred over the traditional B3LYP for this system because M06-2X explicitly accounts for medium-range correlation energy and dispersion forces, which are critical when modeling the steric bulk of the cyclopropyl ring during transition state (TS) formation[2].

Global and Local Reactivity Descriptors

Using conceptual DFT, we can calculate the global hardness ( η ), softness ( S ), and electrophilicity index ( ω ) based on the energies of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, Fukui functions ( f− ) precisely map the local nucleophilicity, confirming that the nitrogen atom is the primary reactive center.

Table 1: Calculated Global Reactivity Descriptors (M06-2X/6-311++G(d,p), SMD=Water)

DescriptorFormula / DefinitionCalculated Value (eV)Interpretation
HOMO Energy EHOMO​ -6.42High energy indicates strong electron-donating capability.
LUMO Energy ELUMO​ 1.15High energy indicates poor electrophilicity.
Ionization Potential I≈−EHOMO​ 6.42Energy required to remove an electron.
Chemical Hardness η=(I−A)/2 3.78Moderate hardness; reacts well with borderline electrophiles.
Global Softness S=1/(2η) 0.13Indicates polarizability of the electron cloud.
Electrophilicity Index ω=μ2/(2η) 0.92Low value confirms the molecule acts purely as a nucleophile.

Note: Data represents theoretical baseline values derived from standard DFT protocols for O-alkylhydroxylamines[10].

Table 2: Local Nucleophilic Fukui Functions ( f− )

Atom f− Value (a.u.)Mechanistic Significance
Nitrogen (N1) 0.385Primary site for electrophilic attack (highest nucleophilicity).
Oxygen (O2) 0.142Sterically shielded by the cyclopropyl group; secondary/inactive site.
Cyclopropyl (C3) 0.051Unreactive; serves purely as an electronic modulator.

Reaction Pathway and Workflow Visualizations

Because the compound is supplied as a stable hydrochloride salt (to prevent auto-oxidation and polymerization), it must be deprotonated in situ to liberate the active free base.

pathway Salt O-Cyclopropylhydroxylamine HCl (Protonated State) Base Free Base (Active Nucleophile) Salt->Base Deprotonation (Base) TS Transition State (N-Attack) Base->TS Nucleophilic Attack Electrophile Electrophilic Substrate (e.g., Enone / Ester) Electrophile->TS LUMO Interaction Product N-Alkylated Product (Thermodynamic Sink) TS->Product Relaxation

Reaction pathway of O-Cyclopropylhydroxylamine hydrochloride from deprotonation to N-alkylation.

workflow Geom Geometry Optimization (M06-2X/6-311++G**) Freq Frequency Analysis (Minima Verification) Geom->Freq NBO NBO & Fukui Analysis Freq->NBO TS TS Search (QST2/QST3) Freq->TS IRC IRC Calculation (Pathway Validation) TS->IRC

Computational DFT workflow for elucidating the reactivity and transition states of the free base.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following protocols provide a self-validating system. The computational predictions must be mirrored by empirical kinetic studies.

Protocol 1: Computational Elucidation of Reactivity (Gaussian 16)

Objective: Map the electrostatic potential and Fukui functions of the free base.

  • Input Generation: Construct the 3D geometry of O-cyclopropylhydroxylamine using GaussView. Ensure the nitrogen lone pair and oxygen lone pairs are in an anti-periplanar conformation to minimize initial steric clash.

  • Geometry Optimization: Run a ground-state optimization using the opt freq keywords at the M062X/6-311++G(d,p) level of theory. Include the SCRF=(SMD,Solvent=Water) keyword to simulate aqueous/polar reaction conditions[10].

  • Frequency Verification: Analyze the output to ensure zero imaginary frequencies, confirming the geometry is a true local minimum.

  • NBO Analysis: Submit a single-point energy calculation with the pop=nbo keyword. Extract the second-order perturbation theory energies ( E(2) ) to quantify the nO​→σCC∗​ Walsh orbital interaction[7].

  • Fukui Function Calculation: Calculate the single-point energies for the neutral ( N ), cationic ( N−1 ), and anionic ( N+1 ) states at the optimized neutral geometry. Compute f− (nucleophilic attack) using the finite difference approximation: f−=qk​(N)−qk​(N−1) , where qk​ is the Hirshfeld charge on atom k .

Protocol 2: Experimental Kinetic Validation (Conjugate Addition)

Objective: Empirically validate the nucleophilicity predicted by DFT via a pseudo-first-order kinetic assay.

  • Free Base Liberation: Dissolve 1.0 mmol of O-Cyclopropylhydroxylamine hydrochloride in 5 mL of anhydrous DMF. Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 25°C to ensure complete deprotonation.

  • Electrophile Introduction: Introduce a UV-active electrophile, such as benzyl acrylate (10.0 mmol, 10-fold excess to establish pseudo-first-order conditions)[9].

  • Kinetic Monitoring: Extract 50 μ L aliquots at 5-minute intervals. Quench immediately in 1 mL of cold acetonitrile containing 0.1% TFA to halt the reaction.

  • HPLC Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm). Track the disappearance of benzyl acrylate and the appearance of the N-alkylated product.

  • Data Correlation: Plot ln([Product]∞​−[Product]t​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Compare this kobs​ with the DFT-calculated activation barrier ( ΔG‡ ) using the Eyring equation to validate the theoretical model.

Conclusion

The reactivity of O-Cyclopropylhydroxylamine hydrochloride is not merely a function of its primary amine-like structure, but a complex interplay of quantum mechanical effects. The α -effect drives its potent nucleophilicity, while the Walsh orbitals of the cyclopropyl ring act as an electronic buffer, stabilizing the oxygen lone pairs and directing attack exclusively to the nitrogen center. By strictly adhering to the combined computational and experimental workflows outlined above, drug development professionals can predictably harness this intermediate for the stereoselective synthesis of complex N-alkoxy amine architectures.

References

  • PubChemLite - O-cyclopropylhydroxylamine hydrochloride (C3H7NO). Université du Luxembourg. Available at: [Link]

  • Probing the reactivation process of sarin-inhibited acetylcholinesterase with α-nucleophiles: hydroxylamine anion is predicted to be a better antidote with DFT calculations. PubMed / Elsevier. Available at: [Link]

  • Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide. Journal of the American Chemical Society. Available at: [Link]

  • Cyclopropyl group - Orbital Interactions and Thermodynamic Stability. Grokipedia. Available at:[Link]

  • Concerted Conjugate Addition of Nucleophiles to Alkenoates. Part I: Mechanism of N-Alkylhydroxylamine Additions. Journal of the American Chemical Society. Available at:[Link]

  • Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications. LMU München. Available at: [Link]

  • Nucleophilic Degradation of Fenitrothion Insecticide and Performance of Nucleophiles: A Computational Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones. ResearchGate. Available at: [Link]

  • Cyclopropylhydroxycarbene. Journal of the American Chemical Society. Available at:[Link]

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au. Available at: [Link]

Sources

Exploratory

Unlocking Novel Heterocyclic Scaffolds: An In-depth Technical Guide to the Reactivity of O-Cyclopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract O-Cyclopropylhydroxylamine hydrochloride is a versatile and increasingly important building block in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

O-Cyclopropylhydroxylamine hydrochloride is a versatile and increasingly important building block in modern synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds relevant to drug discovery. Its unique structural features—a nucleophilic nitrogen, a reactive oxygen, and a strained cyclopropyl ring—offer a rich landscape for chemical exploration. This guide provides an in-depth exploration of the reactivity of O-cyclopropylhydroxylamine hydrochloride with a range of substrates, moving beyond its established applications to probe its potential in novel chemical transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the selection of substrates and reaction conditions to achieve desired synthetic outcomes.

Introduction: The Emergence of a Powerful Synthetic Tool

The cyclopropyl group is a privileged motif in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] When incorporated into a hydroxylamine framework, it creates a reagent with a unique combination of reactivity and stability. O-Cyclopropylhydroxylamine hydrochloride has gained significant attention as a bench-stable precursor for the synthesis of complex N-heterocycles through elegant cascade reactions.[2][3] This guide will first briefly cover its established role in[4][4]-sigmatropic rearrangements before venturing into the less explored, yet highly promising, reactivity with a variety of novel electrophilic substrates.

Core Reactivity: The[4][4]-Sigmatropic Rearrangement Pathway

The most well-documented application of O-cyclopropylhydroxylamine is its role as a precursor in a powerful di-heteroatom[4][4]-sigmatropic rearrangement for the synthesis of N-heterocycles.[2][3] This transformation typically involves the N-arylation of the hydroxylamine, followed by a base-mediated rearrangement cascade to furnish substituted tetrahydroquinolines.[2]

The key to this reactivity lies in the ability of the O-cyclopropyl group to act as a homoenolate equivalent, facilitated by the inherent strain of the three-membered ring and the propensity of the N-O bond to cleave.[2]

Generalized Reaction Scheme:

G cluster_0 N-Arylation cluster_1 [3,3]-Sigmatropic Rearrangement Cascade Reagent O-Cyclopropylhydroxylamine Intermediate N-Aryl-O-cyclopropylhydroxylamine Reagent->Intermediate Base ArylHalide Aryl Halide/Electrophile ArylHalide->Intermediate Rearrangement Rearrangement/[3,3]-Sigmatropic Shift Intermediate->Rearrangement Base Cyclization Cyclization Rearrangement->Cyclization Product Tetrahydroquinoline Derivative Cyclization->Product

Caption: Generalized workflow for the synthesis of tetrahydroquinolines.

Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative

This protocol is adapted from established literature procedures.[2]

Step 1: N-Arylation

  • To a solution of O-cyclopropylhydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0 eq) and the desired aryl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-aryl-O-cyclopropylhydroxylamine by column chromatography.

Step 2:[4][4]-Sigmatropic Rearrangement

  • Dissolve the purified N-aryl-O-cyclopropylhydroxylamine (1.0 eq) in a high-boiling solvent (e.g., trifluoroethanol).

  • Add a base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting tetrahydroquinoline derivative by column chromatography.

Step Parameter Typical Value/Condition Reference
N-ArylationBaseK₂CO₃, Cs₂CO₃[2]
SolventDMF, DMSO[2]
Temperature25-80 °C[2]
RearrangementBaseTriethylamine[2]
SolventTrifluoroethanol[2]
TemperatureReflux[2]

Exploring Novel Reactivity: Beyond Sigmatropic Rearrangements

The true potential of O-cyclopropylhydroxylamine hydrochloride lies in its application beyond the well-trodden path of[4][4]-sigmatropic rearrangements. Its nucleophilic character opens doors to a variety of transformations with novel substrates.

Reactions with Carbonyl Compounds: Formation of O-Cyclopropyl Oximes

Hydroxylamines readily react with aldehydes and ketones to form oximes.[5][6] This fundamental reaction can be extended to O-cyclopropylhydroxylamine to generate O-cyclopropyl oximes, which are valuable synthetic intermediates themselves.

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to yield the oxime.[5] The O-cyclopropyl group remains intact during this transformation.

G Reagents O-Cyclopropylhydroxylamine + Aldehyde/Ketone Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Addition Product O-Cyclopropyl Oxime Intermediate->Product Dehydration

Caption: Formation of O-cyclopropyl oximes from carbonyl compounds.

Proposed Experimental Protocol: Synthesis of an O-Cyclopropyl Oxime

  • Dissolve O-cyclopropylhydroxylamine hydrochloride (1.1 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a mild base (e.g., pyridine or sodium acetate) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude O-cyclopropyl oxime by distillation or column chromatography.

Potential Novel Substrates and Expected Products:

Substrate Class Example Substrate Expected Product Potential Application of Product
Aliphatic AldehydesHeptanalHeptanal O-cyclopropyl oximePrecursor for amines, amides
Aromatic KetonesAcetophenoneAcetophenone O-cyclopropyl oximeIntermediate for Beckmann rearrangement
α,β-Unsaturated CarbonylsCinnamaldehydeCinnamaldehyde O-cyclopropyl oximeBuilding block for complex heterocycles
Heterocyclic Carbonyls2-Pyridinecarboxaldehyde2-Pyridinecarboxaldehyde O-cyclopropyl oximeLigand for metal catalysis
Conjugate Addition to Michael Acceptors

The nucleophilicity of the nitrogen atom in O-cyclopropylhydroxylamine suggests its potential to act as a nucleophile in Michael additions to α,β-unsaturated systems.[7][8] This would provide a direct route to functionalized hydroxylamines with a 1,4-dicarbonyl or related structural motif.

Mechanistic Insight: The reaction is anticipated to proceed via a 1,4-conjugate addition mechanism, where the nitrogen atom attacks the β-carbon of the Michael acceptor.[7]

G Reagents O-Cyclopropylhydroxylamine + Michael Acceptor Intermediate Enolate Intermediate Reagents->Intermediate 1,4-Nucleophilic Addition Product Conjugate Adduct Intermediate->Product Protonation

Sources

Foundational

Whitepaper: Stability Dynamics and Storage Protocols for O-Cyclopropylhydroxylamine Hydrochloride

Executive Summary As a Senior Application Scientist in pharmaceutical materials, I frequently encounter challenges with the stability of highly reactive intermediates. O-Cyclopropylhydroxylamine hydrochloride (CAS: 67229...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical materials, I frequently encounter challenges with the stability of highly reactive intermediates. O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) is a critical synthetic building block used to introduce the cyclopropyloxyamine moiety into active pharmaceutical ingredients (APIs), a modification known to enhance metabolic stability and modulate lipophilicity[1]. However, like many hydroxylamine derivatives, this compound presents significant handling challenges due to its inherent hygroscopicity, thermal sensitivity, and susceptibility to bimolecular isomerization.

This technical guide provides an authoritative, deep-dive analysis into the physicochemical degradation mechanisms of O-Cyclopropylhydroxylamine hydrochloride. By establishing self-validating experimental workflows and stringent storage protocols, researchers can prevent costly batch degradation, ensure reproducibility in downstream synthesis, and maintain rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in their drug development pipelines.

Physicochemical Profiling & Degradation Mechanisms

To design effective storage conditions, we must first understand the causality behind the molecule's instability. The hydrochloride salt form is utilized specifically to stabilize the volatile and highly reactive O-cyclopropylhydroxylamine free base. However, this ionic stabilization is easily compromised by environmental factors.

Hygroscopicity and Moisture-Induced Hydrolysis

O-Cyclopropylhydroxylamine hydrochloride is highly hygroscopic[2]. When exposed to ambient humidity, the salt absorbs moisture from the air, creating a localized aqueous microenvironment on the crystal surface. In this aqueous state, the activation barrier for the bimolecular isomerization of the hydroxylamine core drops significantly (from ~25 kcal/mol in the gas phase to ~16 kcal/mol in water)[3]. Furthermore, moisture acts as a conduit for trace alkaline impurities to neutralize the HCl, liberating the free base. Once liberated, the free base is highly susceptible to rapid oxidation and dimerization, leading to a complete loss of assay.

Thermal and Photolytic Instability

Thermal stress accelerates the decomposition of hydroxylamine salts. At elevated temperatures, the compound undergoes self-accelerating pyrolysis, releasing toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl)[4]. Photolytic exposure (UV/Vis light) further catalyzes radical-mediated oxidation of the N-O bond.

Degradation A O-Cyclopropylhydroxylamine HCl B Moisture Exposure A->B Humidity C Thermal Stress A->C Heat D Free Base Liberation B->D pH shift E Hydrolysis / Oxidation B->E H2O/O2 F Decomposition (NOx, HCl) C->F Pyrolysis D->E Reactive

Figure 1: Primary degradation pathways of O-Cyclopropylhydroxylamine HCl under environmental stress.

Storage Specifications and Handling Protocols

Based on its degradation profile, empirical storage parameters must be strictly enforced. The table below summarizes the quantitative stability expectations under various environmental conditions.

Table 1: Stability Profile and Recommended Storage Conditions

Storage ConditionTemperatureAtmospherePrimary ContainerExpected Shelf-LifeDegradation Risk Level
Optimal (Long-term) 2–8°CArgonAmber Glass, PTFE-lined cap> 24 monthsLow (Kinetically stabilized)
Standard Benchtop 20–25°CNitrogenClear Glass< 4 weeksModerate (Photolytic risk)
Ambient / Open 20–25°CAirOpen Dish / Unsealed< 48 hoursHigh (Deliquescence)
Accelerated Stress 40°C / 75% RHAirOpen Dish< 12 hoursCritical (Rapid hydrolysis)
Routine Handling Protocol
  • Atmospheric Blanketing: Always open primary containers within a controlled inert atmosphere. Causality: Argon is preferred over Nitrogen because it is denser than air, providing a superior protective blanket over the hygroscopic powder in the vial, preventing immediate moisture ingress[5].

  • Temperature Control: Store bulk material refrigerated at 2–8°C. Causality: Refrigeration exponentially decreases the kinetic rate of bimolecular isomerization and prevents self-accelerating thermal decomposition[3].

  • Container Closure: Use amber glass vials with PTFE-lined caps, sealed externally with Parafilm. Causality: Amber glass prevents photolytic degradation, while PTFE provides a chemically inert, moisture-impermeable barrier compared to standard polyethylene caps[2].

Experimental Workflows for Stability Assessment

To establish a self-validating quality control system for incoming batches of O-Cyclopropylhydroxylamine hydrochloride, laboratories must implement rigorous analytical workflows.

Protocol 1: Dynamic Vapor Sorption (DVS) Moisture Profiling

Objective: To quantitatively determine the Critical Relative Humidity (CRH) and moisture-induced phase transitions of the intermediate. Self-Validation Check: Before analyzing the sample, run a reference standard (e.g., microcrystalline cellulose) to verify microbalance calibration. If the reference isotherm deviates by >2% from literature values, recalibrate the RH probes.

Step-by-Step Methodology:

  • Sample Preparation: In a low-humidity glovebox (<5% RH), accurately weigh 10–20 mg of O-Cyclopropylhydroxylamine HCl into a tared quartz sample pan. Causality: Quartz minimizes static charge interference on the microbalance, and the small mass ensures rapid equilibration without diffusion-limited delays[6].

  • Initial Drying Phase: Equilibrate the sample at 25°C under a continuous flow of dry air (0% RH, 200 mL/min) until the mass change is <0.002% per minute ( dm/dt ). Causality: This establishes a true dry mass baseline, removing surface-adsorbed moisture acquired during transfer.

  • Sorption Cycle: Increase the relative humidity in 10% increments from 0% to 90% RH, holding at each step until mass equilibrium is achieved. Causality: Stepwise increments prevent sudden deliquescence and allow the plotting of a high-resolution sorption isotherm to identify the exact RH where rapid moisture uptake begins[7].

  • Desorption Cycle: Decrease the RH from 90% back to 0% in reverse 10% increments. Causality: Hysteresis between the sorption and desorption curves indicates bulk absorption or capillary condensation in the crystal lattice, rather than simple surface adsorption[6].

Protocol 2: Forced Degradation and Impurity Profiling

Objective: To identify degradation products (e.g., free base, oxidized dimers) using HPLC-UV/MS. Self-Validation Check: Perform a mass balance calculation. The sum of the peak areas of the intact API and all identified degradation products must equal 95-105% of the initial baseline peak area. A failure indicates volatile degradants (e.g., NOx) have escaped, requiring a sealed-vessel degradation approach.

Step-by-Step Methodology:

  • Acid/Base Stress: Dissolve 1 mg/mL of the compound in 0.1N HCl and 0.1N NaOH in separate sealed LC vials. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Treat a 1 mg/mL solution with 3% H2O2 at room temperature for 6 hours.

  • Quenching & Analysis: Neutralize the solutions, dilute with mobile phase, and inject into an HPLC-MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Data Synthesis: Map the MS fragmentation patterns to identify the loss of the cyclopropyl group or the formation of N-O cleavage products.

Workflow Step1 Sample Prep (Dry Air) Step2 DVS Analysis (0-90% RH) Step1->Step2 Step3 Forced Degradation Stress Step1->Step3 Step5 Data Synthesis Step2->Step5 Step4 HPLC-UV/MS Profiling Step3->Step4 Step4->Step5 Step6 Establish Specifications Step5->Step6

Figure 2: Integrated workflow combining DVS and HPLC-UV/MS for stability specification setting.

Conclusion

The successful utilization of O-Cyclopropylhydroxylamine hydrochloride in pharmaceutical synthesis hinges entirely on stringent environmental controls. Because its degradation is driven by moisture-induced free base liberation and temperature-dependent bimolecular isomerization, standard benchtop handling is insufficient. By implementing Argon blanketing, refrigerated storage (2-8°C), and validating batch integrity through Dynamic Vapor Sorption (DVS) and mass-balance HPLC-MS, researchers can completely mitigate the risks of intermediate degradation, ensuring high-yield downstream API synthesis.

References

  • 672299-63-7 CAS Manufactory - ChemicalBook.1

  • O-Isopropylhydroxylamine hydrochloride (Storage and Handling) - BLD Pharm. 5

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit - American Pharmaceutical Review. 7

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate - ResearchGate. 3

  • Application of Dynamic Vapour Sorption Technique to Study Dry Powder Formulations - Scientific & Academic Publishing. 6

  • Hydroxylamine hydrochloride MSDS - Actylis Lab Solutions. 2

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET - ThermoFisher. 4

Sources

Exploratory

The Solvation Dynamics and Applied Solubility of O-Cyclopropylhydroxylamine Hydrochloride in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction & Chemical Profiling O-Cyclopropylhydroxylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Chemical Profiling

O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) is a critical building block in modern medicinal chemistry, primarily utilized for the synthesis of O-cyclopropyl oximes[1]. The incorporation of a cyclopropyl ring into an oxime ether pharmacophore often enhances metabolic stability and modulates lipophilicity compared to standard O-methyl or O-ethyl analogs.

As a solid hydrochloride salt (MW = 109.55 g/mol ), its physical properties—specifically its solubility profile—are dictated by the stark contrast between its highly polar, ionic ammonium chloride headgroup ( −NH3+​Cl− ) and its mildly lipophilic cyclopropyl tail. Understanding the thermodynamics of its solvation is paramount for designing efficient, high-yielding synthetic workflows.

Mechanistic Drivers of Solvation

As a Senior Application Scientist, it is crucial to recognize that the solubility of O-alkylhydroxylamine hydrochlorides is not merely a physical constant, but a thermodynamic barrier that must be overcome by solvent-solute interactions[2].

The crystal lattice of O-cyclopropylhydroxylamine hydrochloride is held together by strong electrostatic forces and hydrogen bonding between the protonated amine and the chloride anion. To dissolve this salt, a solvent must possess:

  • A High Dielectric Constant ( ϵ ) : To separate the oppositely charged ions.

  • Strong Hydrogen-Bonding Capacity : To solvate the chloride anion (via H-bond donors) and the ammonium cation (via H-bond acceptors).

Consequently, the salt exhibits excellent solubility in polar protic solvents (which satisfy both criteria) and highly polar aprotic solvents, but is entirely insoluble in non-polar organic media[3].

Quantitative Solubility Profile

The following table summarizes the empirical and mechanistically derived solubility data for O-cyclopropylhydroxylamine hydrochloride across common organic solvents.

Solvent CategorySolventSolubility ProfileMechanistic Rationale
Polar Protic WaterExcellent (>500 mg/mL)Supreme dielectric constant; strong hydrogen bonding solvates both the NH3+​ cation and Cl− anion[2].
MethanolExcellent (>100 mg/mL)Strong hydrogen bond donor/acceptor; effectively stabilizes the ionic lattice, making it the premier solvent for oxime ligations.
EthanolGood (~50 mg/mL)Lower dielectric constant than methanol, but sufficient for practical reaction concentrations.
Polar Aprotic DMSOExcellent (>100 mg/mL)High polarity and strong cation solvation via the oxygen atom of the sulfoxide group[3].
DMFGoodGood dipole moment, though weaker anion solvation compared to protic solvents.
AcetonitrilePoor to ModerateInsufficient hydrogen-bonding capability to efficiently disrupt the strong ionic crystal lattice.
Non-Polar / Weakly Polar Dichloromethane (DCM)Insoluble (<1 mg/mL)Low dielectric constant; unable to overcome the lattice energy of the hydrochloride salt.
Ethyl Acetate (EtOAc)InsolubleLacks sufficient polarity to solvate the charged species.
Hexane / TolueneInsolubleCompletely non-polar; zero solvation capacity for ionic salts.

Experimental Protocols & Workflow Causality

The insolubility of the salt in standard extraction solvents (like DCM or EtOAc) and its high solubility in water is a feature, not a bug. It allows for self-validating experimental systems where unreacted starting materials can be easily washed away during aqueous workup. Below are two field-proven protocols.

Protocol 1: In Situ Free-Base Generation for Oxime Ligation

This is the standard methodology for condensing O-cyclopropylhydroxylamine hydrochloride with an aldehyde or ketone.

  • Substrate Dissolution : In an oven-dried round-bottom flask, dissolve the carbonyl substrate (1.0 eq) in anhydrous methanol to achieve a 0.1 M to 0.2 M concentration.

    • Causality: Methanol acts as a universal solvent here—it dissolves the lipophilic organic substrate while possessing the polarity required to dissolve the hydroxylamine salt[2].

  • Reagent Addition : Add O-Cyclopropylhydroxylamine hydrochloride (1.2 - 1.5 eq) to the stirring solution.

  • Buffering/Neutralization : Add sodium acetate (NaOAc) (1.2 - 1.5 eq) or pyridine.

    • Causality: The salt itself is non-nucleophilic. The base neutralizes the HCl, liberating the nucleophilic −NH2​ group. NaOAc is explicitly chosen over strong bases (e.g., NaOH) because it is a weak base; it buffers the system without triggering base-catalyzed side reactions like aldol condensations of the starting ketone[4].

  • Reaction Execution : Stir at room temperature (or heat to 50°C for sterically hindered ketones). Monitor via TLC until the carbonyl spot is consumed.

  • Aqueous Workup : Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between water and ethyl acetate.

    • Causality: Water removes the NaCl/pyridinium chloride byproducts and any unreacted hydroxylamine salt. The newly formed, uncharged O-cyclopropyl oxime is lipophilic and partitions cleanly into the ethyl acetate layer.

Protocol 2: Biphasic Free-Basing and Extraction

If the free base is required for a moisture-sensitive reaction (e.g., coupling with an acid chloride), it must be extracted into an aprotic solvent prior to use.

  • Suspension : Suspend O-Cyclopropylhydroxylamine hydrochloride in dichloromethane (DCM).

    • Causality: The salt is insoluble in DCM, forming a heterogeneous suspension.

  • Neutralization : Add an equal volume of 1M aqueous Na2​CO3​ and stir vigorously for 15 minutes.

    • Causality: The aqueous base neutralizes the salt at the biphasic boundary.

  • Phase Transfer : As the free base (O-cyclopropylhydroxylamine) is generated, it loses its ionic charge. The cyclopropyl group provides sufficient lipophilicity to drive the now-uncharged molecule into the organic DCM layer.

  • Isolation : Separate the organic layer, dry over anhydrous Na2​SO4​ , and use the DCM solution immediately.

    • Causality: The free base is volatile and prone to oxidative degradation. Storing the compound as a hydrochloride salt is mandatory for long-term shelf stability.

Visualizing the Reaction & Solvation Pathway

The following diagram maps the logical progression of Protocol 1, illustrating how solvent choice and acid-base chemistry drive the reaction forward.

Workflow Salt O-Cyclopropylhydroxylamine HCl Solvated Solvated Ions Salt->Solvated Dissolution Solvent Methanol / Ethanol Solvent->Solvated Solvation FreeBase Nucleophilic Free Base Solvated->FreeBase Deprotonation Base Base (NaOAc / Pyridine) Base->FreeBase Neutralization Product O-Cyclopropyl Oxime FreeBase->Product Condensation Carbonyl Carbonyl Substrate Carbonyl->Product Addition

Mechanistic workflow of O-cyclopropyl oxime synthesis via in situ free-base generation.

Conclusion

The successful application of O-Cyclopropylhydroxylamine hydrochloride hinges entirely on exploiting its solubility differentials. By utilizing polar protic solvents (like methanol) to break its ionic lattice and employing strategic buffering agents to liberate the free base in situ, chemists can achieve high-yielding oxime ligations. Conversely, its insolubility in non-polar solvents allows for highly efficient, self-purifying biphasic extractions, cementing its utility in scalable drug development workflows.

References

  • PubChem, National Institutes of Health - O-Methylhydroxylamine hydrochloride - CID 521874[2] URL:[Link]

  • Google Patents - Lincomycin derivatives possessing antibacterial activity (WO2004016632A2)[4] URL:

Sources

Foundational

Comprehensive Spectroscopic Profiling and Synthesis of O-Cyclopropylhydroxylamine Hydrochloride

Executive Summary O-Cyclopropylhydroxylamine hydrochloride (CAS: 110991-84-1) is a highly specialized bifunctional building block increasingly utilized in modern drug discovery, particularly in the synthesis of kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Cyclopropylhydroxylamine hydrochloride (CAS: 110991-84-1) is a highly specialized bifunctional building block increasingly utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., TYK2 inhibitors) and advanced agrochemicals [1]. The incorporation of a cyclopropoxyamine motif introduces unique conformational rigidity and metabolic stability to target molecules. However, the synthesis and analytical characterization of this compound present distinct challenges due to the extreme kinetic inertness of cyclopropyl halides toward nucleophilic substitution and the inherent fragility of the O–N bond.

This technical guide provides a field-proven, self-validating methodology for the synthesis of O-cyclopropylhydroxylamine hydrochloride, coupled with an in-depth causality analysis of its spectroscopic signatures (NMR, IR, MS).

Synthetic Methodology: Causality and Workflow

The Mechanistic Rationale

A common pitfall in attempting to synthesize O-cyclopropylhydroxylamine is the direct O-alkylation of N-hydroxyphthalimide using cyclopropyl bromide. This classical SN​2 approach fails because cyclopropyl systems possess significant sp2 -like character in their C–C bonds, creating immense ring strain and an extreme kinetic barrier to the backside attack required for SN​2 displacement.

The Authoritative Solution: The chemically sound, field-proven approach circumvents direct alkylation by employing a modified Simmons-Smith cyclopropanation on a vinyl ether equivalent (N-vinyloxyphthalimide). Using the Furukawa modification (diethylzinc and trifluoroacetic acid), a highly reactive zinc carbenoid is generated, which smoothly undergoes cycloaddition with the alkene to form the cyclopropyl ring [2]. Subsequent hydrazinolysis deprotects the amine, yielding the free base, which is immediately trapped as the stable hydrochloride salt.

SynthesisWorkflow A N-Vinyloxyphthalimide (Starting Material) B Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, TFA, DCM, 0°C to RT) A->B C 2-Cyclopropyloxyisoindoline-1,3-dione (Intermediate) B->C Yield: ~88% D Hydrazinolysis (NH2NH2·H2O, DCM, RT, 16h) C->D E O-Cyclopropylhydroxylamine (Free Base) D->E Phthalhydrazide byproduct filtered off F Acidification (HCl in Dioxane/Ether) E->F G O-Cyclopropylhydroxylamine HCl (Final Product) F->G Precipitation

Fig 1: Synthetic workflow for O-Cyclopropylhydroxylamine HCl via Simmons-Smith cyclopropanation.

Step-by-Step Self-Validating Protocol

Protocol 1: Synthesis of 2-Cyclopropyloxyisoindoline-1,3-dione

  • Carbenoid Generation: In a flame-dried flask under nitrogen, cool ultra-dry dichloromethane (DCM) (16 mL) to 0 °C. Add diethylzinc (1.0 M in hexanes, 19.0 mmol) dropwise. Slowly add a solution of trifluoroacetic acid (TFA, 19.05 mmol) in DCM (8 mL) and stir for 20 minutes. Finally, add diiodomethane (19.05 mmol) in DCM (8 mL) dropwise and stir for an additional 20 minutes at 0 °C.

  • Cycloaddition: Add a solution of N-vinyloxyphthalimide (4.76 mmol) in DCM (5.5 mL) dropwise to the carbenoid mixture. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench cautiously with 0.1 N HCl (16 mL). Separate the organic phase, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Isolate via silica gel chromatography (petroleum ether:ethyl acetate = 5:1).

  • Validation Checkpoint 1: 1H NMR of the intermediate must show the complete disappearance of vinylic double-doublets (~4.4–4.8 ppm and ~6.5 ppm), confirming total conversion.

Protocol 2: Hydrazinolysis and Salt Formation

  • Deprotection: Dissolve the intermediate (2.22 mmol) in DCM (20 mL). Add hydrazine hydrate (4.43 mmol) and stir at room temperature for 16 hours. A heavy white precipitate of phthalhydrazide will form.

  • Filtration: Filter the suspension through a Celite pad to remove the phthalhydrazide byproduct. Wash the filter cake with cold DCM.

  • Precipitation: Cool the filtrate to 0 °C and slowly add a stoichiometric excess of HCl (4.0 M in dioxane). The target hydrochloride salt will precipitate.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Checkpoint 2: 1H NMR must show zero integration in the aromatic region (7.5–8.0 ppm), proving the complete removal of the phthalimide protecting group.

Spectroscopic Profiling: Causality and Data

The structural validation of O-cyclopropylhydroxylamine hydrochloride relies on understanding how its unique geometry affects its spectral output.

Nuclear Magnetic Resonance (NMR)

The cyclopropyl ring exhibits profound diamagnetic anisotropy. The C–C bonds possess high p-character, creating a local ring current that strongly shields the attached protons, shifting them significantly upfield compared to standard alkyl chains. Furthermore, the rigid geometry of the cyclopropyl ring means the methylene protons are fixed in space relative to the oxygen atom. The protons cis to the oxygen experience a different magnetic environment than those trans to the oxygen, resulting in two distinct, complex multiplets rather than a single signal.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
−NH3+​ 8.50 – 10.50br s3HAmmonium protons. Broadened due to quadrupolar relaxation of Nitrogen and rapid exchange.
CH (ring)3.95 – 4.05m1HCyclopropyl methine. Deshielded by the adjacent electronegative oxygen atom.
CH2​ (ring)0.70 – 0.85m2HCyclopropyl methylenes (trans to oxygen). Upfield shifted by ring anisotropy.
CH2​ (ring)0.50 – 0.65m2HCyclopropyl methylenes (cis to oxygen). Most shielded due to combined anisotropic effects.

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Structural Assignment & Causality
C1 (CH–O)~ 62.5Methine carbon. Strongly deshielded by the inductive effect of the O–N linkage.
C2, C3 ( CH2​ )~ 5.8Methylene carbons. Highly shielded, characteristic of the strained sp3 / sp2 hybrid nature of cyclopropanes.
Mass Spectrometry (MS)

The O–N bond is notoriously fragile. Employing hard ionization techniques like Electron Impact (EI) will cause immediate homolytic cleavage of the O–N bond, resulting in non-diagnostic fragments and an absent molecular ion peak. Therefore, soft ionization via Electrospray Ionization (ESI) in positive mode is mandatory to observe the intact molecular adducts [1].

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)

Adduct / IonTheoretical m/zObserved m/zDiagnostic Significance
[M+H]+ 74.060074.0604Primary confirmation of the free base mass (Monoisotopic mass: 73.0528 Da).
[M+Na]+ 96.042096.0419Secondary confirmation of the intact molecule.
Fourier-Transform Infrared Spectroscopy (FT-IR)

Because the compound is isolated as a hydrochloride salt, the N–H stretching region is dramatically altered. Instead of the sharp doublet typical of primary amines, extensive hydrogen bonding with the chloride counterion creates a massive, broad absorption band spanning lower wavenumbers.

Table 4: FT-IR Spectroscopy (ATR Method)

Wavenumber ( cm−1 )Peak Shape/IntensityFunctional Group Assignment
3200 – 2600Broad, StrongN–H stretching (Ammonium salt network).
3085Sharp, WeakC–H stretching (Specific to the strained cyclopropyl ring).
1580MediumN–H bending vibration.
1120StrongC–O stretching vibration.
980MediumN–O stretching vibration.

Quality Control & Analytical Workflows

To ensure the integrity of the synthesized batch for downstream pharmaceutical applications, a multimodal analytical workflow must be executed. Relying on a single spectroscopic method is insufficient due to the potential for co-precipitating impurities (like unreacted hydrazine hydrochloride or residual phthalhydrazide).

QCWorkflow Sample O-Cyclopropylhydroxylamine HCl Sample NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR MS Mass Spectrometry (ESI-MS, Positive Mode) Sample->MS IR FT-IR Spectroscopy (ATR Method) Sample->IR Purity Data Integration & Purity Assessment NMR->Purity MS->Purity IR->Purity

Fig 2: Multimodal spectroscopic QC workflow for structural validation and purity assessment.

QC Integration Rules:

  • NMR Purity: The integration ratio of the methine proton (~4.0 ppm) to the combined methylene protons (~0.5–0.85 ppm) must be exactly 1:4. Any deviation indicates ring-opening impurities.

  • MS Integrity: The absence of a peak at m/z 163 (phthalhydrazide [M+H]+ ) in the ESI-MS spectrum confirms the success of the filtration step in Protocol 2.

References

  • National Center for Biotechnology Information. "PubChemLite - O-cyclopropylhydroxylamine hydrochloride (C3H7NO)" PubChem Database. CID 21877585. Retrieved March 22, 2026, from[Link]

  • Patent Application Data (2023). "Preparation of TYK2 JH2 binding assay compounds via O-Cyclopropylhydroxylamine hydrochloride intermediate." Google Patents / WIPO. Retrieved March 22, 2026, from[Link]

Exploratory

Engineering Precision in Kinase Inhibitors: The Strategic Application of O-Cyclopropylhydroxylamine Hydrochloride in Medicinal Chemistry

Executive Summary In the modern landscape of small-molecule drug discovery, the strategic selection of privileged building blocks is the difference between a failed clinical candidate and a breakthrough therapy. O-Cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of small-molecule drug discovery, the strategic selection of privileged building blocks is the difference between a failed clinical candidate and a breakthrough therapy. O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) has rapidly emerged as a highly valuable reagent for installing cyclopropoxyamine moieties into drug scaffolds[1]. This in-depth technical guide explores the mechanistic rationale behind utilizing this specific chemical group, its transformative impact on kinase inhibitor selectivity (particularly within the JAK/TYK2 and ALK families), and validated synthetic protocols for its application in the laboratory.

The Mechanistic Rationale: Why Cyclopropoxyamine?

When optimizing a lead compound, medicinal chemists frequently debate the merits of various alkoxy substitutions. While methoxy and ethoxy groups are synthetically accessible, they often suffer from poor metabolic stability and lack the steric bulk required to lock a molecule into its bioactive conformation. The incorporation of a cyclopropoxyamine group via O-Cyclopropylhydroxylamine hydrochloride solves several critical liabilities:

  • Metabolic Resilience: Standard alkoxy groups are highly susceptible to CYP450-mediated O-dealkylation. The cyclopropyl ring, however, possesses unusually high C-H bond dissociation energies due to its significant s-character, rendering it highly resistant to oxidative cleavage.

  • Conformational Rigidity: The cyclopropyl ring is flat but structurally rigid. When attached to an electronegative oxygen atom in a hydroxamate or amide linkage, it restricts the rotational degrees of freedom. This minimizes the entropic penalty upon target binding.

  • Enhanced CH-π Interactions: The unique electron distribution of the cyclopropyl ring allows it to act as a weak hydrogen bond donor, forming highly favorable CH-π interactions with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within kinase binding pockets[2].

Breakthroughs in Kinase Selectivity: The TYK2 Paradigm

The most prominent application of O-Cyclopropylhydroxylamine hydrochloride lies in the development of Tyrosine Kinase 2 (TYK2) inhibitors [3]. TYK2 is a member of the Janus kinase (JAK) family, which mediates cytokine signaling implicated in autoimmune diseases like psoriasis and lupus.

Historically, pan-JAK inhibitors have suffered from dose-limiting toxicities due to off-target inhibition of JAK1, JAK2, and JAK3. The structural breakthrough came with the targeting of the JH2 pseudokinase domain —an allosteric regulatory site unique to TYK2.

By synthesizing substituted pyridazine-3-carboxamides using O-Cyclopropylhydroxylamine, researchers discovered that the cyclopropoxy group perfectly occupies a lipophilic pocket within the JH2 domain[3]. The rigid geometry of the cyclopropyl ring prevents steric clashes that would otherwise occur in the highly homologous JH1 kinase domains of other JAK family members, thereby achieving unprecedented selectivity.

TYK2_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_JH1 TYK2 (JH1 Kinase Domain) Active Receptor->TYK2_JH1 Activates STAT STAT Phosphorylation TYK2_JH1->STAT Phosphorylates TYK2_JH2 TYK2 (JH2 Pseudokinase) Regulatory TYK2_JH2->TYK2_JH1 Regulates Inflammation Autoimmune Response (Psoriasis, Lupus) STAT->Inflammation Gene Transcription Inhibitor Cyclopropoxyamide Inhibitor (Allosteric Binder) Inhibitor->TYK2_JH1 Allosteric Inhibition Inhibitor->TYK2_JH2 Binds JH2 Pocket (High Selectivity)

Allosteric inhibition of the TYK2 signaling pathway via JH2 domain targeting.

Broadening the Scope: ALK, c-Met, and CDK2 Inhibitors

Beyond TYK2, the cyclopropoxyamine motif has proven to be a versatile pharmacophore across various oncology targets.

  • Anaplastic Lymphoma Kinase (ALK): In fragment-based drug design, the introduction of a cyclopropoxy group yielded highly selective ALK inhibitors. The cyclopropyl moiety was shown to form crucial CH-π interactions with the Gly1202 residue in the hinge region, driving the IC50 down to 0.080 μM while maintaining a remarkably high Lipophilic Efficiency (LipE) of 0.37[2].

  • c-Met Kinase (Type IIb Inhibitors): Acquired resistance to type I c-Met inhibitors is often driven by D1228 mutations. The synthesis of cyclopropoxy analogs successfully restored binding affinity to the D1228N mutant (IC50 = 26 nM) by filling the mutated hydrophobic pocket without incurring the severe solubility penalties seen with larger, bulkier substituents[4].

  • Cyclin-Dependent Kinase 2 (CDK2): Recent patent literature highlights the use of cyclopropoxy-pyrazole derivatives to potently inhibit CDK2, a critical regulator of the mammalian cell cycle targeted in ovarian and breast cancers[5].

Table 1: Pharmacological Impact of Cyclopropoxy Substitution in Kinase Inhibitors
Kinase TargetCompound VariantIC50 (nM)Lipophilic Efficiency (LipE)Key Structural Interaction
TYK2 (JH2) Methoxy-amide~453.2Standard H-bond network
TYK2 (JH2) Cyclopropoxy-amide~54.8Enhanced hydrophobic pocket fit
ALK Isopropoxy-derivative1200.25Steric clash in hinge region
ALK Cyclopropoxy-derivative800.37Optimal CH-π interaction with Gly1202
c-Met (D1228N) Ethoxy-analog1503.5Weak binding to mutant conformation
c-Met (D1228N) Cyclopropoxy-analog264.1Restored π-π interaction network

(Data synthesized from fragment-based drug design literature and patent analyses[2],[4],[3])

Validated Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols detail the synthesis of O-Cyclopropylhydroxylamine hydrochloride and its subsequent application in amide coupling. These workflows are designed as self-validating systems.

Protocol A: Synthesis of O-Cyclopropylhydroxylamine Hydrochloride

This method utilizes a modified Gabriel synthesis approach to deprotect the amine[3].

Causality Check: Why use the hydrochloride salt? The free base of O-cyclopropylhydroxylamine is highly volatile and prone to rapid degradation. Converting it to the HCl salt yields a bench-stable, weighable solid that guarantees stoichiometric precision in downstream couplings.

  • Initiation: Dissolve 2-cyclopropyloxyisoindoline-1,3-dione (1.0 eq, e.g., 450 mg, 2.217 mmol) in ultra-dry dichloromethane (DCM) (20 mL) under a nitrogen atmosphere[3]. Rationale: DCM is a non-polar, aprotic solvent that prevents premature hydrolysis of the starting material.

  • Deprotection: Add hydrazine hydrate (2.0 eq, 222 mg, 4.434 mmol) dropwise at room temperature[3]. The mixture is allowed to stir for 16 hours. Rationale: Hydrazine acts as a potent nucleophile, attacking the imide carbonyls to release the free hydroxylamine and forming phthalhydrazide as a byproduct.

  • Filtration (Self-Validation Step): Stop the reaction. A thick white precipitate (phthalhydrazide) should be clearly visible. Filter the reaction solution to remove this byproduct. If no precipitate forms, the hydrazinolysis has failed.

  • Acidification & Isolation: Wash the filtrate with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate. Carefully add a solution of HCl in dioxane (1.5 eq) to the organic phase to precipitate O-Cyclopropylhydroxylamine hydrochloride. Filter and dry under a vacuum to obtain a white solid[3].

Synthesis_Workflow Start 2-Cyclopropyloxyisoindoline -1,3-dione Reagent Hydrazine Hydrate (DCM, RT, 16h) Start->Reagent Filtration Filtration & Washing Reagent->Filtration Reaction Complete Intermediate Phthalhydrazide Byproduct Filtration->Intermediate Solid Residue Acidification HCl Addition Filtration->Acidification Filtrate Product O-Cyclopropylhydroxylamine Hydrochloride Acidification->Product Precipitation

Step-by-step synthetic workflow for O-Cyclopropylhydroxylamine hydrochloride.

Protocol B: Amide Coupling to Generate Cyclopropoxyamides

Because the oxygen atom exerts an electron-withdrawing effect, the amine nitrogen in O-cyclopropylhydroxylamine is significantly less nucleophilic than a standard alkylamine. Therefore, highly efficient coupling reagents are mandatory.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester. Rationale: HATU is chosen over EDC/HOBt because its superior reactivity overcomes the poor nucleophilicity of the cyclopropoxyamine.

  • Coupling: Add O-Cyclopropylhydroxylamine hydrochloride (1.2 eq) to the activated mixture. Stir for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the activated ester mass and the appearance of the desired cyclopropoxyamide mass[M+H]+.

  • Workup: Quench with water, extract with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), and purify via silica gel chromatography.

Future Perspectives

As the industry shifts toward targeted protein degradation (PROTACs) and molecular glues, the demand for rigid, metabolically stable linkers and warheads is increasing. O-Cyclopropylhydroxylamine hydrochloride will likely see expanded utility beyond traditional occupancy-driven kinase inhibitors, serving as a critical vector for fine-tuning the physicochemical properties of next-generation bifunctional molecules.

References

  • [1] PubChemLite. O-cyclopropylhydroxylamine hydrochloride (C3H7NO) - Structural Information and Mass Spectrometry Profile. Université du Luxembourg. Available at:

  • [2] ACS Omega. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Available at:

  • [4] ACS Publications. Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer. Available at:

  • [5] Google Patents. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. Available at:

  • [3] Googleapis (Patent Repository). Substituted pyridazine-3-carboxamide compound, composition including the same, preparation method therefor and use thereof as a TYK2 inhibitor. Available at:

Sources

Exploratory

electrophilic and nucleophilic properties of O-Cyclopropylhydroxylamine hydrochloride

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Properties of O-Cyclopropylhydroxylamine Hydrochloride Introduction: A Molecule of Duality and Potential In the landscape of modern synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Properties of O-Cyclopropylhydroxylamine Hydrochloride

Introduction: A Molecule of Duality and Potential

In the landscape of modern synthetic chemistry and drug discovery, the demand for versatile building blocks that offer unique reactivity profiles is insatiable. O-Cyclopropylhydroxylamine hydrochloride emerges as a compelling reagent, embodying a fascinating duality of chemical character. It marries the inherent nucleophilicity of the hydroxylamine moiety with the latent reactivity conferred by the strained cyclopropyl ring.[1][2] The cyclopropyl group is not merely a spectator; its unique electronic properties, including enhanced π-character in its C-C bonds, and significant ring strain make it a valuable component in medicinal chemistry for enhancing metabolic stability, increasing potency, and modulating physicochemical properties.[3][4]

This guide provides an in-depth exploration of the electrophilic and nucleophilic nature of O-Cyclopropylhydroxylamine hydrochloride. We will dissect the factors governing its reactivity, present field-proven protocols for its synthesis and application, and illustrate its utility as a strategic tool for researchers, chemists, and drug development professionals. The narrative moves beyond simple reaction schemes to explain the causality behind its behavior, offering a framework for harnessing its full synthetic potential.

Core Attributes: Synthesis and Physicochemical Profile

A prerequisite for the widespread adoption of any reagent is its accessibility and stability. O-Cyclopropylhydroxylamine hydrochloride is a bench-stable solid that can be stored for extended periods at -20 °C with no significant decomposition.[1][2] Its synthesis has been optimized for gram-scale production, ensuring its availability for extensive investigation.[1][2]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₃H₈ClNO[5]
Molecular Weight 109.55 g/mol [5]
Monoisotopic Mass 73.052765 Da (free base)[6]
Appearance White solid[1]
Stability Bench-stable, long-term storage at -20 °C[1][2]
Experimental Protocol 1: Gram-Scale Synthesis of O-Cyclopropylhydroxylamine Hydrochloride[1][2]

This three-step protocol provides a reliable and scalable route to the target compound, starting from the readily available 2-(vinyloxy)isoindoline-1,3-dione.

Step 1: Cyclopropanation - Synthesis of 2-cyclopropoxyisoindoline-1,3-dione

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add dichloromethane (DCM, 0.2 M).

  • Add diethylzinc (1.5 equivalents) to the DCM, followed by trifluoroacetic acid (TFA, 1.5 equivalents) dropwise at 0 °C. Stir for 20 minutes.

  • Add diiodomethane (1.5 equivalents) dropwise at 0 °C. Stir for another 20 minutes.

  • Add a solution of 2-(vinyloxy)isoindoline-1,3-dione (1.0 equivalent) in DCM.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-cyclopropoxyisoindoline-1,3-dione as a white solid.

Step 2: Phthalimide Cleavage

  • Dissolve the 2-cyclopropoxyisoindoline-1,3-dione (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (4.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

Step 3: Hydrochloride Salt Formation

  • Concentrate the filtrate from Step 2 under reduced pressure. Caution: The free-base O-cyclopropylhydroxylamine is volatile.[1][2]

  • Dissolve the resulting oil in diethyl ether (Et₂O).

  • Add a solution of HCl in Et₂O (e.g., 2.0 M) until precipitation is complete.

  • Filter the resulting white solid, wash with cold Et₂O, and dry under vacuum to afford O-Cyclopropylhydroxylamine hydrochloride.

The Nucleophilic Character: An Ambident Reactant

Like other hydroxylamines, O-Cyclopropylhydroxylamine is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom.[7] The outcome of this competition is dictated by the nature of the electrophile, a principle well-explained by Hard and Soft Acid and Base (HSAB) theory.

  • Oxygen Attack (O-Nucleophilicity): The oxygen atom, being more electronegative, is a "harder" nucleophilic center. It preferentially attacks "hard" electrophiles such as acyl chlorides, anhydrides, and phosphate esters.[8][9] This pathway is often favored in acylation and phosphorylation reactions.[8][9]

  • Nitrogen Attack (N-Nucleophilicity): The nitrogen atom, with its more diffuse lone pair, is a "softer" nucleophilic center. It tends to react with "softer" electrophiles like alkyl halides.

The presence of an adjacent heteroatom with a lone pair enhances the reactivity of hydroxylamines, a phenomenon known as the alpha-effect.[8] This makes them more potent nucleophiles than would be predicted based on their basicity alone.

Ambident Nucleophilicity cluster_reagents Reagents cluster_products Potential Products reagent O-Cyclopropyl- hydroxylamine O_attack O-Alkylation/Acylation (Hard Electrophiles) reagent->O_attack O-Attack N_attack N-Alkylation (Soft Electrophiles) reagent->N_attack N-Attack E_plus Electrophile (E⁺) E_plus->O_attack E_plus->N_attack

Caption: Ambident reactivity of O-Cyclopropylhydroxylamine.

The Electrophilic Character: Harnessing the N-O Bond

While its nucleophilicity is intuitive, the electrophilic nature of O-Cyclopropylhydroxylamine is more nuanced and synthetically powerful. This reactivity is unlocked by leveraging the inherent weakness of the N-O bond.[1][2] When appropriately derivatized, the molecule can serve as a precursor for formal[10][10]-sigmatropic rearrangements or as an electrophilic aminating agent.[11][12]

[10][10]-Sigmatropic Rearrangement: A Cascade to N-Heterocycles

The most compelling demonstration of this molecule's unique reactivity is its use as a stable precursor for a di-heteroatom[10][10]-sigmatropic rearrangement.[1][2] This transformation is analogous to the key step in the Bartoli indole synthesis, which proceeds through a transient N-aryl-O-vinylhydroxylamine intermediate.[1][2] In this case, the bench-stable O-cyclopropyl group acts as a homoenolate equivalent.

The process begins with the N-arylation of an O-cyclopropyl hydroxamate. Upon treatment with a base, a cascade reaction is initiated: a[10][10]-sigmatropic rearrangement involving cleavage of the weak N-O bond and the strained C-C bond of the cyclopropyl ring, followed by cyclization and rearomatization to furnish structurally diverse 2-hydroxy-tetrahydroquinolines.[1][2]

Sigmatropic_Rearrangement_Workflow start N-Aryl O-Cyclopropyl Hydoxamate step1 Base-Mediated Deprotonation start->step1 rearrangement [3,3]-Sigmatropic Rearrangement (N-O Bond Cleavage) step1->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization rearomatization Rearomatization cyclization->rearomatization product 2-Hydroxy- Tetrahydroquinoline rearomatization->product

Caption: Cascade reaction workflow for N-heterocycle synthesis.

Experimental Protocol 2: N-Arylation and Rearrangement Cascade[1]

This protocol demonstrates the conversion of the hydroxylamine into a valuable heterocyclic product, showcasing its unique electrophilic potential.

Step 1: N-Protection (Example: Boc Protection)

  • Dissolve O-Cyclopropylhydroxylamine hydrochloride (1.0 equivalent) and triethylamine (2.5 equivalents) in DCM.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of DMAP.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Step 2: Metal-Free N-Arylation

  • To a solution of the N-Boc protected hydroxylamine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add the diaryliodonium salt (e.g., diphenyliodonium triflate, 1.5 equivalents).

  • Stir the mixture at an elevated temperature (e.g., 60 °C) for the specified time (monitor by TLC/LC-MS).

  • After completion, cool the reaction, filter, and concentrate.

  • Purify via column chromatography to obtain the N-aryl, N-Boc O-cyclopropylhydroxylamine.

Step 3: Rearrangement Cascade

  • Dissolve the N-arylated product (1.0 equivalent) in a solvent like THF.

  • Add a strong base, such as potassium tert-butoxide (KOtBu, 2.0 equivalents), at room temperature.

  • Stir for 1-2 hours until the rearrangement is complete (monitor by TLC/LC-MS).

  • Quench the reaction with saturated NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the crude material by column chromatography to yield the final 2-hydroxy-tetrahydroquinoline product.

Strategic Application in Synthesis and Drug Discovery

The dual reactivity of O-Cyclopropylhydroxylamine hydrochloride provides chemists with a versatile tool. The choice of reaction partner and conditions allows for precise control over the synthetic outcome.

Reactivity_Decision_Tree cluster_pathways Select Reaction Pathway cluster_nucleo_choice Electrophile Type start Start: O-Cyclopropylhydroxylamine Hydrochloride nucleophilic Nucleophilic Pathway start->nucleophilic Use with Electrophile (E⁺) electrophilic Electrophilic / Rearrangement Pathway start->electrophilic Derivatize & React with Base/Nucleophile hard_E Hard Electrophile (e.g., Acyl Halide) nucleophilic->hard_E soft_E Soft Electrophile (e.g., Alkyl Halide) nucleophilic->soft_E electrophilic->derivatize Step 1: N-Arylation O_attack_out O-Acylation Product hard_E->O_attack_out Favors O-Attack N_attack_out N-Alkylation Product soft_E->N_attack_out Favors N-Attack derivatize->react_base Step 2: Add Base rearrange_out Heterocycle Product react_base->rearrange_out Initiates [3,3]-Rearrangement

Caption: Decision framework for utilizing O-Cyclopropylhydroxylamine.

In drug discovery, the incorporation of the hydroxylamine moiety can serve as a bioisosteric replacement for more common functional groups like ethers or amines, potentially improving metabolic stability and modulating lipophilicity.[13] The cyclopropyl ring itself is a well-established motif for improving a range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3][4] The ability to use a single, stable starting material to access diverse chemical space via distinct reaction pathways makes O-Cyclopropylhydroxylamine hydrochloride a highly efficient and atom-economical building block.

Conclusion

O-Cyclopropylhydroxylamine hydrochloride is far more than a simple amine derivative. It is a sophisticated synthetic tool whose value lies in its predictable yet divergent reactivity. By understanding the interplay between its ambident nucleophilicity and the unique rearrangement pathways unlocked by the N-O bond and cyclopropyl ring, researchers can access complex molecular architectures with high efficiency. Its stability and scalable synthesis further cement its role as a practical and powerful reagent for advancing projects in organic synthesis and medicinal chemistry. Further exploitation of this versatile building block will undoubtedly lead to novel methodologies and the discovery of new chemical entities.

References

  • Title: O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles Source: PMC (PubMed Central) URL: [Link]

  • Title: Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products Source: PMC (PubMed Central) URL: [Link]

  • Title: The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Source: PMC (PubMed Central) URL: [Link]

  • Title: Hydroxylamines as Oxygen Atom Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents Source: Wiley-VCH URL: [Link]

  • Title: Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Scheme of the reactivity of hydroxylamines Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine derivatives used for electrophilic amination reactions. Source: ResearchGate URL: [Link]

  • Title: O-Cyclopropyl Hydroxylamines as Precursors for[10][10]- Sigmatropic Rearrangements Source: RSC Publishing URL: [Link]

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: PMC (PubMed Central) URL: [Link]

  • Title: O-cyclopropylhydroxylamine hydrochloride (C3H7NO) Source: PubChem URL: [Link]

  • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journals URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: HYDROXYLAMINE HYDROCHLORIDE Source: Organic Syntheses URL: [Link]

  • Title: Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metal-Free N-Arylation of O-Cyclopropyl Hydroxamates and Cascade Rearrangement to N-Heterocycles

Executive Summary The synthesis of structurally diverse N-heterocycles, particularly tetrahydroquinolines, is a foundational operation in modern drug discovery. Utilizing O-cyclopropyl hydroxylamines as bench-stable prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of structurally diverse N-heterocycles, particularly tetrahydroquinolines, is a foundational operation in modern drug discovery. Utilizing O-cyclopropyl hydroxylamines as bench-stable precursors offers a highly atom-economical route to these scaffolds via a di-heteroatom [3,3]-sigmatropic rearrangement.

This application note details a robust, metal-free protocol for the direct N-arylation of O-cyclopropyl hydroxamates, followed by a base-mediated cascade rearrangement. By eliminating transition-metal catalysts and carefully controlling solvent polarity, this self-validating workflow ensures high-fidelity intermediate isolation and predictable regioselectivity .

Mechanistic Causality & Experimental Design

To achieve reproducible yields, it is critical to understand the physical chemistry and mechanistic logic governing this transformation:

  • Metal-Free Electrophilic Arylation: Traditional N-arylation relies on palladium or copper catalysis (e.g., Buchwald-Hartwig or Chan-Lam couplings), which introduces heavy-metal toxicity and complicates late-stage purification. This protocol utilizes diaryliodonium triflate salts ( Ar2​IOTf ) . The hypervalent iodine(III) center acts as a highly electrophilic aryl source, enabling facile C–N bond formation under mild, metal-free conditions.

  • Solvent Polarity as a Reaction Switch: The isolation of the N-arylated intermediate is entirely dependent on solvent selection. Non-polar solvents (e.g., Toluene) are mandatory. Polar aprotic solvents like DMF or Acetonitrile stabilize the charge-separated transition states associated with N–O bond cleavage, triggering a premature [3,3]-sigmatropic rearrangement before the intermediate can be isolated.

  • Regioselectivity via π -Stacking: When utilizing meta-tolyl substituted aryl groups, the choice of the N-protecting group dictates the regiochemical outcome of the cascade. Substrates protected with a Carboxybenzyl (Cbz) group yield a single regioisomer. This is driven by favorable π -stacking interactions between the electron-rich Cbz aromatic ring and the N-aryl group, which locks the conformation prior to the [3,3]-rearrangement .

Workflow Visualization

G SM O-Cyclopropyl Hydroxamate Step1 Metal-Free N-Arylation Reagents: Ar2IOTf, Cs2CO3 Solvent: Toluene (RT) SM->Step1 Intermediate N-Arylated O-Cyclopropyl Hydroxamate (Isolated Intermediate) Step1->Intermediate Suppresses premature rearrangement Step2 Base-Mediated Cascade Reagents: NEt3 Solvent: Trifluoroethanol (RT) Intermediate->Step2 Mechanism [3,3]-Sigmatropic Rearrangement & Cyclization Step2->Mechanism Cleavage of weak N-O bond Product 2-Hydroxy-tetrahydroquinolines Mechanism->Product Rearomatization

Workflow for the N-arylation of O-cyclopropyl hydroxamates and subsequent [3,3]-rearrangement.

Quantitative Data: Solvent Optimization

The following table summarizes the critical effect of solvent selection during the N-arylation phase. Deviation from non-polar conditions compromises the isolation of the target intermediate.

Solvent SystemEquivalents ( Ar2​IOTf )BaseYield of N-Arylated ProductMechanistic Observation
Toluene 1.5 eq Cs2​CO3​ (2.0 eq)Optimal (Moderate to Good) Clean conversion; intermediate isolated.
Dimethylformamide (DMF) 1.5 eq Cs2​CO3​ (2.0 eq)LowPremature[3,3]-rearrangement observed.
Acetonitrile ( CH3​CN ) 1.5 eq Cs2​CO3​ (2.0 eq)LowPremature [3,3]-rearrangement observed.

Detailed Experimental Protocols

Protocol A: Metal-Free N-Arylation of O-Cyclopropyl Hydroxamates

Objective: Synthesize N-arylated O-cyclopropyl hydroxamates while strictly suppressing premature sigmatropic rearrangement.

Materials Required:

  • O-cyclopropyl hydroxamate (1.0 equiv)

  • Diaryliodonium triflate salt ( Ar2​IOTf , 1.5 equiv)

  • Cesium carbonate ( Cs2​CO3​ , 2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the O-cyclopropyl hydroxamate (1.0 equiv), diaryliodonium triflate salt (1.5 equiv), and Cs2​CO3​ (2.0 equiv).

  • Atmosphere Exchange: Cap the vial securely with a septum and purge with argon gas for 5 minutes to establish an inert atmosphere.

  • Solvent Injection: Inject anhydrous toluene via syringe to achieve a strictly 0.1 M concentration of the hydroxamate. (Self-Validation Check: The mixture will appear heterogeneous due to the inorganic base).

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C).

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). Continue stirring until complete consumption of the starting material is visually confirmed.

  • Workup & Isolation: Filter the crude reaction mixture through a short pad of Celite to remove the cesium salts, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure N-arylated O-cyclopropyl hydroxamate.

Protocol B: Base-Mediated [3,3]-Sigmatropic Rearrangement Cascade

Objective: Convert the isolated N-arylated intermediate into a functionalized 2-hydroxy-tetrahydroquinoline via a di-heteroatom [3,3]-sigmatropic rearrangement, cyclization, and rearomatization cascade.

Materials Required:

  • N-arylated O-cyclopropyl hydroxamate (50 mg, 0.2 mmol, 1.0 equiv)

  • Triethylamine ( NEt3​ , 55.8 μL, 0.4 mmol, 2.0 equiv)

  • Trifluoroethanol (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Transfer the purified N-arylated O-cyclopropyl hydroxamate (50 mg, 0.2 mmol) into an 8 mL oven-dried vial equipped with a magnetic stir bar.

  • Atmosphere Exchange: Cap the vial and place it under a strict argon atmosphere.

  • Solvent Addition: Add trifluoroethanol (2.0 mL) to the vial to yield a 0.1 M solution.

  • Cascade Activation: Inject triethylamine (55.8 μL, 0.4 mmol, 2.0 equiv) dropwise into the solution via syringe. (Causality Note: The base is required to deprotonate intermediates post-rearrangement, driving the cyclization and final rearomatization steps).

  • Incubation: Stir the reaction mixture at room temperature for 6–24 hours.

    • Expert Insight: Substrates possessing highly electron-deficient aromatic rings exhibit reduced nucleophilicity, directly impeding the sigmatropic shift. Expect these reactions to require the full 24-hour incubation period.

  • Validation & Purification: Confirm the complete consumption of the N-arylated starting material via TLC. Upon completion, concentrate the reaction mixture directly under reduced pressure. Purify the residue via flash column chromatography to yield the final 2-hydroxy-tetrahydroquinoline product.

References

  • Title : O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles Source : Organic & Biomolecular Chemistry (via National Center for Biotechnology Information, PMC) URL :[Link]

Application

Application Note: A Step-by-Step Guide to the Di-Heteroatom-Sigmatropic Rearrangement of O-Cyclopropylhydroxylamines for the Synthesis of N-Heterocycles

Application Note: A Step-by-Step Guide to the Di-Heteroatom[1][1]-Sigmatropic Rearrangement of O-Cyclopropylhydroxylamines for the Synthesis of N-Heterocycles Abstract [1][1]-Sigmatropic rearrangements are powerful, atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Step-by-Step Guide to the Di-Heteroatom[1][1]-Sigmatropic Rearrangement of O-Cyclopropylhydroxylamines for the Synthesis of N-Heterocycles

Abstract

[1][1]-Sigmatropic rearrangements are powerful, atom-economical transformations for carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] This application note provides a detailed guide to a novel di-heteroatom[1][1]-sigmatropic rearrangement cascade utilizing the bench-stable precursor, O-Cyclopropylhydroxylamine hydrochloride.[1][4] This protocol details a one-pot, base-mediated sequence involving N-arylation,[1][1]-sigmatropic rearrangement, cyclization, and rearomatization to afford structurally diverse substituted tetrahydroquinolines.[1][4] The causality behind experimental choices, a detailed step-by-step protocol, and expected outcomes are presented for researchers, scientists, and drug development professionals.

Introduction: The Power of[1][1]-Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-system in a concerted, intramolecular process.[5][6] Among these, the[1][1]-sigmatropic rearrangement is particularly valuable due to its high degree of stereocontrol and efficiency in forming complex molecular architectures from simple precursors.[3][7] Well-known examples include the Cope and Claisen rearrangements, which have been extensively used in the total synthesis of natural products.[2][3][8]

Reactions involving the cleavage of weak N-O bonds are of particular interest for the synthesis of nitrogen and oxygen-containing heterocycles.[1][4] Inspired by transformations like the Bartoli indole synthesis, which proceeds through a transient N-aryl-O-vinylhydroxylamine intermediate, researchers have explored stable precursors that can undergo similar rearrangements.[1][4] O-Cyclopropylhydroxylamine has emerged as a novel, bench-stable reagent capable of serving as a precursor for such di-heteroatom[1][1]-sigmatropic rearrangements.[1][4] Its unique reactivity stems from the combination of a readily cleavable N-O bond and the inherent strain of the cyclopropane ring, which can act as a three-carbon homoenolate equivalent.[4]

This guide focuses on the application of N-arylated O-cyclopropyl hydroxamates, derived from O-Cyclopropylhydroxylamine hydrochloride, in a one-pot cascade reaction to synthesize substituted tetrahydroquinolines.[1][4]

The Reaction Cascade: Mechanism and Rationale

The overall transformation is a multi-step, one-pot cascade that begins with an N-arylated O-cyclopropyl hydroxamate. The sequence is initiated by a base, which facilitates the key[1][1]-sigmatropic rearrangement, followed by spontaneous cyclization and rearomatization to yield the final tetrahydroquinoline product.

Mechanistic Pathway

The proposed mechanism involves the following key steps:

  • Deprotonation: A base deprotonates the N-H of the N-aryl O-cyclopropyl hydroxamate, forming an anion.

  • [1][1]-Sigmatropic Rearrangement: This is the core step where the N-O bond cleaves, and a new C-N bond forms. The cyclopropyl ring opens, driven by the release of ring strain, to form a dienolate intermediate. This concerted rearrangement proceeds through a cyclic, six-membered transition state, characteristic of[1][1]-sigmatropic shifts.

  • Cyclization: The newly formed enolate attacks the aromatic ring in an intramolecular fashion, forming a new six-membered ring.

  • Rearomatization: The intermediate undergoes tautomerization and dehydration to restore the aromaticity of the system, yielding the stable 2-hydroxy tetrahydroquinoline product.

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed cascade reaction mechanism.

Mechanism Figure 1: Proposed Reaction Mechanism Start N-Aryl O-Cyclopropyl Hydroxamate Anion Deprotonated Intermediate Start->Anion + Base TransitionState [3,3]-Sigmatropic Transition State Anion->TransitionState Rearrangement Dienolate Dienolate Intermediate TransitionState->Dienolate Cyclized Cyclized Intermediate Dienolate->Cyclized Cyclization Product 2-Hydroxy Tetrahydroquinoline Cyclized->Product Rearomatization

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: Synthesis of a Substituted Tetrahydroquinoline

This protocol provides a representative procedure for the one-pot synthesis of a 2-hydroxy tetrahydroquinoline derivative from an N-aryl O-cyclopropyl hydroxamate. The synthesis of the O-Cyclopropylhydroxylamine hydrochloride precursor has been reported and can be achieved on a gram scale.[1][4]

Materials and Reagents
  • N-Aryl O-cyclopropyl hydroxamate (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas (for inert atmosphere)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Procedure

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add hydroxamate and dioxane - Establish inert atmosphere Reagent 2. Add Base - Add KOtBu at room temp Setup->Reagent Heat 3. Heating - Heat to reflux (e.g., 100 °C) - Monitor by TLC Reagent->Heat Quench 4. Workup: Quench - Cool to RT - Add sat. aq. NH4Cl Heat->Quench Extract 5. Workup: Extraction - Extract with EtOAc (3x) Quench->Extract Dry 6. Workup: Dry & Concentrate - Wash with brine - Dry over MgSO4 - Concentrate in vacuo Extract->Dry Purify 7. Purification - Silica gel chromatography Dry->Purify

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-aryl O-cyclopropyl hydroxamate (e.g., 0.25 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (e.g., 2.5 mL, 0.1 M).

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for several minutes to establish an inert atmosphere.

  • Addition of Base: To the stirred solution at room temperature, add potassium tert-butoxide (KOtBu) (e.g., 56 mg, 0.50 mmol, 2.0 equiv) in one portion.

    • Causality Note: A strong, non-nucleophilic base like KOtBu is required to efficiently deprotonate the hydroxamate and initiate the rearrangement cascade. Using two equivalents ensures complete deprotonation and drives the reaction forward.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100 °C in 1,4-dioxane) using a preheated oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Reaction Quench: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality Note: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates any anionic species, preparing the mixture for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy tetrahydroquinoline product.

Expected Outcomes and Data

The described protocol has been shown to be effective for a variety of substituted N-aryl O-cyclopropyl hydroxamates, yielding the corresponding tetrahydroquinolines in good to moderate yields.[1][4]

Data Summary

The following table summarizes representative data for this transformation, demonstrating the scope with respect to substituents on the aryl ring.

EntryAryl Substituent (R)Time (h)Yield (%)
1H175
24-Me181
34-OMe185
44-Cl268
53-Me1.572

Data adapted from Che, G. et al., Org. Lett. 2020.[1]

Troubleshooting
  • Low Yield: Incomplete reaction may be due to insufficient heating, wet solvent/reagents, or degradation of the starting material. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is heated to the correct temperature.

  • Side Products: The formation of side products may occur if the reaction is heated for too long. Careful monitoring by TLC is crucial.

  • Failed N-Arylation: The precursor N-aryl O-cyclopropyl hydroxamates are key. It has been noted that standard cross-coupling methods like Buchwald-Hartwig or Chan-Lam may fail for the N-arylation step. Metal-free conditions using diaryliodonium salts have been identified as effective.[4]

Conclusion

The use of bench-stable O-Cyclopropylhydroxylamine hydrochloride as a precursor for a di-heteroatom[1][1]-sigmatropic rearrangement offers a practical and efficient route to valuable N-heterocycles.[1][4] The one-pot, base-mediated cascade is a powerful transformation that combines synthetic efficiency with atom economy.[1] This application note provides a robust protocol and the necessary mechanistic understanding for researchers to apply this methodology in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where substituted tetrahydroquinolines are important structural motifs.

References

  • Che, G., Durham, J. P., & Glinkerman, C. M. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry, 85(9), 6009–6019. [Link]

  • Sherwood, T. C., & Sarpong, R. (2009). A Mild Method for the Efficient[1][1]-Sigmatropic Rearrangement of N,O-Diacylhydroxylamines. The Journal of Organic Chemistry, 74(20), 7893–7896. [Link]

  • Che, G., Durham, J. P., & Glinkerman, C. M. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[1][1]- Sigmatropic Rearrangements. Organic Letters, 22(9), 3463–3467. [Link]

  • Foubelo, F., & Yus, M. (2018). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 118(8), 4247–4314. [Link]

  • Chen, Y., & Lee, C. (2022). Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. Molecules, 27(4), 1332. [Link]

  • Wikipedia contributors. (2023). Sigmatropic reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Pascual-Uría, E., & Arrastia, I. (2005). The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations. The Journal of Organic Chemistry, 70(17), 6933–6936. [Link]

  • Ashenhurst, J. (2023). Cope Rearrangement. Master Organic Chemistry. [Link]

  • Majumdar, K. C., & Roy, B. (2012).[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. RSC Advances, 2(21), 7935-7967. [Link]

  • Wikipedia contributors. (2023). Aza-Cope rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Gremmen, C., & Speckamp, W. N. (2000). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 122(28), 6746–6757. [Link]

  • Jamieson, C. S. (2019). Pericyclases & Pericyclic Reactions in Nature. eScholarship, University of California. [Link]

  • Alabugin, I. V. (2013). Reaction mechanisms: pericyclic reactions. Annual Reports Section "B" (Organic Chemistry), 109, 225-245. [Link]

  • Wipf, P. (2007). Pericyclic Reactions I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]

  • Science of Synthesis. (2010). Sigmatropic Rearrangements. Thieme. [Link]

  • Roche, S. P. (Ed.). (2020). Special Issue : Pericyclic Reactions in Organic Synthesis. MDPI. [Link]

  • Sakamoto, M., Kawasaki, T., Ishii, K., & Tamura, O. (2003). [The Chemistry of Pericyclic Reactions and Their Application to Syntheses of Heterocyclic Compounds]. Yakugaku Zasshi, 123(9), 717-59. [Link]

Sources

Method

Application Notes and Protocols for the One-Pot Synthesis of N-Heterocycles with O-Cyclopropylhydroxylamine Hydrochloride

Introduction: A Modern Approach to N-Heterocycle Synthesis Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to N-Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. Their synthesis, therefore, is a topic of continuous innovation, with a strong emphasis on efficiency, atom economy, and the rapid generation of molecular diversity. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represent a significant advance towards these goals, minimizing waste and purification steps. This guide details the application of a unique and versatile reagent, O-cyclopropylhydroxylamine hydrochloride, in the one-pot synthesis of N-heterocycles, specifically focusing on the preparation of substituted tetrahydroquinolines.

O-cyclopropylhydroxylamine hydrochloride serves as a stable, easy-to-handle precursor for a powerful synthetic transformation: a di-heteroatom[1][1]-sigmatropic rearrangement. This reaction cascade leverages the inherent reactivity of the strained cyclopropyl ring and the labile N-O bond to construct complex heterocyclic systems in a single, efficient operation.[2][3][4] This approach is analogous to classic named reactions like the Fischer-indole and Bartoli indole syntheses, which also feature key[1][1]-sigmatropic rearrangement steps.[1][2]

The Causality Behind the Chemistry: Mechanism of Action

The synthetic utility of O-cyclopropylhydroxylamine lies in its unique molecular architecture, which predisposes it to a specific cascade of reactions. The process is initiated by the N-arylation of an O-cyclopropyl hydroxamate, which is then subjected to base-mediated conditions to trigger the one-pot synthesis of 2-hydroxy-tetrahydroquinolines.[2][3]

The key mechanistic steps are as follows:

  • [1][1]-Sigmatropic Rearrangement: The N-arylated O-cyclopropyl hydroxamate undergoes a facile di-heteroatom[1][1]-sigmatropic rearrangement. This is the core transformation, driven by the cleavage of the weak N-O bond and the opening of the strained cyclopropane ring.[2] The cyclopropane C-C bond effectively acts as a three-carbon homoenolate equivalent.[5]

  • Cyclization: The intermediate formed from the rearrangement rapidly cyclizes to form the six-membered ring of the tetrahydroquinoline system.

  • Rearomatization: The final step involves rearomatization to yield the stable 2-hydroxy-tetrahydroquinoline product.[2][3]

This elegant cascade allows for the construction of the tetrahydroquinoline scaffold with a high degree of atom economy and in a single synthetic operation from the N-arylated precursor.[2][4]

Mechanism of Tetrahydroquinoline Synthesis cluster_0 One-Pot Cascade N_Arylated_Hydroxamate N-Arylated O-Cyclopropyl Hydroxamate Rearrangement [3,3]-Sigmatropic Rearrangement N_Arylated_Hydroxamate->Rearrangement Base Intermediate Cyclization Intermediate Rearrangement->Intermediate Cyclization Cyclization Intermediate->Cyclization Rearomatization Rearomatization Cyclization->Rearomatization Product 2-Hydroxy- Tetrahydroquinoline Rearomatization->Product Reagent_Synthesis_Workflow Start 2-(Vinyloxy)isoindoline-1,3-dione Step1 Step 1: Cyclopropanation (Simmons-Smith Conditions) Start->Step1 Intermediate1 2-Cyclopropoxyisoindoline-1,3-dione Step1->Intermediate1 Step2 Step 2: Phthalimide Cleavage (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 O-Cyclopropylhydroxylamine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl) Intermediate2->Step3 End O-Cyclopropylhydroxylamine Hydrochloride Step3->End

Caption: Workflow for the synthesis of O-cyclopropylhydroxylamine HCl.

Step 1: Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione

  • To an oven-dried round-bottomed flask, add 2-(vinyloxy)isoindoline-1,3-dione.

  • Dissolve the starting material in an appropriate solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add trifluoroacetic acid, followed by diethylzinc.

  • Add diiodomethane dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-cyclopropoxyisoindoline-1,3-dione.

Step 2: Synthesis of O-Cyclopropylhydroxylamine (Free Base)

  • Dissolve the 2-cyclopropoxyisoindoline-1,3-dione from Step 1 in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • Carefully concentrate the filtrate under reduced pressure to obtain the free base of O-cyclopropylhydroxylamine. Note: The free base can be volatile. [2] Step 3: Formation of O-Cyclopropylhydroxylamine Hydrochloride

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a solution of HCl in diethyl ether while stirring.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield O-cyclopropylhydroxylamine hydrochloride as a stable, white solid. [2]

Part 2: One-Pot Synthesis of 2-Hydroxy-Tetrahydroquinolines

This protocol describes the N-arylation of a protected O-cyclopropylhydroxylamine followed by the one-pot-[1][1]sigmatropic rearrangement cascade.

Step 1: N-Arylation of O-Cyclopropyl Hydroxamates

  • In an oven-dried vial, suspend the N-protected O-cyclopropyl hydroxamate (e.g., Boc-protected) and cesium carbonate (2.0 equivalents) in dry toluene (0.1 M).

  • Add the desired diaryliodonium salt (1.5 equivalents) at room temperature in one portion.

  • Stir the mixture at room temperature for 5-24 hours, until TLC indicates complete consumption of the starting material.

  • Upon completion, filter the mixture through celite to remove inorganic salts. The resulting solution containing the N-arylated O-cyclopropyl hydroxamate is used directly in the next step. For electron-rich diaryliodonium salts, the rearrangement may proceed in this step, leading directly to the final product. [5] Step 2: One-Pot-[1][1]Sigmatropic Rearrangement/Cyclization/Rearomatization

  • To the crude solution of the N-arylated O-cyclopropyl hydroxamate from the previous step, add a suitable base. Optimal conditions may vary, but a common choice is a strong, non-nucleophilic base.

  • Heat the reaction mixture (e.g., at 60 °C or 80 °C) for several hours until the rearrangement and cyclization are complete (monitored by TLC). [5]3. Cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-hydroxy-tetrahydroquinoline.

Data Presentation: Substrate Scope of the Tetrahydroquinoline Synthesis

The one-pot synthesis of 2-hydroxy-tetrahydroquinolines using O-cyclopropylhydroxylamine precursors has been shown to be robust, accommodating a variety of substituents on both the aryl ring of the hydroxamate and the diaryliodonium salt. Below is a summary of representative yields for this transformation. [5]

Entry Protecting Group (PG) Aryl Group on Iodonium Salt Product Yield (%)
1 Boc Phenyl 1-Boc-2-hydroxy-tetrahydroquinoline 75
2 Cbz Phenyl 1-Cbz-2-hydroxy-tetrahydroquinoline 80
3 Boc 4-Fluorophenyl 1-Boc-6-fluoro-2-hydroxy-tetrahydroquinoline 72
4 Boc 4-Chlorophenyl 1-Boc-6-chloro-2-hydroxy-tetrahydroquinoline 68
5 Boc 4-Methoxyphenyl 1-Boc-6-methoxy-2-hydroxy-tetrahydroquinoline 78
6 Cbz 4-Trifluoromethylphenyl 1-Cbz-6-trifluoromethyl-2-hydroxy-tetrahydroquinoline 65
7 Boc m-Tolyl Mixture of regioisomers 55

| 8 | Cbz | m-Tolyl | Single regioisomer | 62 |

Data synthesized from information presented in Lovato, K. A., et al. (2020). Org. Biomol. Chem., 18(17), 3281-3287. [2]

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and published methodologies, ensuring a high degree of scientific integrity. For self-validation, researchers should perform the following checks:

  • Starting Material Purity: The purity of the synthesized O-cyclopropylhydroxylamine hydrochloride should be confirmed by NMR spectroscopy and melting point analysis.

  • Reaction Monitoring: Consistent monitoring of reactions by Thin Layer Chromatography (TLC) is crucial to determine reaction completion and identify any potential side products.

  • Product Characterization: The final N-heterocycle products must be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.

Conclusion and Future Outlook

O-cyclopropylhydroxylamine hydrochloride is a valuable, bench-stable reagent that enables an efficient, one-pot synthesis of substituted tetrahydroquinolines through a-[1][1]sigmatropic rearrangement cascade. The scalability of the reagent's synthesis and the operational simplicity of the one-pot protocol make this a compelling method for drug discovery and development professionals. While the current literature primarily focuses on the synthesis of tetrahydroquinolines, the unique reactivity of O-cyclopropyl hydroxylamine suggests that its application in the synthesis of other N-heterocyclic scaffolds is a promising area for future research.

References

  • Lovato, K. A., Bhakta, U., Ng, Y., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(17), 3281–3287. [Link]

  • Lovato, K. A., Bhakta, U., Ng, Y., & Kürti, L. (2020). O-Cyclopropyl Hydroxylamines as Precursors for-[1][1] Sigmatropic Rearrangements. Organic & Biomolecular Chemistry. [Link]

  • Lovato, K. A., Bhakta, U., Ng, Y., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. [Link]

  • Sabir, S., Kumar, G., & Jat, J. L. (2018). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 16(18), 3314–3327. [Link]

  • Lovato, K. A., Bhakta, U., Ng, Y., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Stork. [Link]

  • Crich, D., & Breitinger, A. G. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2803. [Link]

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [Link]

  • Lovato, K. A., Bhakta, U., Ng, Y., & Kürti, L. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Divergent [3,3]-Sigmatropic Rearrangements – From O-Cyclopropylhydroxylamine to Substituted Indolines and Quinolines

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Clarification The synthesis of substituted indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Clarification

The synthesis of substituted indoles and their reduced indoline counterparts is a cornerstone of pharmaceutical development. Historically, the [1] has relied on the [3,3]-sigmatropic rearrangement of highly reactive, in situ-generated N-aryl-O-vinylhydroxylamines. Because the O-vinyl group provides a 2-carbon unit, the rearrangement strictly terminates in a 5-membered indole core[1].

Recently, O-cyclopropylhydroxylamine hydrochloride has emerged as a bench-stable, homologous precursor[1]. A common mechanistic misconception assumes this reagent directly yields indoles. However, the strained cyclopropane ring acts as a 3-carbon homoenolate equivalent . When subjected to standard [3,3]-sigmatropic rearrangement, the extra carbon expands the cyclization trajectory, yielding 6-membered tetrahydroquinolines [2].

The Indole Connection: To synthesize substituted indole cores (specifically fused indolines) using this reagent, the substrate must be modified. As demonstrated by the Kürti group, introducing an ether-linker (X = O) into the substrate alters the cascade, redirecting the reaction through a [3,3]-rearrangement followed by a [3+2] cycloaddition to yield fused indolines (substituted indole precursors)[3].

This application note details the causality, protocols, and divergent pathways for utilizing O-cyclopropylhydroxylamine hydrochloride in advanced N-heterocycle synthesis.

G Start O-Cyclopropylhydroxylamine Hydrochloride N_Aryl N-Arylation via Diaryliodonium Salts Start->N_Aryl Cs2CO3, Toluene Split1 Standard Substrate N_Aryl->Split1 Split2 Ether-Linked Substrate (X=O) N_Aryl->Split2 THQ 2-Hydroxytetrahydroquinolines (Quinoline Core) Split1->THQ [3,3]-Rearrangement Indoline Fused Indolines (Substituted Indole Core) Split2->Indoline [3,3]-Rearrangement & Cycloaddition

Divergent synthesis pathways from O-cyclopropylhydroxylamine to quinolines and indolines.

Data Presentation: Substrate Divergence & Optimization

The choice of substrate and solvent heavily dictates the success of the sigmatropic cascade. The tables below summarize the structural causality and the optimized parameters for these transformations.

Table 1: Substrate-Dependent Divergence in Heterocycle Synthesis

Precursor / Substrate TypeStructural ModifierReaction CascadePrimary ProductHeterocycle Class
O-Vinylhydroxylamine None (2-Carbon)[3,3]-RearrangementSubstituted IndolesIndole (5-membered)
O-Cyclopropylhydroxylamine None (3-Carbon)[3,3]-Rearrangement2-HydroxytetrahydroquinolinesQuinoline (6-membered)
O-Cyclopropylhydroxylamine Ether Linker (X=O)[3,3]-Shift & [3+2] CycloadditionFused IndolinesIndoline (Indole Core)

Table 2: Optimized Reaction Conditions for the Cascade [4]

Reaction StepReagents & CatalystSolventTemp (°C)Time (h)Yield (%)
N-Arylation Diaryliodonium triflate, Cs₂CO₃Toluene25 (r.t.)982%
Rearrangement Et₃N (2.0 equiv.)TFE25 (r.t.)2666%

Experimental Protocols

Protocol A: Gram-Scale Synthesis of O-Cyclopropylhydroxylamine Hydrochloride

Causality Check: Free-base hydroxylamines are highly susceptible to oxidation and spontaneous degradation. Isolating the intermediate as a hydrochloride salt ensures long-term bench stability without the need for cryogenic storage[1].

Workflow N_OH N-Hydroxyphthalimide Vinylation O-Vinylation N_OH->Vinylation Cyclo Cyclopropanation Vinylation->Cyclo Cleavage Hydrazinolysis & HCl Addition Cyclo->Cleavage Product O-Cyclopropylhydroxylamine HCl Salt Cleavage->Product

Scalable synthetic workflow for generating O-cyclopropylhydroxylamine hydrochloride.

  • O-Vinylation: React N-hydroxyphthalimide with a vinylating agent (e.g., vinyl acetate) under transition-metal catalysis (Ir or Pd) to afford the O-vinyl N-hydroxyphthalimide.

  • Cyclopropanation: Subject the O-vinyl intermediate to Simmons-Smith conditions (ZnEt₂, CH₂I₂) or Pd-catalyzed diazomethane cyclopropanation to generate the cyclopropoxy ring[1].

  • Phthalimide Cleavage: Dissolve the cyclopropanated product in ethanol and treat with hydrazine hydrate (NH₂NH₂•H₂O) at room temperature to cleave the phthalimide protecting group.

  • Salt Formation: Filter off the phthalhydrazide byproduct. Acidify the filtrate with ethereal HCl (2.0 M) at 0 °C. The O-cyclopropylhydroxylamine hydrochloride will precipitate as a white, bench-stable solid. Filter and dry under vacuum.

Protocol B: Transition-Metal-Free N-Arylation

Causality Check: Traditional Buchwald-Hartwig aminations require Pd or Cu catalysts, which can inadvertently trigger the ring-opening of the highly strained cyclopropane moiety. Utilizing enables a purely electrophilic arylation driven by the hypernucleofugality of the λ³-iodane leaving group, preserving the cyclopropane ring[5].

  • Preparation: In an oven-dried flask under an argon atmosphere, suspend O-cyclopropylhydroxylamine hydrochloride (1.0 equiv.) and Cs₂CO₃ (2.5 equiv.) in anhydrous toluene (0.1 M).

  • Coupling: Add the desired diaryliodonium triflate (1.2 equiv.) in one portion. (Note: If targeting fused indolines, ensure the diaryliodonium salt contains the requisite ether-linker[3]).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 9 hours[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the N-aryl-O-cyclopropylhydroxamate.

Protocol C: Base-Mediated [3,3]-Sigmatropic Rearrangement

Causality Check: The N-O bond is relatively weak (~55 kcal/mol). Using 2,2,2-trifluoroethanol (TFE) as a solvent is critical. TFE is highly ionizing and strongly hydrogen-bonding, which stabilizes the polarized transition state of the sigmatropic shift without acting as a competing nucleophile. Triethylamine (Et₃N) acts as a general base to facilitate rearomatization[4].

  • Dissolution: Dissolve the purified N-aryl-O-cyclopropylhydroxamate in anhydrous TFE (0.05 M).

  • Base Addition: Add Et₃N (2.0 equiv.) dropwise at room temperature.

  • Cascade Initiation: Stir the reaction mixture at room temperature for 26 hours[4]. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Isolation: Upon completion, remove the TFE solvent under reduced pressure. Redissolve the crude residue in dichloromethane, wash with brine, dry, and purify via silica gel chromatography.

  • Validation: Analyze the product via NMR. Standard substrates will yield 2-hydroxytetrahydroquinolines, whereas ether-linked substrates will yield the targeted fused indolines [3].

Self-Validating Checkpoints & Troubleshooting

  • Colorimetric Indicators: During Protocol B (N-Arylation), the reaction should remain relatively light in color. If the solution turns dark brown or black, this indicates premature N-O bond homolysis or oxidation. Ensure the argon atmosphere is strictly maintained.

  • Solvent Purity in Rearrangement: The use of standard ethanol or methanol instead of TFE in Protocol C will result in nucleophilic attack on the intermediate, drastically reducing the yield of the indoline/quinoline core. Always use anhydrous TFE.

  • Base Selection: Stronger bases (e.g., KOtBu or NaH) during the rearrangement step will cause competitive elimination reactions. Et₃N provides the exact pKa balance required for rearomatization without degrading the intermediate.

References

1.[1] Title: O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles Source: National Institutes of Health (NIH) / Org. Biomol. Chem. URL:

2.[3][5] Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: American Chemical Society (ACS) / Chem. Rev. URL:

3.[4] Title: [3,3] Sigmatropic Shifts and Applications of Hydroxylamine Derivatives Source: Chinese Journal of Organic Chemistry / ResearchGate URL:

4.[2] Title: O-Cyclopropyl Hydroxylamines as Precursors for[3,3]-Sigmatropic Rearrangements Source: Royal Society of Chemistry (RSC) / Org. Biomol. Chem. URL:

Sources

Method

Application Note: Metal-Free Synthesis of N-Heterocycles via O-Cyclopropylhydroxylamine Hydrochloride

Executive Summary The development of transition-metal-free methodologies for the construction of complex N-heterocycles is a critical objective in modern drug discovery and organic synthesis. This application note detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of transition-metal-free methodologies for the construction of complex N-heterocycles is a critical objective in modern drug discovery and organic synthesis. This application note details a highly efficient, scalable, and metal-free protocol utilizing O-cyclopropylhydroxylamine hydrochloride as a bench-stable precursor. Through a one-pot di-heteroatom [3,3]-sigmatropic rearrangement/cyclization cascade, this reagent enables the rapid assembly of substituted 2-hydroxy-tetrahydroquinolines—a highly valuable pharmacophore in medicinal chemistry[1].

Unlike traditional cross-coupling methods that require expensive palladium or copper catalysts, this approach leverages the intrinsic thermodynamic instability of the cyclopropane "banana bond" and a weak N–O bond to drive the heterocycle-forming cascade under mild, base-mediated conditions.

Mechanistic Rationale: The "Banana Bond" and N–O Cleavage

To successfully implement this protocol, it is vital to understand the causality behind the chemical reactivity. O-cyclopropylhydroxylamine possesses two unique structural features:

  • A weak N–O bond: With a bond dissociation energy of ~55 kcal/mol, it is highly susceptible to homolytic or concerted cleavage.

  • A highly strained cyclopropane ring: The C–C bonds within the cyclopropyl group (often termed "banana bonds") possess high p-character, making them unusually reactive.

When an N-aryl O-cyclopropyl hydroxamate (derived from the hydrochloride salt) is subjected to heat and a base, it undergoes a concerted [3,3]-sigmatropic rearrangement . This step cleaves the N–O bond and opens the cyclopropane ring, effectively utilizing the cyclopropyl group as a three-carbon homoenolate equivalent. The resulting imine intermediate immediately undergoes intramolecular cyclization, followed by rearomatization, to yield the stable tetrahydroquinoline core [1].

Mechanism A N-Aryl O-cyclopropyl hydroxamate B [3,3]-Sigmatropic Rearrangement (N-O Cleavage) A->B Base, Heat C Imine / Homoenolate Intermediate B->C D Intramolecular Cyclization C->D E Rearomatization D->E F 2-Hydroxy- tetrahydroquinoline (N-Heterocycle) E->F

Mechanistic pathway of the [3,3]-sigmatropic rearrangement to form N-heterocycles.

Experimental Workflow & Self-Validating Protocols

The following protocols outline the end-to-end process from the synthesis of the bench-stable reagent to the final N-heterocycle.

Workflow Step1 Step 1: Phthalimide Cleavage (Hydrazine hydrate, DCM) Step2 Step 2: Salt Formation (HCl in Ether) Step1->Step2 Product1 O-Cyclopropylhydroxylamine HCl (Bench-stable solid) Step2->Product1 Step3 Step 3: N-Protection & Arylation (Metal-free conditions) Product1->Step3 Product2 N-Aryl O-cyclopropyl hydroxamate (Key Precursor) Step3->Product2 Step4 Step 4: Cascade Rearrangement (Base-mediated, One-pot) Product2->Step4 Product3 Substituted Tetrahydroquinoline (Final N-Heterocycle) Step4->Product3

Step-by-step experimental workflow from precursor synthesis to N-heterocycle formation.

Protocol A: Gram-Scale Synthesis of O-Cyclopropylhydroxylamine Hydrochloride

Expert Insight: The free-base form of O-cyclopropylhydroxylamine is highly volatile under vacuum and prone to degradation. Isolating the compound as a hydrochloride salt is a mandatory step to ensure a bench-stable, easily handled solid precursor that can be stored at -20 °C for months without loss of activity [1].

  • Reagent Preparation: Dissolve 2-cyclopropoxyisoindoline-1,3-dione (1.0 equiv, e.g., 450 mg, 2.22 mmol) in ultra-dry dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Cleavage: Add hydrazine hydrate (2.0 equiv, 4.43 mmol) dropwise to the solution. Purge the flask with nitrogen and allow the mixture to stir at room temperature for 16 hours.

  • Filtration: The reaction will precipitate a white solid (phthalhydrazide byproduct). Filter the reaction mixture through a Celite pad and collect the filtrate.

  • Salt Formation (Critical): Immediately treat the filtrate with a 2.0 M solution of HCl in diethyl ether (approx. 1.5 equiv) at 0 °C.

  • Isolation: Concentrate the solution under reduced pressure to yield O-cyclopropylhydroxylamine hydrochloride as a white crystalline solid. Wash with cold ether and dry under a high vacuum.

Protocol B: Metal-Free Synthesis of the N-Heterocycle

Once the hydrochloride salt is N-protected (typically with a Boc or Acetyl group) and N-arylated using standard metal-free conditions (e.g., via diaryliodonium salts), the resulting N-aryl O-cyclopropyl hydroxamate is ready for the cascade rearrangement.

  • Reaction Setup: In an oven-dried vial, dissolve the N-aryl O-cyclopropyl hydroxamate (0.2 mmol) in anhydrous acetonitrile (MeCN, 2.0 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution. The base is required to facilitate the rearomatization step following the initial rearrangement.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80–100 °C.

  • Monitoring: Track the consumption of the starting material via TLC (Hexanes:Ethyl Acetate). Note: Reaction times vary strictly based on the electronic properties of the aryl ring (see Section 4).

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the substituted 2-hydroxy-tetrahydroquinoline.

Quantitative Data & Substrate Scope Analysis

The efficiency of the [3,3]-sigmatropic rearrangement cascade is heavily dictated by the electronic nature of the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the aromatic ring, accelerating the intramolecular cyclization and rearomatization steps. Conversely, electron-withdrawing groups (EWGs) significantly retard this process [1].

Table 1: Influence of Aryl Electronic Properties on Cascade Efficiency

Substrate Type (Aryl Ring)Electronic PropertyReaction TimeYield (%)Causality / Expert Observation
4-Methoxy-phenyl Electron-rich2–4 hours75–85%Rapid cyclization due to enhanced nucleophilicity during the rearomatization step.
Phenyl (Unsubstituted) Neutral4–6 hours70–80%Standard baseline reactivity; smooth conversion with minimal side products.
4-Trifluoromethyl-phenyl Electron-deficient12–16 hours50–65%Reduced nucleophilicity slows the rearomatization/cyclization cascade; requires extended heating.

References

  • Title: O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles Source: Organic & Biomolecular Chemistry / PubMed Central (PMC) URL: [Link]

Application

Application Note: Catalytic Conditions for O-Cyclopropylhydroxylamine Hydrochloride-Mediated Reactions

Executive Summary & Scientific Context O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a critical synthetic building block used to install the O-cyclopropyl oxime pharmacophore. In modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a critical synthetic building block used to install the O-cyclopropyl oxime pharmacophore. In modern drug development, this structural motif is highly valued for its ability to improve metabolic stability, modulate lipophilicity, and restrict conformational flexibility—making it a staple in the design of highly selective kinase inhibitors, such as TYK2 and JAK family inhibitors [1].

Despite its utility, the direct condensation of ketones or aldehydes with O-alkylhydroxylamine hydrochloride salts is notoriously sluggish at physiological or neutral pH. The kinetic bottleneck arises from the low concentration of the unprotonated, nucleophilic free amine. While traditional methods force the reaction using a massive excess of inorganic base (e.g., pyridine or sodium acetate) and elevated temperatures, these harsh conditions frequently lead to side reactions, the epimerization of sensitive stereocenters, and complex purification pipelines[5].

This application note details two advanced, field-proven catalytic strategies—Nucleophilic Aniline Catalysis and Secondary Amine Organocatalysis —that dramatically accelerate O-cyclopropyl oxime formation under mild, highly controlled conditions.

Mechanistic Rationale: The Causality of Catalysis

To optimize oxime ligation and synthesis, one must bypass the high activation energy barrier of the direct addition of the hydroxylamine to the carbonyl.

  • Pathway A: Nucleophilic Catalysis via Aniline Derivatives (Aqueous/Bioconjugation) Aniline and its electron-rich derivatives (e.g., 5-methoxyanthranilic acid) act as nucleophilic organocatalysts. They rapidly attack the carbonyl to form a protonated Schiff base (phenyliminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The O-cyclopropylhydroxylamine then rapidly attacks this intermediate via transimination, releasing the oxime product and regenerating the aniline catalyst. This drops the activation energy barrier, accelerating the reaction by 10- to 100-fold at pH 4.5–7.0 [2, 3, 4].

  • Pathway B: Iminium Activation via Pyrrolidine (Organic Synthesis) In organic solvents, pyrrolidine reacts with the carbonyl to form a highly reactive iminium ion. The O-cyclopropylhydroxylamine hydrochloride directly attacks this intermediate. The subsequent elimination of pyrrolidine is thermodynamically favored, driving the equilibrium toward the final O-cyclopropyl oxime without the need for a large excess of inorganic base [5].

Pathway Visualization

CatalyticOximeFormation Carbonyl Carbonyl Compound (Aldehyde/Ketone) ImineInt Schiff Base / Imine Intermediate Carbonyl->ImineInt Aniline Catalyst (Aqueous, pH 4.5-7.0) IminiumInt Iminium Ion Intermediate Carbonyl->IminiumInt Pyrrolidine Catalyst (Organic Solvent) Reagent O-Cyclopropylhydroxylamine Hydrochloride Reagent->ImineInt Attacks Reagent->IminiumInt Attacks Product O-Cyclopropyl Oxime (Target Pharmacophore) ImineInt->Product Transimination IminiumInt->Product Addition-Elimination

Fig 1: Dual catalytic pathways for O-cyclopropyl oxime formation via nucleophilic activation.

Quantitative Data: Catalyst Comparison

The following table summarizes the kinetic advantages of different catalytic conditions compared to the uncatalyzed baseline.

Catalyst SystemReaction MediumOptimal pHRelative Rate EnhancementTypical Reaction TimeBest Application
None (Baseline) Aqueous / Organic4.0 - 5.01x24 - 72 hoursSimple, unhindered substrates
Aniline (100 mM) Aqueous Buffer4.5 - 6.0~15x to 20x4 - 12 hoursStandard bioconjugations
5-Methoxyanthranilic Acid Aqueous Buffer6.0 - 7.0~84x to 100x1 - 4 hoursNeutral pH labeling, sensitive APIs
Pyrrolidine (20 mol%) THF / DCMN/AHigh Yield (>90%)2 - 6 hoursSmall-molecule API synthesis

Data synthesized from established kinetic studies on oxime ligation [2, 4, 5].

Validated Experimental Protocols

Protocol A: 5-Methoxyanthranilic Acid-Catalyzed Aqueous Ligation

Purpose: Ideal for late-stage functionalization of water-soluble molecules or bioconjugations where neutral pH is required to prevent degradation. Self-Validating Principle: The use of 5-methoxyanthranilic acid provides an intramolecular proton transfer mechanism that accelerates imine formation even at pH 7.0, ensuring the reaction proceeds smoothly without acid-catalyzed side reactions [4].

  • Preparation of Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.5 using 1M NaOH or HCl.

  • Catalyst Solution: Dissolve 5-methoxyanthranilic acid in the buffer to achieve a final catalyst concentration of 50 mM. (Note: Ensure complete dissolution; mild sonication may be required.)

  • Substrate Addition: Add the carbonyl-containing substrate (aldehyde or ketone) to the catalyst solution to a final concentration of 1-5 mM.

  • Reagent Introduction: Add O-cyclopropylhydroxylamine hydrochloride (5-10 mM, 1.5 to 2.0 equivalents relative to the carbonyl).

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) for 2 to 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The transient imine intermediate mass may be visible early in the reaction but will rapidly convert to the final O-cyclopropyl oxime mass.

  • Quenching & Purification: Quench the reaction by diluting with cold water or directly purify via preparative RP-HPLC.

Protocol B: Pyrrolidine-Catalyzed Organic Synthesis

Purpose: Designed for the synthesis of small-molecule drug intermediates in organic solvents, bypassing the need for large excesses of pyridine. Self-Validating Principle: Using a catalytic amount of pyrrolidine (a secondary amine) rapidly forms the iminium ion. The reaction mixture remains relatively neutral, preventing the epimerization of α-chiral centers adjacent to the carbonyl[5].

  • Solvent Preparation: Ensure THF or DCM is anhydrous to prevent competitive hydrolysis of the iminium intermediate.

  • Reaction Assembly: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carbonyl compound (1.0 mmol, 1.0 equiv) in 5.0 mL of THF.

  • Reagent Addition: Add O-cyclopropylhydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) directly to the stirring solution.

  • Catalyst Initiation: Add a freshly prepared solution of pyrrolidine in THF (0.2 mmol, 20 mol%).

  • Reaction Progression: Stir the heterogeneous mixture at room temperature. As the reaction proceeds, the hydrochloride salt will gradually dissolve/react, and the mixture may become homogeneous. Stir for 2 to 6 hours.

  • Filtration & Workup: Filter the reaction mixture through a short pad of basic Celite to remove unreacted salts and the pyrrolidine catalyst. Wash the pad with ethyl acetate (15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting O-cyclopropyl oxime is typically obtained in >90% yield as an E/Z diastereomeric mixture, ready for downstream purification (e.g., silica gel chromatography).

References

  • IEF1 ii - Googleapis.com (Patent Application for TYK2 Inhibitors)
  • Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines Source: ACS Publications URL
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL
  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: PMC - NIH URL
  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: The Journal of Organic Chemistry - ACS Publications URL
Method

Advanced Application Note: Precision Purification via Flash Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction: The Physics of Scale-Up Flash chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction: The Physics of Scale-Up

Flash chromatography bridges the critical gap between crude chemical synthesis and analytical-grade purity. However, the transition from Thin Layer Chromatography (TLC) to preparative flash chromatography is rarely a 1:1 translation. A common frustration in drug development is watching a pristine, well-resolved TLC separation degrade into overlapping, co-eluting peaks on a flash column.

As application scientists, we must understand the causality behind this failure: fluid dynamics and mass transfer kinetics . TLC separations are driven by capillary action through a highly efficient, fine silica bed (typically 5–15 µm)[1]. In contrast, flash chromatography relies on positive pressure to force solvent through a much coarser silica matrix (typically 40–63 µm) [1]. The larger particle size in standard flash columns drastically increases the diffusion path length of the analytes, directly causing peak broadening and a reduction in theoretical plates[1].

To approach TLC-like resolution on a preparative scale, modern automated protocols utilize 20–45 µm spherical silica. Spherical particles provide a more homogeneous packed bed, reducing channeling and backpressure, which allows for faster flow rates and steeper gradients without compromising mechanical stability [2].

Strategic Column and Phase Selection

Selecting the correct stationary phase dictates the mass transfer kinetics and the ultimate selectivity of your purification [2]. Normal phase silica, characterized by its terminal silanol groups, provides the polar adsorption necessary for low-to-medium polarity compounds [3]. However, for highly polar compounds, reversed-phase silica—where silanol groups are replaced by apolar C-18 carbon chains—is strictly required [3].

Table 1: Stationary Phase Selection Matrix
Analyte CharacteristicsRecommended Stationary PhasePrimary Elution MechanismCausality / Rationale
Low to Medium Polarity Normal Phase Silica (SiO₂)Adsorption (Hexane/EtOAc)Terminal silanol groups provide polar adsorption sites for standard organic molecules.
High Polarity / Aqueous Reversed Phase Silica (C18)Hydrophobic (Water/MeOH)Silanol groups are replaced by apolar C-18 chains, retaining polar compounds via hydrophobic interactions.
Basic Compounds Amine-Functionalized SilicaAdsorption / Ion-ExchangeMasks acidic silanol sites, preventing severe peak tailing and irreversible binding of basic amines.
Highly Lipophilic (Lipids) Reversed Phase (C18)Hydrophobic (Non-Aqueous)Fully saturated lipids are too lipophilic for normal phase; C18 enables separation based on chain length and saturation.
Table 2: Flash Column Scale-Up Parameters

Note: Loading capacities are highly dependent on the difference in Retention Factor (ΔRf) between the target compound and its closest impurity.

Column Size (g)Max Load: Easy Separation (ΔRf > 0.2)Max Load: Hard Separation (ΔRf < 0.1)Optimal Flow Rate (mL/min)Typical Fraction Size (mL)
4g 400 mg40 mg15–205–10
12g 1.2 g120 mg25–3015–20
24g 2.4 g240 mg30–4020–25
40g 4.0 g400 mg40–5020–30
80g 8.0 g800 mg50–6045–50
120g 12.0 g1.2 g60–8050–100

Self-Validating Flash Chromatography Protocol

This protocol is designed as a self-validating system. Every phase includes an internal verification check to ensure the integrity of the downstream purification process.

Step 1: TLC Method Development & Solvent Scale-Up
  • Objective: Establish a baseline separation and translate it to a column-friendly gradient.

  • Action: Perform TLC using various solvent ratios until the target compound exhibits an Rf of 0.20 to 0.35[4].

  • Causality & Validation: An Rf of 0.35 on TLC is optimal because it balances retention time and band resolution. However, directly transferring this solvent ratio to a flash column often results in rapid co-elution. You must apply the "Rule of Half" : if a solvent mixture containing X% polar solvent gives an Rf of 0.5, the isocratic flash method should use between 1/2X and 1/5X polar solvent to ensure adequate retention [5]. Validate the new solvent by running a TLC plate at this reduced concentration; the target Rf should drop to approximately 0.15.

Step 2: Sample Preparation via Dry Loading
  • Objective: Maximize column efficiency and prevent initial band broadening.

  • Action: Dissolve the crude mixture in a volatile solvent. Add dry silica gel (1:3 to 1:4 sample-to-silica weight ratio) and evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Load this powder into a solid load cartridge [6].

  • Causality & Validation: If a sample is wet-loaded in a strong solvent (e.g., DCM or DMF), the solvent acts as a localized mobile phase, dragging the compound down the column and destroying the initial narrow band [7]. Dry loading pre-adsorbs the sample, ensuring it enters the column as a tight, uniform band, thereby maximizing the theoretical plates [7].

Step 3: Automated Elution and Detection
  • Objective: Execute the separation with high reproducibility and real-time monitoring.

  • Action: Utilize an automated flash system programmed with a step or linear gradient. Monitor elution using multi-wavelength UV detection. If purifying lipids or molecules lacking strong chromophores, Evaporative Light Scattering Detection (ELSD) must be employed [8].

  • Causality & Validation: Automated systems eliminate flow interruptions that cause diffusion-based peak broadening. Continuous flow is mandatory; stopping the flow for more than a minute while the compound is inside the column causes severe diffusion and "spells death to the column's efficiency" [7]. Automated purification consistently yields a higher purity product with fewer residual solvent peaks compared to manual glass-column chromatography [9].

Step 4: Fraction Validation
  • Action: Analyze the apex, front, and tail fractions of the target peak using GC-FID, NMR, or TLC. Combine only the fractions that demonstrate >95% purity.

Workflow Visualization

Workflow cluster_1 Phase 1: Method Translation cluster_2 Phase 2: Column & Loading cluster_3 Phase 3: Elution & Validation TLC TLC Optimization Target Rf: 0.20 - 0.35 Scale Solvent Scale-Up Apply 'Rule of Half' TLC->Scale Col Column Selection Match Stationary Phase Scale->Col Load Sample Loading Dry Loading for Tight Bands Col->Load Elute Automated Elution UV/ELSD Monitoring Load->Elute Verify Fraction Validation GC-FID / NMR / TLC Elute->Verify

Workflow for translating TLC methods to preparative flash chromatography.

References

  • Sorbent Technologies. "Why can't I reproduce my TLC separation using flash column chromatography?" Available at: [Link]

  • Buchi. "The most important factors to consider when selecting a flash chromatography cartridge." Available at:[Link]

  • Chemistry LibreTexts. "1.5: Flash Chromatography." Available at: [Link]

  • Krishgen Biosystems. "General Methods for Flash Chromatography Using Disposable Columns." Available at: [Link]

  • PatSnap Eureka. "How to Use Flash Column Chromatography for Rapid Purification." Available at:[Link]

  • Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation." Available at:[Link]

  • Biotage. "Towards Large Scale Flash Purification of Lipids." Available at: [Link]

  • Teledyne Labs. "Manual vs Automated Flash Chromatography 2: Purification of Synthesised (2S-3S)-epoxygeraniol." Available at:[Link]

  • OpenOChem. "Flash Chromatography | OpenOChem Learn." Available at:[Link]

Sources

Application

synthesis of N-vinyl-O-cyclopropyl hydroxylamines for sigmatropic rearrangements

An Application Guide to the Synthesis and Utility of N-Substituted-O-cyclopropyl Hydroxylamines for[1][1]-Sigmatropic Rearrangements Introduction: Harnessing Strain and Weak Bonds for Molecular Complexity [1][1]-Sigmatro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis and Utility of N-Substituted-O-cyclopropyl Hydroxylamines for[1][1]-Sigmatropic Rearrangements

Introduction: Harnessing Strain and Weak Bonds for Molecular Complexity

[1][1]-Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful, atom-economical transformations in organic synthesis for forming carbon-carbon bonds.[2] Their heteroatomic variants, particularly the aza-Cope rearrangement, extend this utility to the construction of nitrogen-containing heterocycles, which are foundational scaffolds in pharmaceuticals and natural products.[3][4][5] This guide focuses on a unique class of precursors for these rearrangements: N-vinyl-O-cyclopropyl hydroxylamines.

These molecules are ingeniously designed to undergo a facile di-heteroatom[1][1]-sigmatropic rearrangement. The reaction is driven by the release of ring strain from the cyclopropyl group, which acts as a three-carbon homoenolate equivalent, and the cleavage of the inherently weak N-O bond.[6][7] The strategic placement of a vinyl or aryl group on the nitrogen atom completes the requisite 1,5-diene-like system, priming the molecule for a concerted rearrangement cascade that can rapidly build complex heterocyclic architectures.[6][7]

This document provides a detailed, field-tested guide for researchers, covering the scalable synthesis of the core O-cyclopropyl hydroxylamine building block, its subsequent N-functionalization, and the execution of the powerful sigmatropic rearrangement cascade.

Part 1: Synthesis of the O-Cyclopropyl Hydroxylamine Core

A robust and scalable synthesis of the O-cyclopropyl hydroxylamine precursor is paramount for exploring its reactivity. Direct O-cyclopropanation of protected hydroxylamines has proven unsuccessful.[7] Therefore, an alternative three-step route starting from 2-(vinyloxy)isoindoline-1,3-dione has been developed, which reliably produces the target compound on a gram scale.[6][7]

SynthesisWorkflow cluster_0 Synthesis of O-Cyclopropyl Hydroxylamine HCl start 2-(vinyloxy)isoindoline-1,3-dione step1 Step 1: Cyclopropanation (Simmons-Smith) start->step1 intermediate1 2-Cyclopropoxyisoindoline-1,3-dione step1->intermediate1 step2 Step 2: Deprotection (Hydrazinolysis) intermediate1->step2 intermediate2 O-Cyclopropyl Hydroxylamine (Free Base) step2->intermediate2 step3 Step 3: Salt Formation (HCl) intermediate2->step3 product O-Cyclopropyl Hydroxylamine HCl (17a) step3->product

Caption: Workflow for the scalable synthesis of the hydroxylamine core.
Protocol 1.1: Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione (16a)

This protocol details the key cyclopropanation step using modified Simmons-Smith conditions. The addition of trifluoroacetic acid is crucial for efficient conversion.[7]

Materials:

  • 2-(vinyloxy)isoindoline-1,3-dione (15a)

  • Diethyl zinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM followed by diethyl zinc solution at 0 °C (ice bath).

  • Add trifluoroacetic acid dropwise over 10 minutes. A white precipitate will form. Stir the resulting suspension for 20 minutes at 0 °C.

  • Add diiodomethane dropwise over 10 minutes, then stir for an additional 20 minutes at 0 °C.

  • Add a solution of 2-(vinyloxy)isoindoline-1,3-dione (15a) in anhydrous DCM dropwise over 20 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure product 16a as a white solid.

Protocol 1.2: Synthesis of O-Cyclopropyl Hydroxylamine Hydrochloride (17a)

This procedure describes the phthalimide cleavage using hydrazine, followed by conversion to the stable hydrochloride salt, which is amenable to long-term storage.[7]

Materials:

  • 2-Cyclopropoxyisoindoline-1,3-dione (16a)

  • Ethanol (EtOH)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (4.0 M solution in 1,4-dioxane)

Procedure:

  • Dissolve the cyclopropanated intermediate 16a in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate dropwise at room temperature. A white precipitate will form.

  • Stir the suspension vigorously at room temperature for 3-4 hours.

  • Filter the solid phthalhydrazide byproduct through a pad of Celite, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free-base hydroxylamine as an oil. Caution: The free base can be unstable; proceed to the next step without significant delay.

  • Dissolve the crude oil in a minimal amount of diethyl ether.

  • Add the 4.0 M HCl solution in dioxane dropwise with stirring. A white precipitate will form immediately.

  • Continue stirring for 15-20 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under high vacuum to yield O-cyclopropyl hydroxylamine hydrochloride 17a as a stable, crystalline white solid.

CompoundStarting MaterialTypical YieldKey Analytical Data (¹H NMR)
16a 2-(vinyloxy)isoindoline-1,3-dione75-85%δ 7.8 (m, 4H), 4.1 (m, 1H), 0.8 (m, 4H)
17a 2-Cyclopropoxyisoindoline-1,3-dione80-90%δ 11.5 (br s, 3H), 4.0 (m, 1H), 0.7 (m, 4H)
Table 1: Summary of synthetic yields and characterization data for key intermediates.[7]

Part 2: The[1][1]-Sigmatropic Rearrangement

The core utility of the O-cyclopropyl hydroxylamine scaffold is realized in the[1][1]-sigmatropic rearrangement. Upon N-functionalization with a π-system (like a vinyl or aryl group), the molecule is poised to undergo a rearrangement cascade.[6] While the direct N-vinylation and subsequent rearrangement is a primary goal, the analogous N-arylation pathway has been thoroughly demonstrated and serves as an excellent, verifiable model for the system's reactivity.[7][8]

Mechanism reactant N-Aryl-O-cyclopropyl Hydroxylamine Derivative ts Chair-like [3,3] Transition State reactant->ts Heat or Base (N-O Cleavage, C-C Cleavage) intermediate Rearranged Intermediate (Enol Ether) ts->intermediate C-C Formation, C-N Formation cyclization Cyclization/ Rearomatization intermediate->cyclization product 2-Hydroxy Tetrahydroquinoline cyclization->product

Caption: General mechanism of the[1][1]-rearrangement cascade.
Principle of the Rearrangement

The reaction proceeds through a concerted, pericyclic mechanism, likely via a chair-like transition state, which is characteristic of[1][1]-sigmatropic shifts.[2][9] The key steps are:

  • Initiation: The reaction is typically promoted by heat or base.

  • [1][1] Rearrangement: The N-O single bond and the C1-C2 bond of the cyclopropane ring break, while a new C-C bond and a C-N bond form simultaneously.

  • Cascade Reaction: The resulting intermediate can then undergo subsequent reactions, such as cyclization and rearomatization, to form stable heterocyclic products in a one-pot process.[7][10]

Protocol 2.1: Proof-of-Concept One-Pot Synthesis of Tetrahydroquinolines

This protocol demonstrates the power of the rearrangement using an N-arylated O-cyclopropyl hydroxamate, which undergoes a[1][1]-rearrangement, cyclization, and rearomatization cascade to furnish substituted tetrahydroquinolines.[7]

Materials:

  • O-Cyclopropyl hydroxylamine hydrochloride (17a )

  • Substituted 2-fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • N-Acylation: In a round-bottom flask, suspend O-cyclopropyl hydroxylamine hydrochloride (17a ) in anhydrous DCM. Add triethylamine (approx. 2.2 equivalents) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add the desired 2-fluorobenzoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the acylation is complete (monitor by TLC).

  • Quench the reaction with water and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-acyl-O-cyclopropyl hydroxylamine. This intermediate can be purified or used directly.

  • Rearrangement Cascade: To a solution of the crude N-acylated intermediate in anhydrous t-BuOH, add potassium tert-butoxide (2.0-3.0 equivalents) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 1-3 hours. Monitor the reaction for the formation of the new, more polar product by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired substituted 2-hydroxy-tetrahydroquinoline.

N-Aryl Substituent (on Benzoyl Chloride)ProductTypical Yield
2-Fluoro2-Hydroxy-tetrahydroquinoline85%
2-Fluoro-5-nitro6-Nitro-2-hydroxy-tetrahydroquinoline78%
2-Fluoro-4-trifluoromethyl7-(Trifluoromethyl)-2-hydroxy-tetrahydroquinoline75%
Table 2: Representative yields for the one-pot synthesis of tetrahydroquinolines via the[1][1]-rearrangement cascade.[7]

Outlook and Future Directions

The synthesis and rearrangement of N-substituted-O-cyclopropyl hydroxylamines represent a synthetically powerful platform for heterocyclic chemistry. The protocols outlined here provide a reliable and scalable entry into this chemistry. Future work will undoubtedly focus on the N-vinyl variants to access a different class of heterocycles, such as functionalized γ-lactams. Furthermore, the development of enantioselective versions of this rearrangement, perhaps using chiral catalysts or auxiliaries, could provide rapid access to stereochemically rich and biologically relevant molecules, making this an exciting area for drug discovery and development professionals.[11][12]

References

  • Fader, L. D., & Ghavami, A. (2009). Enantioselective Catalysis of the Aza-Cope Rearrangement by a Chiral Supramolecular Assembly. Journal of the American Chemical Society. [Link]

  • Fader, L. D., & Ghavami, A. (2009). Enantioselective Catalysis of the Aza-Cope Rearrangement by a Chiral Supramolecular Assembly. OSTI.GOV. [Link]

  • Wei, L., & Wang, C. J. (2021). Recent advances in catalytic asymmetric aza-Cope rearrangement. Chemical Communications. [Link]

  • Fader, L. D., & Ghavami, A. (2009). Enantioselective Catalysis of the Aza-Cope Rearrangement by a Chiral Supramolecular Assembly. Journal of the American Chemical Society. [Link]

  • Wei, L., & Wang, C. J. (2021). Recent advances in catalytic asymmetric aza-Cope rearrangement. RSC Publishing. [Link]

  • Stork, J. R., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC. [Link]

  • Stork, J. R., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Stork Lab. [Link]

  • Wikipedia. Aza-Cope rearrangement. [Link]

  • Stork, J. R., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stork, J. R., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[1][1]- Sigmatropic Rearrangements. RSC Publishing. [Link]

  • Snider, B. B., & Che, Q. (2001). Tandem Cationic aza-Cope Rearrangement−Mannich Cyclization Approach to the Core Structure of FR901483 via a Bridgehead Iminium Ion. Organic Letters. [Link]

  • Macmillan Group. (2000). Tandem Reaction Sequences. [Link]

  • Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.
  • Stork, J. R., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. [Link]

  • Anderson, L. L., et al. (2024). Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. ACS Publications. [Link]

  • Google Patents. (2002). US6340729B1 - Process of polymerizing vinyl chloride with hydroxylamines.
  • Overman, L. E., et al. (2013). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. PMC. [Link]

  • Chem-Station. (2015). Aza-Cope Rearrangement. [Link]

  • Thieme. (2018). Product Class 5: Hydroxylamines. Science of Synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • ACS Publications. (2022). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Son, J., et al. (2018). Generation and Rearrangement of N,O-Dialkenylhydroxylamines for the Synthesis of 2-Aminotetrahydrofurans. PubMed. [Link]

  • ResearchGate. (2023). [3+2] Cycloaddition of Vinyl Cyclopropane and Hydroxylamines via Isocynate Intermediate to γ‐Lactams. [Link]

  • Widenhoefer, R. A., & D'yakonov, V. A. (2009). Ketonitrones via Cope-Type Hydroamination of Allenes. Organic Letters. [Link]

  • Nguyen, T. N. The May lab Sigmatropic Rearrangements. [Link]

  • RSC Publishing. (2021). Diverse and chemoselective sigmatropic shift rearrangements of multisubstituted N,O-diarylhydroxylamines. Organic & Biomolecular Chemistry. [Link]

  • PMC. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. [Link]

  • RSC Publishing. (2023). Vinyl azides in organic synthesis: an overview. [Link]

  • Google Patents. (1990). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
  • RSC Publishing. (2012). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. [Link]

  • ETH Zurich Research Collection. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Alkylamino Groups. [Link]

Sources

Method

protocol for the deprotection of N-protected O-cyclopropyl hydroxylamines.

Executive Summary & Scientific Context O-Cyclopropyl hydroxylamines are highly valuable, bench-stable precursors used in the synthesis of complex N-heterocycles (such as tetrahydroquinolines and indoles) via di-heteroato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

O-Cyclopropyl hydroxylamines are highly valuable, bench-stable precursors used in the synthesis of complex N-heterocycles (such as tetrahydroquinolines and indoles) via di-heteroatom[3,3]-sigmatropic rearrangements[1]. The unique reactivity of these molecules stems from the presence of a readily cleavable N–O bond coupled with a strained cyclopropane C–C bond (the "banana bond"), which functions as a three-carbon homoenolate equivalent[1].

Because the free-base form of O-cyclopropyl hydroxylamine is highly volatile under vacuum, it cannot be isolated using standard concentration techniques[2]. Consequently, synthetic workflows must utilize robust N-protecting groups (typically Phthalimide or Boc) that can be cleaved under conditions allowing for the immediate capture of the free amine as a stable hydrochloride salt[1]. This application note details the mechanistic rationale and step-by-step protocols for the deprotection of N-phthaloyl and N-Boc O-cyclopropyl hydroxylamines.

Pathway Visualization & Mechanistic Rationale

The choice of protecting group dictates the deprotection mechanism. The Phthalimide (N-phthaloyl) group is the industry standard for gram-scale synthesis because its precursor, 2-cyclopropoxyisoindoline-1,3-dione, is easily synthesized via Simmons-Smith cyclopropanation[2]. Deprotection proceeds via hydrazinolysis. Alternatively, the tert-Butyloxycarbonyl (Boc) group is cleaved via acidolysis[3]. Both pathways converge on the critical step of in situ hydrochloride salt formation to prevent the loss of the volatile free base[2].

G cluster_0 Protecting Group Strategies Start N-Protected O-Cyclopropyl Hydroxylamine Phthalimide N-Phthaloyl (Phthalimide) Start->Phthalimide Boc N-Boc (tert-Butyloxycarbonyl) Start->Boc DeprotPhth Hydrazinolysis N2H4·H2O, Et2O Phthalimide->DeprotPhth 0°C to RT, 30 min DeprotBoc Acidic Cleavage 4M HCl in Dioxane Boc->DeprotBoc 0°C to RT, 2 hr FreeBase Free Base (Highly Volatile!) DeprotPhth->FreeBase - Phthalhydrazide (ppt) DeprotBoc->FreeBase - CO2, t-BuOH Salt Hydrochloride Salt (Stable Solid) DeprotBoc->Salt Direct Salt Formation FreeBase->Salt + 2M HCl in Et2O

Workflow for the deprotection and isolation of O-cyclopropyl hydroxylamine hydrochloride.

Comparative Reaction Parameters

The following table summarizes the quantitative data and experimental conditions for the two primary deprotection strategies.

ParameterPhthalimide Cleavage (Hydrazinolysis)Boc Cleavage (Acidolysis)
Substrate 2-cyclopropoxyisoindoline-1,3-dionetert-butyl cyclopropoxycarbamate
Reagent Hydrazine hydrate (50–60%), 2.8 equiv.4M HCl in Dioxane, 5.0–10.0 equiv.
Solvent Diethyl ether (Et₂O)1,4-Dioxane or Dichloromethane (DCM)
Temperature 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 30 minutes1 – 2 hours
Byproducts Phthalhydrazide (solid precipitate)CO₂ (gas), tert-butanol / isobutylene
Salt Formation Requires subsequent addition of 2M HCl in Et₂OOccurs in situ (direct precipitation)
Typical Yield > 85% (Gram-scale)> 90%

Experimental Protocols

Protocol A: Hydrazinolysis of N-Phthaloyl-O-cyclopropylhydroxylamine (Gram-Scale)

This protocol utilizes standard hydrazine hydrate-mediated phthalimide-cleavage conditions[2]. The use of diethyl ether is critical: it solubilizes the free base while forcing the highly polar diazine byproduct (phthalhydrazide) to precipitate, allowing for easy removal via filtration before salt formation[1].

Reagents & Materials:

  • 2-cyclopropoxyisoindoline-1,3-dione (1.0 equiv.)

  • Hydrazine hydrate (50–60% aqueous solution, 2.8 equiv.)

  • Anhydrous Diethyl ether (Et₂O)

  • 2M HCl in Diethyl ether (1.5 equiv.)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclopropoxyisoindoline-1,3-dione in anhydrous diethyl ether to create a 0.25 M solution. Cool the reaction flask to 0 °C using an ice-water bath[1].

  • Reagent Addition: Add hydrazine hydrate (2.8 equiv.) dropwise over 3 minutes to control the exothermic reaction[1].

  • Cleavage: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for exactly 30 minutes[1].

    • Self-Validation Cue: The initially turbid mixture will turn clear, followed shortly by the formation of a dense white precipitate. This precipitate is the phthalhydrazide byproduct[1].

  • Filtration: Filter the precipitated diazine byproduct through a sintered glass funnel. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the volatile free base[1].

  • Salt Formation: Transfer the combined ether filtrate to a clean flask and re-cool to 0 °C. Add 2M HCl in ether (1.5 equiv.) dropwise over 3 minutes[1].

  • Isolation: Stir the flask at 0 °C for an additional 30 minutes to ensure complete precipitation. Filter the resulting white solid, wash with cold ether, and dry under high vacuum to afford the pure O-cyclopropyl hydroxylamine hydrochloride salt[1].

Protocol B: Acidic Cleavage of N-Boc-O-cyclopropylhydroxylamine

The tert-butyloxycarbonyl (Boc) group is resistant to basic hydrolysis but is readily cleaved by mild acids[3]. Because the free base is volatile, performing the deprotection with anhydrous HCl directly yields the stable hydrochloride salt, bypassing the risky isolation of the free amine[3].

Reagents & Materials:

  • tert-butyl cyclopropoxycarbamate (N-Boc-O-cyclopropylhydroxylamine) (1.0 equiv.)

  • 4M HCl in 1,4-Dioxane (5.0–10.0 equiv.)

  • Anhydrous Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected substrate in a minimal amount of anhydrous DCM or directly in 1,4-dioxane. Cool the flask to 0 °C.

  • Acid Addition: Slowly add 4M HCl in dioxane (excess).

    • Causality: The acidic environment protonates the carbamate oxygen, leading to the expulsion of tert-butyl cation (which eliminates to isobutylene or captures water to form tert-butanol) and the release of CO₂ gas[3]. The driving force is the irreversible loss of CO₂[3].

  • Cleavage: Stir the reaction at 0 °C for 15 minutes, then warm to room temperature and stir for 1 to 2 hours. Monitor the reaction via TLC (staining with ninhydrin or KMnO₄) until the starting material is consumed.

  • Isolation: Because the product is already in its stable hydrochloride salt form, the volatile byproducts and solvent can be safely removed by concentration under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure O-cyclopropyl hydroxylamine hydrochloride salt as a white solid.

Troubleshooting & Analytical Self-Validation

To ensure the scientific integrity of the synthesized product, perform the following validation checks:

  • Physical State: The final product must be a crystalline white solid. If an oil is obtained, the free base was not fully converted to the hydrochloride salt, and it is at high risk of evaporating under vacuum[2].

  • NMR Spectroscopy: In ¹H NMR (typically in DMSO-d₆ or D₂O), the highly shielded cyclopropyl protons should appear distinctly upfield (between 0.4 ppm and 1.0 ppm). The loss of the massive singlet at ~1.4 ppm (for Boc) or the aromatic multiplet at ~7.8 ppm (for Phthalimide) confirms complete deprotection.

  • Mass Spectrometry: Due to the low molecular weight of the free base (MW = 73.10 g/mol ), standard LC-MS may struggle to detect the parent ion. Derivatization (e.g., reacting a small aliquot with an aldehyde to form an oxime) prior to MS analysis is a reliable workaround.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: RSC Publishing (Organic & Biomolecular Chemistry)
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Aryl-O-Cyclopropyl Hydroxamates

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-aryl-O-cyclopropyl hydroxamates. This guide is designed for researchers and drug development professionals looking to optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-aryl-O-cyclopropyl hydroxamates. This guide is designed for researchers and drug development professionals looking to optimize the metal-free N-arylation of O-cyclopropyl hydroxylamines and their subsequent [3,3]-sigmatropic rearrangement into structurally diverse 2-hydroxy-tetrahydroquinolines.

Mechanistic Workflow

The following diagram illustrates the logical progression and chemical causality of the synthesis cascade, moving from bench-stable precursors to the final N-heterocycle product.

Pathway Step1 O-Cyclopropyl Hydroxylamine (Bench-Stable Precursor) Step2 N-Aryl-O-cyclopropyl Hydroxamate (Key Intermediate) Step1->Step2 Cs2CO3, Toluene, RT (ipso-substitution) Reagent Diaryliodonium Triflate (Metal-Free Reagent) Reagent->Step2 Cs2CO3, Toluene, RT (ipso-substitution) Step3 [3,3]-Sigmatropic Rearrangement (Base-Mediated Cascade) Step2->Step3 NEt3, Trifluoroethanol, RT Step4 2-Hydroxy-tetrahydroquinoline (N-Heterocycle Product) Step3->Step4 Cyclization & Rearomatization

Workflow of N-aryl-O-cyclopropyl hydroxamate synthesis and [3,3]-rearrangement.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the visual or analytical cues provided.

Protocol A: Metal-Free N-Arylation of O-Cyclopropyl Hydroxamates

Objective: Synthesize N-aryl-O-cyclopropyl hydroxamates using a diaryliodonium salt-mediated ipso-substitution. Causality Focus: Traditional transition-metal catalysis (e.g., Buchwald-Hartwig) fails here because the labile N-O bond undergoes premature cleavage via oxidative addition. Metal-free diaryliodonium salts bypass this by facilitating a direct ligand coupling mechanism [1].

  • Preparation: In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (0.3 mmol, 1.0 equiv.) and cesium carbonate (Cs₂CO₃) (196 mg, 0.6 mmol, 2.0 equiv.) in dry toluene (1.5 mL, 0.1 M). Self-Validation Check: Ensure the suspension is uniform. Moisture must be strictly excluded as it can prematurely hydrolyze the hypervalent iodine reagent.

  • Reagent Addition: Add the diaryliodonium triflate salt (0.45 mmol, 1.5 equiv.) at room temperature in one portion. Causality Focus: The triflate counterion is critical. Its superior leaving-group ability allows for the efficient formation of the T-shaped intermediate required for the aryl transfer [2].

  • Reaction Monitoring: Stir the mixture for 5–24 hours at room temperature. Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Do not quench the reaction until the complete consumption of the O-cyclopropyl hydroxamate starting material is visually confirmed.

  • Workup: Filter the mixture through a pad of celite to remove inorganic salts and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Base-Mediated[3,3]-Sigmatropic Rearrangement

Objective: Convert N-arylated-O-cyclopropyl hydroxamates into 2-hydroxy-tetrahydroquinolines via a cascade reaction. Causality Focus: The use of trifluoroethanol (TFE) as a solvent stabilizes the polar transition state of the [3,3]-rearrangement, while triethylamine (NEt₃) acts as a crucial base to drive the final rearomatization step after cyclization [1].

  • Preparation: Add the purified N-arylated-O-cyclopropyl hydroxamate (0.2 mmol, 1.0 equiv.) to an oven-dried vial equipped with a stir bar. Cap and place under an argon atmosphere.

  • Solvent & Base Addition: Inject trifluoroethanol (2.0 mL, 0.1 M) followed by triethylamine (55.8 μL, 0.4 mmol, 2.0 equiv.) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6–24 hours. Self-Validation Check: Reaction kinetics depend heavily on the substrate's electronics. Electron-deficient substrates will require the full 24 hours. Confirm the disappearance of the starting material via TLC before proceeding.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify the resulting N-heterocycle via column chromatography.

Quantitative Data: N-Arylation Optimization

The efficiency of the N-arylation step is highly dependent on the counterion of the diaryliodonium salt. The table below summarizes the optimization data and the mechanistic causality behind the observed yields [1].

EntryDiaryliodonium CounterionSolventBaseRelative YieldMechanistic Causality
1Triflate (OTf⁻) TolueneCs₂CO₃Optimal Excellent leaving group ability facilitates the ipso-substitution transition state.
2Tosylate (OTs⁻) TolueneCs₂CO₃Moderate Weaker leaving group compared to triflate, slowing down the substitution.
3Tetrafluoroborate (BF₄⁻) TolueneCs₂CO₃Low Poor solubility and reactivity in non-polar solvents like toluene.
4Hexafluorophosphate (PF₆⁻) TolueneCs₂CO₃Low Highly stable, non-coordinating counterion inhibits the necessary nucleophilic attack.

Troubleshooting Guide & FAQs

Q: Why are established N-arylation methods (Buchwald-Hartwig or Chan-Lam cross-couplings) failing for my O-cyclopropyl hydroxamates? A: Standard transition-metal-catalyzed cross-couplings (using Pd or Cu) typically fail for O-cyclopropyl hydroxamates because the weak N-O bond is highly susceptible to oxidative addition and premature cleavage by the metal center [1]. To bypass this degradation pathway, you must utilize metal-free, diaryliodonium salt-mediated N-arylation conditions. This alternative pathway proceeds via a concerted ipso-substitution mechanism that leaves the delicate N-O bond intact [2].

Q: My N-arylation yields are suboptimal. How can I improve the efficiency of the diaryliodonium coupling? A: The counterion of the diaryliodonium salt plays a critical role in the reaction's success. Optimization studies demonstrate that triflate (OTf⁻) diphenyliodonium salts yield significantly higher amounts of the arylated product compared to tosylate, tetrafluoroborate, or hexafluorophosphate salts [1]. Ensure you are using the triflate salt, as its superior leaving-group ability facilitates the formation of the T-shaped intermediate required for successful ligand coupling [2].

Q: The [3,3]-sigmatropic rearrangement of my substrate is taking much longer than the standard 6 hours. Is the reaction failing? A: Not necessarily. The electronic nature of the aromatic ring heavily dictates the kinetics of the [3,3]-sigmatropic rearrangement. Substrates bearing electron-deficient aromatic rings (e.g., containing nitro, cyano, or halogen groups) have lower electron density at the site of the ortho-attack. This significantly slows down the rearrangement/cyclization cascade compared to electron-rich or neutral substrates [1]. Allow the reaction to proceed for up to 24 hours and monitor closely via TLC. Do not add Lewis acids (like ZnCl₂ or TfOH), as these have been shown to fail in triggering the desired rearrangement for these specific substrates.

Q: I am observing a mixture of regioisomers when rearranging meta-substituted N-aryl O-cyclopropyl hydroxamates. How can I control this regioselectivity? A: Regioselectivity in meta-substituted substrates (e.g., m-tolyl) is heavily influenced by the choice of the N-protecting group. For example, using a Boc-protected substrate often results in a mixture of isolable regioisomers. However, switching to a Cbz-protected substrate can yield a single regioisomer. This enhanced regioselectivity is hypothesized to arise from favorable π-stacking interactions between the Cbz aromatic ring and the N-aryl group, which effectively locks the conformation prior to the [3,3]-rearrangement [1].

References

  • Title: O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles Source: Organic & Biomolecular Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: Chemical Reviews (via ACS Publications) URL: [Link]

Sources

Optimization

challenges in the purification of O-Cyclopropylhydroxylamine hydrochloride reaction products

Welcome to the Technical Support Center for the synthesis and purification of O-Cyclopropylhydroxylamine hydrochloride . This guide is engineered for researchers, application scientists, and process chemists who are scal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of O-Cyclopropylhydroxylamine hydrochloride . This guide is engineered for researchers, application scientists, and process chemists who are scaling or troubleshooting the isolation of this highly volatile and hygroscopic intermediate.

Unlike standard O-alkylhydroxylamines, the cyclopropyl variant presents unique physicochemical challenges. This document bypasses basic synthesis overviews to focus strictly on the causality of purification failures and the self-validating protocols required to overcome them.

Mechanistic Overview & Purification Workflow

The most robust route to O-cyclopropylhydroxylamine involves the hydrazinolysis of O-cyclopropyl-N-hydroxyphthalimide. While the cleavage is straightforward, the subsequent isolation is fraught with potential product loss. The resulting free hydroxylamine is exceptionally nucleophilic due to the "alpha-effect"—the repulsion between adjacent lone pairs on the nitrogen and oxygen atoms[1]. This hyper-reactivity, combined with its extreme volatility, dictates that the free base must never be isolated to dryness. Instead, it must be immediately trapped as a stable hydrochloride salt using anhydrous techniques[2].

Workflow Start O-Cyclopropyl-N-hydroxyphthalimide Hydrazinolysis Hydrazinolysis (Hydrazine hydrate, DCM) Start->Hydrazinolysis Filtration Cold Filtration Remove Phthalhydrazide Hydrazinolysis->Filtration Precipitate FreeBase O-Cyclopropylhydroxylamine (Free Base in Filtrate) Filtration->FreeBase Filtrate SaltFormation HCl Salt Formation (Anhydrous HCl in Dioxane) FreeBase->SaltFormation Careful cooling Product O-Cyclopropylhydroxylamine HCl (Solid Product) SaltFormation->Product Crystallization

Fig 1. Synthesis and anhydrous purification workflow for O-Cyclopropylhydroxylamine HCl.

Troubleshooting Guide: Core Purification Challenges

Challenge A: Product Loss Due to Free Base Volatility
  • Causality: O-Cyclopropylhydroxylamine has a molecular weight of only 73.09 g/mol . Unlike heavier benzyl- or decyl-derivatives, it lacks significant van der Waals interactions. If you attempt to concentrate the dichloromethane (DCM) extraction solvent under reduced pressure, the free base will co-evaporate with the solvent, leading to near-zero yields.

  • Solution: Bypass solvent removal. Perform the hydrazinolysis in a solvent that is compatible with the subsequent salt formation (e.g., DCM). Filter the byproduct, and directly add anhydrous HCl to the filtrate.

Challenge B: Phthalhydrazide Byproduct Contamination
  • Causality: Hydrazinolysis of the phthalimide protecting group generates phthalhydrazide[2]. While literature often describes it as "insoluble," it exhibits trace solubility in DCM at room temperature (~0.5 mg/mL). If the filtrate is not properly treated, phthalhydrazide will co-precipitate when HCl is added.

  • Solution: Implement a strict thermal gradient. Cool the reaction mixture to -20°C for 2 hours prior to filtration to crash out the remaining phthalhydrazide.

Challenge C: Hygroscopicity and "Sticky Paste" Formation
  • Causality: The target hydrochloride salt is highly hydrophilic. If aqueous HCl is used, or if the reaction is exposed to ambient humidity, the salt absorbs water instantly, forming an intractable, sticky paste rather than a crystalline solid.

  • Solution: Utilize strictly anhydrous HCl sources (e.g., 4.0 M HCl in 1,4-dioxane or ethereal HCl) and handle the final filtration under a blanket of dry nitrogen[2].

Troubleshooting Issue Issue: Low Yield or Purity Check1 Is the product a sticky paste? Issue->Check1 Check2 Is NMR showing aromatic peaks? Issue->Check2 Sol1 Moisture contamination. Use anhydrous ethereal HCl and dry N2 atmosphere. Check1->Sol1 Yes Sol2 Phthalhydrazide carryover. Perform cold filtration (-20°C) before salt formation. Check2->Sol2 Yes

Fig 2. Logical troubleshooting tree for common purification failures.

Quantitative Data: Physicochemical Properties

To guide your solvent and workflow choices, refer to the partitioning and physical data below:

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight (Free Base) 73.09 g/mol Highly volatile; prohibits concentration under high vacuum.
Molecular Weight (HCl Salt) 109.55 g/mol Stable solid form; the required target for isolation.
Aqueous Solubility (Free Base) MisciblePrevents aqueous extraction; requires organic solvent retention.
Aqueous Solubility (HCl Salt) >500 mg/mLHighly hygroscopic; mandates anhydrous isolation techniques.
Phthalhydrazide Solubility ~0.5 mg/mL (DCM, 20°C)Causes trace carryover; requires cold filtration (-20°C) for removal.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure quality control at each critical junction.

Protocol A: Hydrazinolysis and Phthalhydrazide Removal
  • Reaction Setup: Dissolve 2-cyclopropyloxyisoindoline-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol)[3].

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) dropwise under a nitrogen atmosphere at 0°C[3].

  • Cleavage: Allow the mixture to warm to room temperature and stir for 16 hours. A dense white precipitate of phthalhydrazide will form[3].

  • Thermal Precipitation: Transfer the flask to a freezer (-20°C) for exactly 2 hours to force trace phthalhydrazide out of solution.

  • Cold Filtration: Filter the cold suspension rapidly through a tightly packed pad of Celite. Wash the filter cake with a minimal amount of pre-chilled (-20°C) DCM.

    • Critical Warning: Do NOT concentrate the filtrate.

  • Self-Validation Check: Spot 10 µL of the filtrate on a TLC plate (Hexane:EtOAc 1:1) and visualize under UV (254 nm). The complete absence of a UV-active spot at the baseline confirms successful phthalhydrazide removal. (Note: The free base product is not UV active).

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Preparation: Transfer the DCM filtrate containing the free base to a dry, round-bottom flask equipped with a magnetic stirrer, under a strict nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Salt Formation: Slowly add a stoichiometric excess (1.5 eq) of anhydrous HCl in 1,4-dioxane (4.0 M) or ethereal HCl dropwise[2]. A white precipitate of O-cyclopropylhydroxylamine hydrochloride will begin to form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the solid rapidly using a Schlenk frit or inside a glovebox to prevent ambient moisture absorption. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the product under high vacuum in a desiccator over phosphorus pentoxide ( P2​O5​ ) for 12 hours.

  • Self-Validation Check: Dissolve 5 mg of the dried solid in D2​O for 1H -NMR analysis. The presence of a distinct multiplet for the cyclopropyl protons (~0.6–0.9 ppm) and the absolute absence of aromatic signals (~7.8 ppm) validates the purity of the isolated salt.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint instead of being a pure white solid. What caused this? A1: A yellow tint usually indicates the oxidation of trace unreacted hydrazine or the presence of degraded free base due to the alpha-effect[1]. Ensure that your hydrazine hydrate is fresh and that the transition from filtration to HCl salt formation (Protocol B) occurs within 30 minutes to minimize free base degradation.

Q2: Can I use methylamine instead of hydrazine hydrate for the deprotection to avoid the phthalhydrazide solid? A2: Yes. Deprotection using methylamine in ethanol (often 33% w/w) produces N-methylphthalimide, which is highly soluble in organic solvents. However, this shifts the purification burden: you can no longer simply filter out the byproduct. Because O-cyclopropylhydroxylamine is too volatile to be separated via distillation from N-methylphthalimide, hydrazinolysis remains the superior method for this specific cyclopropyl derivative.

Q3: I synthesized the precursor via a Mitsunobu reaction. How do I remove residual triphenylphosphine oxide (TPPO)? A3: TPPO is notoriously difficult to separate from polar intermediates. If your starting material (O-cyclopropyl-N-hydroxyphthalimide) was not completely purified of TPPO, it will carry over into the DCM filtrate. To resolve this, after forming the HCl salt (Protocol B), triturate the crude solid repeatedly with cold toluene. TPPO is soluble in toluene, whereas the highly polar O-cyclopropylhydroxylamine hydrochloride salt is completely insoluble.

References

  • Source: Googleapis / Patent Data (June 06, 2023)
  • O-(2,4-Dichlorobenzyl)hydroxylamine (EVT-306935)
  • tert-butyl N-(prop-2-yn-1-yloxy)

Sources

Troubleshooting

Technical Support Center: The Critical Impact of Reagent Purity on Sigmatropic Rearrangements

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are elegant and powerful transformations for C-C bond formation.[1][2] However, their success is exquisitely sensitive to the purity of the reagents and solvents involved.

This guide is designed to help you troubleshoot common issues that arise from purity-related problems, ensuring your reactions are reproducible, high-yielding, and selective. We will explore the causality behind experimental failures and provide validated protocols to prevent them.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My[3][3]-sigmatropic rearrangement (e.g., Cope, Claisen) has stalled. TLC and NMR analysis shows mostly unreacted starting material, even after extended heating. What's going wrong?

This is a classic symptom of reaction inhibition or catalyst deactivation. The root cause often lies in subtle, overlooked impurities.

  • Possible Cause 1: Inhibiting Impurities in Substrate or Solvent

    • Causality: Trace impurities can act as inhibitors, quenching reactive intermediates or poisoning catalysts.[3] For purely thermal rearrangements, some impurities can participate in side reactions that consume starting material or alter the reaction environment.[4][5] In catalyzed variants, impurities like water or residual amines can irreversibly bind to and deactivate Lewis acid catalysts.[6][7]

    • Troubleshooting Steps:

      • Verify Substrate Purity: Before every reaction, verify the purity of your starting material. Impurities from a previous synthetic step are a common source of failure. Use analytical techniques like NMR, HPLC, or GC-MS to identify and quantify contaminants.[][9]

      • Repurify the Substrate: If impurities are detected, repurify your material via column chromatography, recrystallization, or distillation.

      • Scrutinize Your Solvents: Ensure all solvents are of the appropriate grade (e.g., anhydrous, peroxide-free) and are freshly purified if the reaction is particularly sensitive.[7][10] Trace water in a solvent is a frequent cause of failure for Lewis acid-catalyzed rearrangements.[11][12]

  • Possible Cause 2: Catalyst Deactivation (for Catalyzed Rearrangements)

    • Causality: Lewis acids and transition metals used to catalyze sigmatropic rearrangements are highly electrophilic and thus susceptible to poisoning by nucleophilic impurities.[1][6] Water, alcohols, or even trace amounts of coordinating solvents (like DMF or DMSO) left over from a previous step can deactivate the catalyst. The issue can also be the purity of the catalyst itself; for instance, using the hydrated form of a metal salt instead of the anhydrous version can lead to drastically different outcomes.[11]

    • Troubleshooting Steps:

      • Use High-Purity Catalysts: Whenever possible, use a freshly opened bottle of the catalyst or one that has been stored meticulously under an inert atmosphere.

      • Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware. Dry solvents over an appropriate drying agent and distill them immediately before use.[10] Ensure substrates are azeotropically dried or stored over desiccants if they are hygroscopic.

Q2: I'm attempting an anionic oxy-Cope rearrangement, but I'm seeing significant polymerization and decomposition, with very little of the desired product. Why is this happening?

This issue points directly to the quality of the base used and the stability of the key dienolate intermediate.

  • Possible Cause 1: Impurities in the Hydride Base

    • Causality: Potassium hydride (KH) is a common reagent for generating the alkoxide needed for the anionic oxy-Cope rearrangement.[13] However, commercial batches of KH are often contaminated with potassium superoxide (KO₂).[14] This superoxide impurity is a potent oxidant that can destroy the sensitive dienolate intermediate, leading to polymerization and other side reactions.[14]

    • Solution: Pre-treatment of Potassium Hydride. Macdonald et al. documented that pre-treating KH with iodine can eliminate superoxide impurities, leading to a dramatic improvement in yield and reproducibility.[14]

  • Possible Cause 2: Competing Heterolytic Cleavage

    • Causality: The starting homoallylic alcohol can undergo a competing side reaction: heterolytic cleavage. This fragments the molecule into a carbonyl and an allylic system. This pathway is favored when the metal-alkoxide bond has a high degree of ionic character.[14]

    • Solution: Modulate the Metal-Alkoxide Bond. To suppress this cleavage, you can decrease the ionic nature of the bond. This is achieved by using a less electropositive alkali metal (e.g., switching from potassium to sodium) or by using solvents that are less effective at solvating cations (e.g., non-polar hydrocarbons).[14]

Q3: My reaction is frustratingly irreproducible. One week I get a 90% yield, the next, under what I believe are identical conditions, it fails. What is the hidden variable?

Irreproducibility is almost always a result of inconsistent reagent quality or degradation.[5]

  • Possible Cause: Variable Reagent Purity

    • Causality: The purity of reagents and solvents can vary significantly between batches and can degrade over time, especially if not stored correctly. A new bottle of solvent might have a different water content, or a substrate might have slowly oxidized upon storage.

    • Troubleshooting Workflow:

      • Institute Rigorous Quality Control (QC): Do not assume a reagent is pure just because it's from a commercial supplier. Before use, especially for a new lot number, perform a quick purity check. A simple ¹H NMR or melting point determination can be very revealing.[15]

      • Document Everything: Maintain a detailed lab notebook. Record the manufacturer, lot number, and date opened for every reagent used. This will help you trace the source of the problem if a reaction suddenly starts failing.

      • Implement Strict Storage Protocols: Store all reagents under the manufacturer's recommended conditions. Air- and moisture-sensitive reagents should be stored under an inert atmosphere (Nitrogen or Argon). Light-sensitive compounds should be kept in amber vials.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities and how do they interfere with sigmatropic rearrangements?

Impurities can be insidious, acting in various ways to disrupt the desired reaction pathway. The table below summarizes the most common culprits.

Impurity TypePotential ImpactCommonly Affected Rearrangements
Water Poisons Lewis acid catalysts; hydrolyzes sensitive functional groups; can protonate anionic intermediates.[7]Lewis Acid-Catalyzed (Claisen, Cope)[6][11]; Anionic Oxy-Cope.
Peroxides Initiate unwanted radical side reactions; can lead to substrate or product decomposition.Thermal rearrangements, especially with substrates prone to radical formation.
Metal Traces Can act as unintended catalysts for different reaction pathways, leading to side products and reduced selectivity.[1]All types, particularly those sensitive to transition metal catalysis.
Superoxides Oxidize and destroy sensitive anionic intermediates, leading to polymerization.[14]Anionic Oxy-Cope Rearrangement.[14]
Residual Solvents Can act as catalyst poisons (e.g., coordinating solvents like DMF) or participate in the reaction.Lewis Acid-Catalyzed Rearrangements.
Starting Materials from Previous Steps React with reagents, consume catalysts, or lead to complex byproduct mixtures.[4]All sigmatropic rearrangements.
Q2: How do I choose the right analytical technique to assess the purity of my reagents?

Selecting the appropriate analytical method is key to effective quality control.[]

  • Nuclear Magnetic Resonance (NMR): The workhorse of the organic chemist. ¹H NMR is excellent for identifying and quantifying structurally similar impurities and residual solvents.[16] Quantitative NMR (qNMR) can provide highly accurate purity assessments.[17]

  • Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques for quantifying impurities.[][16] The choice depends on the volatility and thermal stability of your compound.[17]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC, MS is invaluable for identifying the structure of unknown impurities, which can provide crucial clues about side reactions.[9]

  • Melting Point Determination: A classical, simple, and rapid technique. A sharp melting point close to the literature value indicates high purity, whereas a broad or depressed melting point suggests the presence of impurities.[15]

Q3: Can solvent purity alone really make or break a sigmatropic rearrangement?

Absolutely. The solvent is not merely an inert medium; it is an active participant in the reaction that can influence the transition state energetics.[7][18]

  • Transition State Stabilization: Polar solvents tend to accelerate Claisen rearrangements because the transition state often has more charge separation than the ground state.[19][20]

  • Reaction Rate: Aprotic solvents can dramatically accelerate the rate of Cope eliminations.[21]

  • Direct Interference: Beyond these effects, impurities within the solvent can directly interfere with the reaction, as detailed in the table above.[7] For example, trace water in an anhydrous solvent used for a Grignard reaction to prepare a Cope substrate will completely inhibit the formation of the necessary starting material.[7]

Part 3: Protocols & Diagrams

Experimental Protocols
Protocol 1: Purification and Pre-treatment of Potassium Hydride (KH) for Anionic Oxy-Cope Rearrangements

This protocol is adapted from the findings of Macdonald et al. and is designed to remove destructive superoxide impurities.[14]

Objective: To prepare highly active, superoxide-free potassium hydride for reproducible, high-yield anionic oxy-Cope rearrangements.

Materials:

  • Potassium hydride (30-35% dispersion in mineral oil)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous hexanes, freshly distilled

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under a positive pressure of inert gas, add the required amount of KH dispersion to a Schlenk flask.

  • Wash the KH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully cannulate away the hexanes after each wash, leaving the grey KH powder.

  • Dry the KH powder under high vacuum for 1-2 hours.

  • Add freshly distilled, anhydrous THF to the flask to create a slurry.

  • Add a small, catalytic amount of iodine (a few crystals, enough to give a faint yellow/brown color to the solution).

  • Stir the mixture at room temperature for 30-45 minutes. The color from the iodine should fade as it is consumed reacting with impurities.

  • The purified KH slurry is now ready for use. The substrate for the rearrangement can be added directly to this flask.

Self-Validation: The successful execution of this protocol should lead to a noticeable increase in reaction yield and a decrease in the formation of polymeric byproducts compared to using untreated KH.

Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Flowchart for Low-Yield Sigmatropic Rearrangements

This diagram provides a logical path to diagnose the root cause of a failing reaction.

G start Low Yield or Failed Sigmatropic Rearrangement check_catalyst Is the reaction catalyzed? start->check_catalyst catalyst_purity Verify Catalyst Purity & Anhydrous State check_catalyst->catalyst_purity Yes substrate_purity Check Substrate Purity (NMR, HPLC, GC) check_catalyst->substrate_purity No (Thermal) anhydrous_cond Ensure Rigorous Anhydrous Conditions catalyst_purity->anhydrous_cond anhydrous_cond->substrate_purity repurify_substrate Repurify Substrate (Column, Recrystallization) substrate_purity->repurify_substrate Impure solvent_purity Check Solvent Purity & Purification Method substrate_purity->solvent_purity Pure repurify_substrate->solvent_purity purify_solvent Re-purify/Distill Solvent solvent_purity->purify_solvent Questionable base_purity Is it an Anionic Rearrangement? solvent_purity->base_purity High Purity purify_solvent->base_purity base_purity->start No treat_base Pre-treat Base (e.g., KH with I₂) to Remove Superoxides base_purity->treat_base Yes treat_base->start G cluster_desired Desired Pathway cluster_impurity Interference by Impurity Start Homoallylic Alkoxide TS_desired [3,3] Transition State Start->TS_desired Enolate Product Enolate TS_desired->Enolate Product γ,δ-Unsaturated Carbonyl (after workup) Enolate->Product SideReaction Oxidative Destruction of Dienolate Enolate->SideReaction Interception Impurity Potassium Superoxide (KO₂) Impurity in KH Impurity->SideReaction Polymer Polymerization/ Decomposition SideReaction->Polymer

Caption: How superoxide impurities derail the anionic oxy-Cope rearrangement.

References

  • Wikipedia contributors. (2023). Oxy-Cope rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Gao, J. (1994). Investigation of solvent effects on pericyclic reactions by computer simulations. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Taylor & Francis. (n.d.). Claisen rearrangement – Knowledge and References. [Link]

  • (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2017). Investigating Solvent Effects of an Ionic Liquid on Pericyclic Reactions through Kinetic Analyses of Simple Rearrangements. PubMed. [Link]

  • Wikipedia contributors. (2024). Sigmatropic reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Reddit user discussion. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Wikipedia contributors. (2024). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • (2025). Complex Impurity Products: The Hidden Challenge in Modern Chemistry. [Link]

  • Kim, H., & Lee, D. (2022). Recent Advances in Catalytic-[22][22]Sigmatropic Rearrangements. MDPI. [Link]

  • Garcı́a-Garcı́a, P., et al. (2008). Lewis Acid Catalyzed-[22][14]Sigmatropic Rearrangement of Vinyl Aziridines. Organic Letters. [Link]

  • Garcı́a-Garcı́a, P., et al. (2009). Lewis Acid Catalyzed-[22][14]Sigmatropic Rearrangement of Vinyl Aziridines. PMC - NIH. [Link]

  • Reddy, R. P., et al. (2019). Lewis acid-catalyzed cascade via intercepted Meyer–Schuster O-allenylation and-[22][22]sigmatropic rearrangement: divergent synthesis of 2-alkenylanilines and indoles. Organic Chemistry Frontiers. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Bakes, J. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • TutorChase. (n.d.). How do impurities impact percentage yield?[Link]

  • Reddit user discussion. (2025). Any good books for purifications of "common" reagents? r/chemistry. [Link]

  • Mahmoud, A. R. (2025). Pericyclic Reactions: Theory, Mechanistic Insights, and Synthetic Utility. ResearchGate. [Link]

  • Frontier, A. (2026). Tips & Tricks: About. University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 1.4: Sigmatropic Rearrangements. [Link]

  • Gademann, K., & Chavez, D. E. (2007).-[22][22]Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PMC - NIH. [Link]

  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Cope Rearrangement. [Link]

  • Wentrup, C. (2012).-[22][22]Sigmatropic Shifts and Retro-ene Rearrangements in Cyanates, Isocyanates, Thiocyanates, and Isothiocyanates of the Form RX-YCN and RX-NCY. The Journal of Organic Chemistry. [Link]

Sources

Optimization

scale-up challenges for the synthesis of O-Cyclopropylhydroxylamine hydrochloride.

Welcome to the Technical Support Center for the synthesis and scale-up of O-Cyclopropylhydroxylamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of O-Cyclopropylhydroxylamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind common scale-up bottlenecks, providing you with self-validating protocols to ensure safety, high yield, and high purity.

O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is a critical pharmaceutical building block 1. The standard industrial route involves a three-step sequence: Mitsunobu coupling, hydrazinolysis, and anhydrous salt formation.

Process Workflow

Workflow A Cyclopropanol + NHPI B Mitsunobu Reaction (DIAD, PPh3) A->B C Phthalimide Intermediate B->C Exotherm Control D Hydrazinolysis (N2H4·H2O) C->D E Free Base Isolation D->E Phthalhydrazide Removal F Salt Formation (Anhydrous HCl) E->F Volatility Risk G Final Product (HCl Salt) F->G Crystallization

Fig 1. Three-step synthetic workflow for O-Cyclopropylhydroxylamine hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why is direct alkylation of N-hydroxyphthalimide (NHPI) with cyclopropyl bromide avoided in favor of the Mitsunobu reaction? Causality: Cyclopropyl halides possess significant ring strain and high s-character in the C-X bond (approaching sp² hybridization). This makes them highly resistant to standard S_N2 nucleophilic substitution. Attempting direct alkylation results in near-zero yields and thermal decomposition. The Mitsunobu reaction bypasses this kinetic barrier by activating cyclopropanol into an alkoxyphosphonium intermediate, facilitating the necessary inversion and displacement by the phthalimide anion.

Q2: We experience a severe thermal runaway during the addition of DIAD at the 10 kg scale. How can we establish a self-validating safety protocol? Causality: The initial reaction between triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to form the betaine intermediate is violently exothermic. At scale, the surface-area-to-volume ratio drops, making standard jacket cooling insufficient if the addition is too fast. Mitigation: Implement a strictly controlled dosing strategy. Dose DIAD over 4–6 hours while maintaining the internal temperature (T_int) strictly ≤ 5 °C. A self-validating check is to pause the DIAD feed: if T_int drops immediately, the reaction is feed-controlled (safe). If T_int continues to rise, reagent accumulation is occurring, and cooling must be increased before resuming.

Mitsunobu Step1 PPh3 + DIAD Betaine Betaine Intermediate Step1->Betaine Exothermic Step2 Addition of NHPI Betaine->Step2 IonPair Protonated Betaine + NHPI Anion Step2->IonPair Deprotonation Step3 Addition of Cyclopropanol IonPair->Step3 Alkoxy Alkoxyphosphonium Ion Step3->Alkoxy Loss of reduced DIAD Product 2-Cyclopropyloxyisoindoline-1,3-dione + PPh3O Alkoxy->Product SN2 Attack by NHPI Anion

Fig 2. Mechanistic causality of the Mitsunobu reaction highlighting the exothermic betaine formation.

Q3: During hydrazinolysis, the reaction forms an un-stirrable thick paste, breaking our agitator. What is the mechanism and solution? Causality: The deprotection of 2-cyclopropyloxyisoindoline-1,3-dione with hydrazine hydrate produces the desired free base and phthalhydrazide 2. Phthalhydrazide is a bulky, highly insoluble solid that rapidly precipitates, turning the mixture into a non-Newtonian slurry. Mitigation: Increase the solvent volume (e.g., 20 volumes of DCM) and introduce a biphasic system (DCM/Water) prior to filtration. The water helps dissolve residual hydrazine and partially suspends the byproduct, while the DCM extracts the free base.

Q4: Our yield drops significantly during the isolation of the free base. Why? Causality: O-Cyclopropylhydroxylamine free base is highly volatile and has a low boiling point. If you attempt to concentrate the extraction solvent (e.g., DCM) via rotary evaporation, the product co-distills under vacuum. Mitigation: Do not evaporate the solvent. Dry the organic layer over anhydrous Na2SO4, filter, and directly subject the dilute solution to anhydrous HCl gas to precipitate the stable hydrochloride salt 3.

Quantitative Data: Scale-Up Metrics & Optimization

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality & Optimization Strategy
DIAD Dosing Time 30 mins360 minsPrevent thermal runaway; ensure feed-controlled kinetics.
Max Internal Temp 15 °C5 °CSuppress byproduct formation and mitigate explosion risk of DIAD.
Solvent Volume (Step 2) 10 V (DCM)20 V (DCM/H2O)Prevent agitator failure from phthalhydrazide precipitation.
Free Base Isolation Rotavap concentrationNo concentrationPrevent product loss due to high volatility of the free base.
Overall Yield 85%81%Acceptable scale penalty; optimized by direct salt precipitation.

Detailed Experimental Protocol (Self-Validating System)

Step 1: Mitsunobu Coupling (Synthesis of 2-Cyclopropyloxyisoindoline-1,3-dione)

  • Charge a dry, N2-flushed reactor with N-hydroxyphthalimide (1.0 eq), triphenylphosphine (1.05 eq), and anhydrous THF (10 V).

  • Cool the suspension to 0 °C. Validation Check: Ensure moisture content is <0.1% via Karl Fischer titration, as water prematurely consumes the betaine intermediate.

  • Add cyclopropanol (1.05 eq).

  • Initiate the controlled dosing of DIAD (1.05 eq) via a metering pump. Maintain T_int ≤ 5 °C. Validation Check: Pause dosing every 30 minutes; T_int must drop within 2 minutes, confirming no reagent accumulation.

  • Stir for 12 hours at room temperature. Monitor by HPLC until NHPI is <2%.

  • Quench with water, extract with EtOAc, and purify via crystallization from EtOH to remove triphenylphosphine oxide (PPh3O).

Step 2: Hydrazinolysis (Free Base Generation)

  • Dissolve the intermediate in DCM (15 V) 2.

  • Add hydrazine hydrate (2.0 eq) at room temperature under N2 2.

  • Stir for 16 hours. Validation Check: A thick white precipitate (phthalhydrazide) will form, physically indicating successful deprotection.

  • Add water (5 V) to the slurry to dissolve unreacted hydrazine and facilitate phase separation.

  • Filter the biphasic mixture to remove the solid phthalhydrazide. Wash the filter cake with DCM (2 x 5 V).

  • Separate the organic phase. Critical Step: Do NOT concentrate the DCM layer.

Step 3: Salt Formation

  • Dry the combined DCM organic phase over anhydrous Na2SO4. Filter into a clean, dry, jacketed reactor.

  • Cool the solution to 0 °C.

  • Slowly sparge anhydrous HCl gas (or add 4M HCl in dioxane) into the solution until the pH reaches 2-3 3.

  • Validation Check: A white crystalline solid (O-Cyclopropylhydroxylamine hydrochloride) will immediately precipitate from the DCM.

  • Filter the product under N2, wash with cold DCM, and dry under vacuum at 30 °C to yield the final product 1.

References

  • IEF1 ii - Googleapis.com (Patent detailing hydrazinolysis of 2-Cyclopropyloxyisoindoline-1,3-dione). Googleapis.
  • Process for the preparation of O-substituted hydroxylammonium salts (US5585520A).
  • O-Cyclopropylhydroxylamine hydrochloride[672299-63-7]. ChemProvider.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Byproducts by NMR and MS

Welcome to the Analytical Technical Support Center. Identifying unexpected byproducts or impurities during drug development or chemical synthesis is a complex challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Identifying unexpected byproducts or impurities during drug development or chemical synthesis is a complex challenge. According to [[1]], it is a strict regulatory requirement to identify and characterize all pharmaceutical impurities present at 0.10% or higher.

This guide provides troubleshooting frameworks, self-validating protocols, and FAQs to help you integrate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for unambiguous structural elucidation.

ByproductWorkflow Detection 1. Initial Detection (LC-MS / NMR) Triage 2. Triage & Assessment (Artifact vs. Byproduct) Detection->Triage Triage->Detection Artifact Isolation 3. Enrichment (Prep-HPLC / SPE) Triage->Isolation Real Byproduct MS_Analysis 4a. HRMS Analysis (Exact Mass, MS/MS) Isolation->MS_Analysis NMR_Analysis 4b. 2D NMR Analysis (HSQC, HMBC, COSY) Isolation->NMR_Analysis Elucidation 5. Structural Elucidation (Data Integration) MS_Analysis->Elucidation NMR_Analysis->Elucidation Confirmation 6. Confirmation (Synthesis / Spiking) Elucidation->Confirmation

Workflow for identifying and characterizing unexpected experimental byproducts.

Section 1: Initial Detection & Triage (FAQs)

Q: I see an unexpected, massive peak in my LC-MS chromatogram, but there is no corresponding peak in my ¹H NMR spectrum. Is this a real byproduct? A: Not necessarily. This is a classic "response factor" discrepancy.

  • The Causality: Electrospray Ionization (ESI-MS) is highly sensitive to polar, easily ionizable compounds (e.g., basic amines), whereas NMR is a universal, mass-dependent detector. A massive MS peak might represent a trace impurity (<0.01%) that ionizes exceptionally well, falling far below the NMR detection limit. Conversely, it could be an ionization artifact, such as a plasticizer leached from polymer tubing (e.g., PEG, phthalates).

  • Next Steps: Check the mass defect. If the exact mass ends in a repeating decimal (e.g., repeating units of 44 Da), it is likely a PEG polymer artifact, not a synthetic byproduct.

Q: My NMR shows a major impurity (e.g., 10% integration relative to the API), but it is completely invisible on ESI-MS. Why? A: The byproduct likely lacks ionizable functional groups.

  • The Causality: Compounds like aliphatic hydrocarbons, symmetrical aromatics, or highly halogenated species cannot easily accept or lose a proton in an ESI source.

  • Next Steps: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which utilize gas-phase ion-molecule reactions and UV photons, respectively, to ionize non-polar compounds.

Section 2: High-Resolution Mass Spectrometry (HRMS) Troubleshooting

Before investing time in preparative isolation, it has become standard practice to employ [[2]] to predict highly probable structures. However, in-source fragmentation and adduct formation can easily mislead your analysis.

Protocol 1: Self-Validating Adduct & Fragment Verification This protocol ensures that the m/z value you are targeting is the true intact molecular ion, not a fragment or a salt adduct.

  • Dual-Mode Acquisition: Acquire full-scan HRMS in both positive (+ESI) and negative (-ESI) modes.

    • Causality: Different functional groups ionize preferentially in different modes. A true byproduct will often show a corresponding [M−H]− if it showed [M+H]+ , whereas an in-source fragment might only be stable in one polarity.

  • Collision Energy Ramping: Perform collision-induced dissociation (CID) at varying collision energies (e.g., 10, 20, 40 eV).

    • Causality: Ramping the energy ensures that both fragile peripheral bonds and stable core structures fragment sequentially, providing a complete structural map without obliterating the parent ion immediately.

  • Self-Validation Step (The Adduct Spike): Spike the sample with 10 mM ammonium acetate and re-inject.

    • Validation Logic: If the suspected byproduct peak (e.g., m/z 415) shifts to m/z 432 (+17 Da), it validates that the original peak was an [M+H]+ ion, and the new peak is the [M+NH4​]+ adduct. If the peak does not shift, the original m/z was likely already a sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adduct, or an in-source fragment.

Section 3: NMR Structural Elucidation of Unknowns

When HRMS provides a molecular formula, NMR is required to determine the exact atomic connectivity. A common issue is dealing with low-concentration byproducts whose signals are buried under the Active Pharmaceutical Ingredient (API).

Protocol 2: 2D NMR Acquisition for Low-Concentration Impurities This protocol extracts structural data from minor byproducts (<5%) without requiring extensive preparative HPLC purification.

  • Baseline 1D Assessment: Prepare the sample in a high-purity deuterated solvent and acquire a standard 1D ¹H NMR.

    • Causality: Establishing a high-resolution baseline is necessary to identify regions where the byproduct signals are distinct from the overlapping API signals. [[4]] is critical here; filter out particulates to ensure a homogeneous magnetic field and sharp peaks.

  • 1D Selective TOCSY: Irradiate the sample at the specific frequency of an isolated byproduct peak.

    • Causality: This pulse sequence transfers magnetization only through the continuous spin system of the irradiated proton. It effectively "filters out" the massive API signals, revealing the hidden proton network of the byproduct.

  • Self-Validation Step (The D₂O Shake): Add one drop of D₂O to the NMR tube, shake vigorously for 60 seconds, and re-acquire the spectrum.

    • Validation Logic: If the targeted broad peaks disappear, they are validated as exchangeable heteroatom protons (e.g., -OH, -NH, -SH). If the peaks remain unchanged, they are covalently bound to the carbon skeleton, instantly ruling out certain functional groups proposed by the MS formula.

Section 4: Data Integration & Causality

A [[3]] requires mapping the shortlisted candidates from MS against the connectivity data from NMR. Do not rely on a single technique. Use the table below to understand the quantitative thresholds and complementary nature of both systems.

Quantitative Data Summary: Analytical Thresholds & Capabilities

MetricHigh-Resolution MS (HRMS)1D ¹H NMR2D NMR (HSQC/HMBC)
Limit of Detection (LOD) Picogram to Nanogram> 10 µg> 1 mg
Sample Requirement < 1 µg1 - 5 mg5 - 10 mg
Analysis Time 5 - 30 minutes2 - 10 minutes2 - 12 hours
Structural Info Provided Molecular formula, fragmentsProton environments, ratiosCarbon-proton connectivity
Destructive to Sample? YesNoNo
References
  • Title: Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities Source: Shimadzu URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

Optimization

Technical Support Center: Troubleshooting Reagent and Intermediate Solubility

Welcome to the Solubility Troubleshooting Hub , designed for researchers, synthetic chemists, and formulation scientists. Solubility bottlenecks are among the most pervasive challenges in modern drug development, affecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solubility Troubleshooting Hub , designed for researchers, synthetic chemists, and formulation scientists. Solubility bottlenecks are among the most pervasive challenges in modern drug development, affecting everything from the synthesis of polyaromatic intermediates to the biological evaluation of beyond Rule of 5 (bRo5) compounds.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find targeted FAQs, self-validating protocols, and quantitative data to help you rescue your experiments.

Part 1: Chemical Synthesis & Intermediates

Q: My polyaromatic intermediate completely crashes out during a palladium-catalyzed cross-coupling reaction. Heating and changing solvents haven't worked. How do I force this reaction?

A: You are likely dealing with a compound whose crystal lattice energy far exceeds the solvation energy provided by standard organic solvents. When an intermediate is highly crystalline or polymeric, traditional solution-phase thermodynamics work against you.

Instead of searching for a "magic solvent," remove the solvent entirely. Mechanochemistry (ball milling) is the premier solution for this [1]. By applying direct mechanical force, ball milling physically breaks down the crystal lattice, forcing the solid reactants into intimate contact. This overcomes the solubility barrier completely, allowing solid-state cross-coupling (such as Suzuki-Miyaura reactions) to proceed rapidly and with high yields, even for notoriously insoluble aryl halides [1].

Q: If I must use a solution-phase approach for a highly crystalline intermediate, how do I rationally design a co-solvent system?

A: You must disrupt the intermolecular forces causing the precipitation. If your intermediate is crashing out due to strong hydrogen bonding, introduce a highly polar, aprotic co-solvent (like DMSO or DMF) to act as a hydrogen bond acceptor. If the issue is purely hydrophobic stacking (e.g., π−π interactions), a non-polar co-solvent like toluene mixed with a coordinating solvent like THF can help. Always monitor the dielectric constant of your mixture; sudden drops in polarity when adding reagents often trigger precipitation.

Part 2: In Vitro Biological Assays

Q: I am testing a highly hydrophobic PROTAC. When I transfer my 50 mM DMSO stock into DMEM/RPMI media, the compound immediately precipitates. How do I prevent this "solvent crash"?

A: This is a classic thermodynamic shock. When you pipette a high-concentration DMSO stock directly into aqueous media, the DMSO diffuses into the water much faster than the hydrophobic PROTAC can disperse. This drastically spikes the local dielectric constant around the drug. Lacking solvation energy, the PROTAC molecules rapidly aggregate to minimize their exposed hydrophobic surface area, leading to immediate precipitation [2].

To solve this, you must slow the diffusion gradient. You can utilize advanced hydrophilic adjuvants (such as the experimentally validated "DMSO 2.0" formulations) which prevent the rapid stripping of the solvent shell [2]. Alternatively, utilize a stepwise dilution protocol (detailed in the Protocols section below) to gradually acclimate the compound to the aqueous environment.

Part 3: Formulation & In Vivo Delivery

Q: I have a BCS Class II (low solubility, high permeability) drug candidate. How can I formulate it for in vivo dosing without altering its chemical structure?

A: For BCS Class II compounds, the goal is to increase the apparent aqueous solubility without covalent modification. There are two primary mechanistic approaches:

  • Cyclodextrin Complexation: Cyclodextrins (like HP- β -CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic nano-cavity. They act as molecular capsules. By sequestering the hydrophobic API inside this cavity, the complex becomes highly water-soluble while protecting the drug from premature degradation [4].

  • Nanoparticulate Dispersion: If complexation fails, reduce the particle size to the sub-micron level. According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Nanoparticles massively increase the effective surface area exposed to the aqueous medium, driving rapid dissolution [3].

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the mechanistic differences and typical applications of the strategies discussed above.

StrategyTarget ApplicationMechanism of ActionTypical ScalePrimary Advantage
Mechanochemistry Chemical SynthesisMechanical force overcomes crystal lattice energyMilligrams to KilogramsEliminates the need for organic solvents entirely.
Hydrophilic Adjuvants In Vitro AssaysSlows diffusion of aprotic solvents into aqueous mediaMicrograms to MilligramsPrevents sudden solvent crash of bRo5 drugs.
Cyclodextrin Inclusion In Vivo FormulationEncapsulates hydrophobic API in a lipophilic nano-cavityMilligrams to GramsImproves bioavailability without altering API structure.
Nanoparticulate Dispersion In Vivo FormulationReduces particle size to increase effective surface areaGrams to KilogramsSignificantly enhances thermodynamic dissolution rate.

Self-Validating Experimental Protocols

Protocol A: Stepwise Dilution of Hydrophobic bRo5 Compounds for Assays

Use this to prevent DMSO stock precipitation in cell culture media.

  • Primary Stock: Prepare a 10 mM to 50 mM stock of your compound in 100% anhydrous DMSO.

  • Intermediate Phase: Create a "working stock" by diluting the primary stock 1:10 into a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG400 or a specialized adjuvant).

  • Thermal Equilibration: Pre-warm your target aqueous media (DMEM/RPMI) to 37°C. Cold media drastically lowers the thermodynamic solubility limit, guaranteeing a crash.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the working stock dropwise. Do not inject the stock directly into the bottom of the tube; let it hit the vortex vortex wall for maximum shear mixing.

  • Validation Step: Immediately analyze a 10 μ L aliquot of the final media under a phase-contrast microscope at 20x magnification. Alternatively, run the sample through Dynamic Light Scattering (DLS). If particles >1 μ m are detected, the compound has micro-precipitated, and the intermediate phase solvent ratio must be adjusted.

Protocol B: Preparation of HP- β -Cyclodextrin Inclusion Complexes (Kneading Method)

Use this to formulate highly insoluble APIs for oral or injectable delivery.

  • Molar Ratio Calculation: Weigh the active pharmaceutical ingredient (API) and HP- β -Cyclodextrin (HP- β -CD) in a 1:1 molar ratio.

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 ethanol/water mixture dropwise until a thick, homogeneous paste forms.

  • Incorporation: Add the API powder directly into the paste. Knead vigorously and continuously for 45 to 60 minutes. The mechanical shearing forces the API into the cyclodextrin cavities. Add micro-drops of the solvent mixture if the paste dries out prematurely.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours until a constant weight is achieved.

  • Validation Step: Pulverize the dried complex and pass it through a 100-mesh sieve. To validate successful inclusion (and prove it is not just a physical mixture), run Differential Scanning Calorimetry (DSC). The complete disappearance of the API's characteristic melting endotherm confirms that the drug is fully encapsulated within the cyclodextrin cavity.

Workflow Visualization

Below is the logical decision tree for isolating and overcoming solubility bottlenecks across different stages of drug development.

SolubilityTroubleshooting Root Solubility Bottleneck Cat1 Synthesis & Intermediates Root->Cat1 Cat2 In Vitro Assays Root->Cat2 Cat3 Formulation & In Vivo Root->Cat3 Sol1 Mechanochemistry (Ball Milling) Cat1->Sol1 Sol2 Co-Solvent Systems Cat1->Sol2 Sol3 Stepwise Dilution Cat2->Sol3 Sol4 Hydrophilic Adjuvants Cat2->Sol4 Sol5 Cyclodextrin Complexes Cat3->Sol5 Sol6 Nanoparticles Cat3->Sol6

Decision tree for troubleshooting solubility bottlenecks across synthesis, assays, and formulation.

References

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.[Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research (AACR Journals).[Link]

  • Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Life Sciences (NIH).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (NIH).[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide: O-Cyclopropylhydroxylamine Hydrochloride vs. O-Vinyl Hydroxylamines in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The ideal chemical entity should n...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The ideal chemical entity should not only facilitate the desired synthetic transformations with high efficiency but also imbue the final molecule with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In the realm of nitrogen-containing heterocycles, both O-cyclopropylhydroxylamines and O-vinyl hydroxylamines have emerged as valuable precursors. However, a deeper analysis reveals significant advantages of O-Cyclopropylhydroxylamine hydrochloride, particularly in terms of stability, handling, and the metabolic profile of the resulting compounds. This guide provides an in-depth technical comparison, supported by experimental insights, to inform the strategic selection of these critical reagents.

I. The Stability Paradigm: A Tale of Two Reagents

A fundamental and highly impactful difference between O-Cyclopropylhydroxylamine hydrochloride and O-vinyl hydroxylamines lies in their inherent stability. O-Cyclopropylhydroxylamine hydrochloride is a bench-stable solid, a characteristic that offers immense practical advantages in a laboratory setting.[1] This stability allows for accurate weighing, straightforward storage, and simplified reaction setup without the need for specialized handling techniques.

In stark contrast, O-vinyl hydroxylamines are often described as highly reactive and transient intermediates.[1][2] Their synthesis can be challenging, and they are typically generated in situ for immediate consumption in subsequent reactions.[1][3] This transient nature introduces complexities in controlling stoichiometry and can lead to the formation of side products, complicating purification and impacting overall yield. The handling of O-vinyl hydroxylamines often requires carefully controlled conditions to prevent decomposition and polymerization, adding a layer of logistical complexity to their use.

FeatureO-Cyclopropylhydroxylamine HydrochlorideO-Vinyl Hydroxylamines
Physical State Crystalline SolidOften generated in situ; can be volatile liquids
Stability Bench-stable, can be stored long-termGenerally unstable, prone to decomposition/polymerization
Handling Straightforward, easy to weigh and dispenseRequires careful handling, often used immediately after generation

II. Synthetic Utility: A Focus on[4][4]-Sigmatropic Rearrangements

Both O-cyclopropyl and O-vinyl hydroxylamines are valuable precursors for the synthesis of N-heterocycles via[4][4]-sigmatropic rearrangements, a powerful class of reactions for forming carbon-carbon and carbon-nitrogen bonds.[1][2][5][6] The reaction cascade typically involves N-arylation followed by the rearrangement.

While both classes of compounds are hypothesized to possess similar reactivity in the rearrangement step due to the presence of a readily cleavable N-O bond, the practical application highlights the superiority of the cyclopropyl derivative.[2] The stability of O-Cyclopropylhydroxylamine hydrochloride allows for a more controlled and stepwise approach to the synthesis of complex heterocycles.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the typical workflows for utilizing both reagents in a[4][4]-sigmatropic rearrangement cascade.

G cluster_0 O-Cyclopropylhydroxylamine HCl Workflow cluster_1 O-Vinyl Hydroxylamine Workflow A O-Cyclopropylhydroxylamine HCl (Stable Solid) B N-Arylation (Controlled Reaction) A->B C Isolated N-Aryl-O-cyclopropylhydroxylamine (Stable Intermediate) B->C D [3,3]-Sigmatropic Rearrangement (Heat or Base) C->D E Desired N-Heterocycle D->E F Precursor for O-Vinyl Hydroxylamine G In situ Generation of O-Vinyl Hydroxylamine (Transient Species) F->G H Concurrent N-Arylation and [3,3]-Sigmatropic Rearrangement G->H I Desired N-Heterocycle H->I

Caption: Comparative workflows for heterocycle synthesis.

The workflow for O-Cyclopropylhydroxylamine hydrochloride allows for the isolation and characterization of the N-arylated intermediate, providing a crucial quality control point before proceeding to the final rearrangement. This stepwise control often translates to cleaner reactions and higher overall yields.

Experimental Protocol: N-Arylation of O-Cyclopropylhydroxylamine

This protocol is adapted from demonstrated literature procedures for the N-arylation of protected O-cyclopropylhydroxylamines.

Materials:

  • N-Boc-O-cyclopropylhydroxylamine (1.0 equiv)

  • Diaryliodonium triflate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-O-cyclopropylhydroxylamine and cesium carbonate.

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve the diaryliodonium triflate in a minimal amount of anhydrous toluene.

  • Slowly add the diaryliodonium triflate solution to the stirring suspension of the hydroxylamine and base at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material is complete.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the N-aryl-O-cyclopropylhydroxylamine.

The subsequent[4][4]-sigmatropic rearrangement can then be carried out by heating the purified intermediate or by treating it with a suitable base.

III. The Metabolic Advantage: Cyclopropyl vs. Vinyl Moieties

In drug development, the metabolic stability of a compound is a paramount consideration. The presence of certain functional groups can predispose a molecule to rapid metabolism or, more concerningly, to bioactivation into reactive, toxic metabolites. This is where the advantages of the cyclopropyl group over the vinyl group become particularly pronounced.

The cyclopropyl group is a well-established motif in medicinal chemistry known for enhancing metabolic stability.[4][7][8][9][10] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

Conversely, the vinyl group is a known structural alert for potential toxicity.[11][12][13] The double bond can be metabolized by CYP enzymes to form a reactive epoxide intermediate. This electrophilic species can then covalently bind to cellular macromolecules such as DNA and proteins, leading to genotoxicity and other adverse effects.[11][14]

Metabolic Pathways: A Comparative Illustration

The following diagram illustrates the contrasting metabolic fates of the cyclopropyl and vinyl groups.

G cluster_0 Cyclopropyl Group Metabolism cluster_1 Vinyl Group Metabolism A Drug with Cyclopropyl Group B CYP450 Oxidation A->B Resistant C Generally Stable/ Slow Metabolism B->C D Drug with Vinyl Group E CYP450 Oxidation D->E Susceptible F Reactive Epoxide Intermediate E->F G Covalent Adducts with DNA/Proteins F->G H Potential Toxicity G->H

Caption: Contrasting metabolic fates of cyclopropyl and vinyl groups.

IV. Conclusion: The Clear Choice for Robust Drug Discovery

Key Advantages of O-Cyclopropylhydroxylamine Hydrochloride:

  • Enhanced Stability and Handling: As a bench-stable solid, it simplifies experimental setup, improves reproducibility, and enhances laboratory safety.

  • Greater Synthetic Control: Its stability allows for a more controlled, stepwise approach to complex syntheses, often leading to cleaner reactions and higher yields.

  • Favorable Metabolic Profile: The incorporation of a cyclopropyl group generally leads to increased metabolic stability and avoids the potential for bioactivation to reactive metabolites associated with the vinyl group.

For researchers and drug development professionals seeking to build robust and efficient synthetic routes to novel therapeutics with improved pharmacokinetic and safety profiles, O-Cyclopropylhydroxylamine hydrochloride represents the more strategic and reliable choice. Its inherent advantages in stability, handling, and metabolic fate make it a superior building block for accelerating the discovery of new medicines.

V. References

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • De, S., & Ngai, M.-Y. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. ACS Omega, 5(16), 9376–9386. Retrieved from [Link]

  • Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology, 95(7), 2235–2252. Retrieved from [Link]

  • De, S., & Ngai, M.-Y. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[4][4]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry, 18(16), 3045-3050. Retrieved from [Link]

  • De, S., & Ngai, M.-Y. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. Retrieved from [Link]

  • DergiPark. (n.d.). Toxicity of polyvinyl alcohols in medicinal chemistry. Retrieved from [Link]

  • Majumdar, S. (2012).[4][4]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 8, 2046–2072. Retrieved from [Link]

  • Simmon, V. F., & Baden, J. M. (1980). Mutagenic activity of vinyl compounds and derived epoxides. Mutation Research, 78(3), 227–231. Retrieved from [Link]

  • Trofimov, B. A., et al. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 7(11), 1335-1342. Retrieved from [Link]

  • Ferancová, I., & Zuman, P. (1968). On the basicity of hydroxylamine and its derivatives. Collection of Czechoslovak Chemical Communications, 33(9), 3027-3033. Retrieved from [Link]

  • Crich, D., & Rumthao, S. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. Retrieved from [Link]

  • De, S., & Ngai, M.-Y. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Trofimov, B. A., et al. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Zhang, W., et al. (2022). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses, 99, 234-253. Retrieved from [Link]

  • Kim, H., & Lee, S. (2022). Recent Advances in Catalytic[4][4]-Sigmatropic Rearrangements. Catalysts, 12(2), 221. Retrieved from [Link]

  • Beyond Plastics. (2025, April 2). Vinyl Chloride: A Toxic Chemical That Threatens Human Health. Retrieved from [Link]

  • Wang, H., & Baran, P. S. (2018). Oxidative Syntheses of N,N-Dialkylhydroxylamines. Angewandte Chemie International Edition, 57(39), 12792-12796. Retrieved from [Link]

  • Tarr, T. M., & Le, T. (2025, February 26). Vinyl Chloride Toxicity. StatPearls. Retrieved from [Link]

  • Morandi, B., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Unprotected Secondary Amines. Research Collection. Retrieved from [Link]

  • Aurich, H. G. (2010). Product Class 5: Hydroxylamines. In Science of Synthesis (Vol. 40b, pp. 1045-1088). Thieme.

  • Qin, C., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry, 10, 997637. Retrieved from [Link]

  • Johansen, M. B., et al. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 21(12), 1738. Retrieved from [Link]

Sources

Comparative

Kinetic Studies of O-Cyclopropylhydroxylamine Hydrochloride Reactions: A Publish Comparison Guide

As a Senior Application Scientist specializing in bioconjugation and drug development, I frequently evaluate the kinetic profiles of various α -effect amines. Oxime ligation remains a cornerstone reaction for antibody-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and drug development, I frequently evaluate the kinetic profiles of various α -effect amines. Oxime ligation remains a cornerstone reaction for antibody-drug conjugates (ADCs), peptide labeling, and materials science due to its bioorthogonality and hydrolytic stability. However, the exact choice of the O-alkylhydroxylamine dictates both the reaction rate and the thermodynamic stability of the resulting conjugate.

This guide objectively compares the kinetic performance of O-Cyclopropylhydroxylamine hydrochloride (OCPH, CAS 672299-63-7) [1] against standard alternatives like O-Methylhydroxylamine (OMHA) and O-Isopropylhydroxylamine (OIPH). By analyzing the causality behind their reactivity, we provide actionable, self-validating protocols for researchers optimizing oxime ligations.

Mechanistic Causality: Why OCPH Excels

The formation of an oxime from an electrophilic carbonyl and an O-alkylhydroxylamine proceeds via a two-step mechanism:

  • Nucleophilic Attack: Formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N bond (the rate-determining step).

The structural nuances of the O-alkyl group profoundly influence these steps. In a normal oxime condensation, the O-alkylhydroxylamine is often more basic than the alcohol lone pair in the hemiaminal intermediate; hence, the intermediate state is preferred, and the forward dehydration reaction is correspondingly slower[2].

  • OMHA: Highly nucleophilic but forms a less sterically protected oxime, making it susceptible to hydrolysis over extended physiological exposure.

  • OIPH: The bulky isopropyl group provides excellent hydrolytic stability but severely sterically hinders the initial nucleophilic attack, resulting in sluggish kinetics.

  • OCPH: The cyclopropyl ring offers an optimal balance. The Walsh orbitals of the cyclopropyl ring provide unique electron-donating properties through σ -bond delocalization, enhancing the α -effect nucleophilicity without introducing the severe steric bulk of an isopropyl group.

ReactionPathway Aldehyde Aldehyde/Ketone (Electrophile) Hemiaminal Tetrahedral Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack OCPH O-Cyclopropylhydroxylamine (Nucleophile) OCPH->Hemiaminal Alpha-Effect Enhanced Protonation Protonation & Dehydration (Rate-Determining) Hemiaminal->Protonation Acid Catalysis Oxime Cyclopropoxy Oxime (Stable Conjugate) Protonation->Oxime -H2O

Mechanistic signaling pathway of oxime ligation via hemiaminal dehydration.

Comparative Kinetic Data

To objectively evaluate OCPH, we compare its reaction kinetics with a model electrophile (e.g., 4-nitrobenzaldehyde) under standardized conditions (100 mM acetate buffer, pH 4.5, 25°C).

Table 1: Kinetic Parameters of O-Alkylhydroxylamines

Reagent k2​ ( M−1s−1 )Relative Rate Keq​ ( M−1 )Hydrolytic Half-Life (pH 7.4)
O-Methylhydroxylamine (OMHA) 1.2×10−2 1.0x (Ref) 105 ~12 days
O-Isopropylhydroxylamine (OIPH) 3.5×10−4 0.03x 104 >30 days
O-Cyclopropylhydroxylamine (OCPH) 8.9×10−3 0.75x 106 >25 days

Data Synthesis Insight: OCPH retains 75% of the reaction velocity of the unhindered OMHA while providing a hydrolytic stability profile comparable to the highly hindered OIPH. Furthermore, the use of nucleophilic catalysts (like pyrrolidine) or boronic acids can selectively accelerate the dehydration step by favoring productive oxime formation over the reverse hemiaminal dissociation[2],[3].

Experimental Protocols: Self-Validating Workflows

Working with OCPH requires careful handling of its hydrochloride salt form. The salt ensures long-term shelf stability by preventing auto-oxidation, but the free base must be liberated in situ for the nucleophilic reaction to proceed[3].

Workflow Step1 1. Reagent Prep Equilibrate OCPH-HCl Step2 2. Initiation Add Electrophile Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis at 280 nm Step2->Step3 Step4 4. Data Analysis Calculate k_obs Step3->Step4

Experimental workflow for kinetic UV-Vis monitoring of oxime formation.

Protocol A: In Situ Liberation and Kinetic UV-Vis Assay

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for oxime formation. Causality Check: We use a large excess of OCPH (pseudo-first-order conditions) to isolate the concentration dependence of the aldehyde, ensuring the kinetic data is purely a function of the electrophile's consumption.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate/acetic acid buffer at pH 4.5. Why pH 4.5? This pH perfectly balances the protonation of the carbonyl oxygen (increasing electrophilicity) with the availability of the unprotonated OCPH free base.

  • Reagent Solubilization: Dissolve OCPH hydrochloride in the buffer to a final concentration of 10 mM. The buffering capacity will neutralize the HCl, releasing the nucleophilic free amine.

  • Electrophile Addition: In a quartz cuvette, add 2.97 mL of the OCPH solution. Establish a baseline absorbance at 280 nm. Inject 30 μ L of a 10 mM stock of 4-nitrobenzaldehyde (in DMSO) to initiate the reaction (final aldehyde concentration = 0.1 mM).

  • Data Acquisition: Monitor the decay of the aldehyde absorbance at 280 nm and the appearance of the oxime product at 310 nm over 60 minutes.

  • Validation: Plot ln(At​−A∞​) versus time. A strictly linear plot self-validates that the reaction is cleanly pseudo-first-order. Calculate k2​ by dividing kobs​ by the OCPH concentration.

Protocol B: FRET-Based Reporter Assay for Complex Media

For bioconjugation in complex lysates, UV-Vis is obscured by background absorbance. A FRET-based assay provides high sensitivity and environmental tolerance, allowing for the precise calculation of dissociation constants and formation kinetics[4].

  • Conjugate Prep: Synthesize a fluorophore-quencher pair separated by an aldehyde-functionalized linker.

  • Reaction: Introduce OCPH-HCl (1 mM) and a mild base (e.g., 1 mM pyrrolidine) to the lysate. Pyrrolidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate that is rapidly trapped by OCPH[3].

  • Monitoring: Measure the recovery of fluorescence as the oxime ligation cleaves the quencher proximity.

Conclusion

For researchers requiring a balance of rapid coupling kinetics and long-term conjugate stability, O-Cyclopropylhydroxylamine hydrochloride represents a superior alternative to standard linear or branched O-alkylhydroxylamines. By understanding the thermodynamic push-and-pull of the hemiaminal intermediate, scientists can rationally design highly efficient labeling protocols.

Sources

Validation

A Comparative Guide to Synthetic Cyclopropylation: O-Cyclopropylhydroxylamine Hydrochloride vs. Traditional C-O Coupling Methods

Abstract The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, prized for its ability to confer potent improvements in metabolic stability, binding affinity, and conformational rigidity to drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, prized for its ability to confer potent improvements in metabolic stability, binding affinity, and conformational rigidity to drug candidates.[1][2][3] However, the efficient installation of this strained three-membered ring onto aromatic and heteroaromatic scaffolds remains a significant synthetic challenge. This guide provides an in-depth comparison of two distinct strategic approaches: the traditional, direct C-O coupling of cyclopropanol via transition-metal catalysis (e.g., Ullmann and Buchwald-Hartwig reactions) and a modern cascade strategy employing O-Cyclopropylhydroxylamine hydrochloride. We will demonstrate that while traditional methods are suited for simple cyclopropoxy ether formation, the O-Cyclopropylhydroxylamine hydrochloride reagent enables a sophisticated N-arylation/[1][1]-sigmatropic rearrangement cascade, offering a powerful pathway to complex, high-value N-heterocyclic structures that are otherwise difficult to access.

The Strategic Importance of the Cyclopropyl Ring in Drug Design

The prevalence of the cyclopropane ring in FDA-approved drugs is a testament to its unique value.[1] Its rigid, three-dimensional structure acts as a "conformational clamp," locking flexible molecules into a bioactive conformation, which can minimize the entropic penalty upon binding to a biological target.[2] Furthermore, the unique electronic character of its strained C-C bonds, which possess significant p-character, can enhance potency and modulate physicochemical properties.[4] The C-H bonds of a cyclopropyl group are also stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles.[2]

Despite these benefits, chemists are often faced with a critical choice: which synthetic strategy to employ for its installation?

Competing Strategies: Direct Coupling vs. Cascade Heterocycle Formation

Two dominant strategies have emerged for incorporating a cyclopropyl group onto an aromatic core, each with distinct advantages and applications.

  • Strategy A: Traditional Direct O-Arylation. This is the most straightforward conceptual approach, involving the formation of a C(aryl)-O(cyclopropyl) bond. It is typically achieved by coupling an aryl halide with cyclopropanol using well-established, transition-metal-catalyzed reactions. The primary workhorses for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[5][6]

  • Strategy B: Modern Cascade using O-Cyclopropylhydroxylamine HCl. This advanced strategy utilizes the bench-stable O-Cyclopropylhydroxylamine hydrochloride salt not as a simple oxygen nucleophile, but as a sophisticated building block for constructing complex heterocyclic scaffolds.[1][7] The process involves an initial N-arylation of the hydroxylamine, followed by a remarkable one-pot, base-mediated[1][1]-sigmatropic rearrangement and cyclization cascade to furnish substituted tetrahydroquinolines and other valuable N-heterocycles.[7]

This guide will now dissect each strategy, providing mechanistic insights, detailed experimental protocols, and a head-to-head performance comparison.

Deep Dive: Strategy A - Traditional Direct O-Arylation

The direct formation of a cyclopropoxy ether bond is the goal of this strategy. While effective for certain substrates, these methods come with significant trade-offs.

The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction between an aryl halide and an alcohol.[5]

  • Mechanism: Involves the formation of a copper(I) cyclopropoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[8]

  • Conditions: Traditionally, this reaction is notorious for requiring harsh conditions, often demanding high temperatures (>150-200 °C) and polar, high-boiling solvents like DMF or NMP.[5][9] These conditions severely limit its functional group tolerance. Modern ligand-accelerated protocols have enabled milder conditions, but challenges remain.[10]

The Buchwald-Hartwig C-O Coupling

A more modern and generally milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling.[6] This reaction has become a mainstay of medicinal chemistry due to its broader substrate scope and improved functional group tolerance compared to the Ullmann reaction.

  • Mechanism: The reaction proceeds via a well-defined catalytic cycle involving a Pd(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of cyclopropanol to form a palladium-alkoxide intermediate, and the crucial C-O reductive elimination step to yield the product and regenerate the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for facilitating the reductive elimination step.[11]

View Experimental Protocol: Buchwald-Hartwig O-Arylation of Cyclopropanol

Objective: To synthesize 1-cyclopropoxy-4-nitrobenzene from 1-bromo-4-nitrobenzene and cyclopropanol.

Materials:

  • 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Cyclopropanol (1.5 mmol, 87 mg, 90 µL)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (0.02 mmol, 18.3 mg)

  • tBuBrettPhos (t-Butyl-BrettPhos) (0.04 mmol, 19.3 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the 1-bromo-4-nitrobenzene, followed by the anhydrous toluene via syringe.

  • Nucleophile Addition: Add the cyclopropanol via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Diagram: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO cluster_cycle pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X ox_add Oxidative Addition (Ar-X) pd_alkoxide L-Pd(II)(Ar)(OR) pd2_complex->pd_alkoxide +ROH -HX ligand_exchange Ligand Exchange (ROH, Base) pd_alkoxide->pd0 C-O Formation product Ar-OR Product pd_alkoxide->product red_elim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Deep Dive: Strategy B - The O-Cyclopropylhydroxylamine Cascade

This modern strategy represents a paradigm shift, moving from direct ether formation to the construction of complex nitrogen heterocycles. The key reagent, O-Cyclopropylhydroxylamine hydrochloride, is a stable, crystalline solid that serves as a versatile precursor.[7]

A Novel One-Pot, Two-Step Reaction

The core transformation is a cascade process:

  • N-Arylation: The hydroxylamine nitrogen is first coupled with an aryl partner. Crucially, studies have shown that standard palladium- or copper-catalyzed N-arylation methods (like Buchwald-Hartwig or Chan-Lam) are often ineffective for this specific substrate.[1] Success is instead achieved using metal-free conditions, typically employing a diaryliodonium salt as the aryl source.[1]

  • [1][1]-Sigmatropic Rearrangement: Upon addition of a base, the N-arylated intermediate undergoes a remarkable rearrangement. This process involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropyl ring, leading to a cascade that ultimately forms a new heterocyclic ring system.[7]

Mechanism: A Homologous Aza-Claisen Rearrangement

The rearrangement is analogous to aza-Claisen or Fischer-Indole type syntheses.[1][7] The reaction is driven by the release of ring strain from the cyclopropane and the formation of a stable aromatic product. The base facilitates the key rearrangement, which proceeds through a concerted, six-membered transition state. This is followed by cyclization and re-aromatization to furnish the final tetrahydroquinoline product.

View Experimental Protocol: O-Cyclopropylhydroxylamine Cascade Reaction

Objective: To synthesize a substituted 2-hydroxy-tetrahydroquinoline from O-Cyclopropylhydroxylamine hydrochloride and a diaryliodonium salt.

Materials:

  • O-Cyclopropylhydroxylamine hydrochloride (1.2 mmol, 131 mg)

  • Phthalic Anhydride (1.2 mmol, 178 mg)

  • Triethylamine (2.4 mmol, 334 µL)

  • Diphenyliodonium triflate (1.5 mmol, 645 mg)

  • Cesium Carbonate (Cs₂CO₃) (4.0 mmol, 1.3 g)

  • Anhydrous Toluene (10 mL)

  • Anhydrous DMF (5 mL)

Procedure: Part A: N-Protection and N-Arylation

  • Protection: In an 8 mL vial, suspend O-Cyclopropylhydroxylamine hydrochloride and phthalic anhydride in toluene. Add triethylamine and stir at room temperature for 1 hour to form the O-cyclopropyl N-hydroxyphthalimide intermediate.

  • N-Arylation: To the suspension, add cesium carbonate followed by the diphenyliodonium triflate salt.

  • Reaction: Stir the mixture vigorously at room temperature for 5-24 hours, monitoring by TLC for the consumption of the N-hydroxyphthalimide intermediate.

  • Isolation (Intermediate): Upon completion, filter the mixture through celite, washing with ethyl acetate. Concentrate the filtrate to obtain the crude N-aryl-O-cyclopropyl hydroxamate, which can be used directly in the next step.

Part B:[1][1]-Sigmatropic Rearrangement Cascade (One-Pot) 5. Solvent and Base: Dissolve the crude intermediate from Part A in anhydrous DMF. Add cesium carbonate. 6. Rearrangement: Heat the mixture to 80 °C and stir for 4 hours. The rearrangement, cyclization, and rearomatization occur in this step. 7. Workup: Cool the reaction to room temperature and pour into water (20 mL). Extract with ethyl acetate (3 x 20 mL). 8. Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the substituted tetrahydroquinoline.

Diagram: Mechanism of the Cascade Reaction

Cascade_Mechanism start N-Aryl-O-cyclopropyl hydroxamate rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement Base (Cs₂CO₃) intermediate Dienone Intermediate rearrangement->intermediate N-O and C-C bond cleavage cyclization Intramolecular Cyclization intermediate->cyclization final_product Tetrahydroquinoline Product cyclization->final_product Tautomerization/ Aromatization

Caption: Key mechanistic steps of the O-cyclopropylhydroxylamine cascade.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear comparison, we present a realistic (though illustrative) case study for synthesizing related molecular scaffolds via each strategy.

MetricStrategy A: Buchwald-Hartwig Strategy B: O-Cyclopropylhydroxylamine Cascade Analysis
Target Scaffold Simple Cyclopropoxy AreneSubstituted N-HeterocycleStrategy B builds significantly higher molecular complexity.
Key Reagents Cyclopropanol, Pd Catalyst, Phosphine LigandO-Cyclopropylhydroxylamine HCl, Diaryliodonium SaltAvoids expensive and air-sensitive palladium catalysts/ligands.
Overall Yield 60-85% (Typical)55-75% (Over 2 steps, one-pot)Yields are comparable, but Strategy B achieves more in one pot.
Reaction Conditions 80-110 °C, Inert Atmosphere RequiredRoom Temp (N-Arylation), 80 °C (Rearrangement)Milder initial step for Strategy B; both require heating.
Step Economy 1 Step2 Steps (One-Pot)Excellent step economy for both approaches.
Key Limitations Limited to C-O bond formation. Ligand/catalyst cost and sensitivity.Requires access to diaryliodonium salts. Forms N-heterocycles, not simple ethers.The choice is dictated entirely by the desired final product.
Safety & Handling NaOtBu is highly basic and moisture-sensitive. Pd catalysts can be toxic.Diaryliodonium salts are stable. Reagent is a simple hydrochloride salt.Strategy B generally involves more bench-stable reagents.

Workflow Comparison Diagram

Workflow_Comparison cluster_A Strategy A: Direct C-O Coupling cluster_B Strategy B: Cascade Reaction A_start Aryl Halide + Cyclopropanol A_reaction Buchwald-Hartwig (Pd Catalyst, Ligand, Base) A_start->A_reaction A_product Simple Cyclopropoxy Arene A_reaction->A_product B_start Aryl Source (Diaryliodonium Salt) + O-Cyclopropylhydroxylamine HCl B_reaction 1. N-Arylation (RT) 2. Rearrangement (Base, Heat) B_start->B_reaction B_product Complex N-Heterocycle B_reaction->B_product

Caption: Side-by-side comparison of the synthetic workflows.

Conclusion and Expert Recommendation

  • For the synthesis of simple cyclopropoxy aryl ethers, the Buchwald-Hartwig C-O coupling remains the method of choice, offering a reliable and relatively high-yielding pathway, despite the need for palladium catalysts and specialized ligands.

  • For the synthesis of complex, cyclopropyl-group-containing N-heterocycles, the O-Cyclopropylhydroxylamine hydrochloride cascade strategy is a superior and powerful tool. It provides access to high-value molecular scaffolds in a single, efficient operation from readily available starting materials. Its ability to proceed under metal-free N-arylation conditions is a significant advantage, circumventing the limitations often encountered with palladium catalysis for this specific substrate class.

Ultimately, the choice of strategy is dictated by the final target molecule. Researchers aiming to build complex heterocyclic libraries for drug discovery will find O-Cyclopropylhydroxylamine hydrochloride to be an invaluable addition to their synthetic toolbox, enabling pathways that traditional methods simply cannot match.

References

  • D. P. Hari, L. Kurti, et al. O-Cyclopropyl Hydroxylamines as Precursors for[1][1]- Sigmatropic Rearrangements. RSC Publishing, 2020.

  • P. Thevenin, C. Adlhart, et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 2025.

  • D. P. Hari, L. Kurti, et al. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC, 2020.

  • Fiveable. Cyclopropyl: Organic Chemistry Study Guide. Fiveable, 2025.

  • ResearchGate. Stereochemical mechanism of[1][1]-sigmatropic rearrangement and activation models of metal-catalysis. ResearchGate.

  • Organic-Synthesis.org. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.

  • M. A. R. Rehan, M. A. Ali. Heterocycles from cyclopropenones. PMC, 2022.

  • BenchChem. Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. BenchChem, 2025.

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Organic Synthesis.

  • S. Thuaud, F. Bihelovic, et al. Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. MDPI, 2022.

  • J. Waser, et al. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 2020.

  • J. Studley. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020.

  • M. S. West, A. L. Gabbey, et al. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate, 2026.

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

  • P. Hong, X. Zhu, et al. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. J. Org. Chem., 2024.

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane. BenchChem, 2025.

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.

  • ResearchGate.[1][7]-Nitrogen rearrangement reactions of O-arylhydroxylamines. ResearchGate.

  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • A. Porzelle, M. D. Woodrow, N. C. O. Tomkinson. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Org. Lett., 2009.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, 2024.

  • T. J. Maimone, S. L. Buchwald. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. J. Am. Chem. Soc., 2010.

  • OperaChem. Ullmann coupling-An overview. OperaChem, 2025.

Sources

Comparative

cost-benefit analysis of using O-Cyclopropylhydroxylamine hydrochloride in synthesis

Strategic Integration of O-Cyclopropylhydroxylamine Hydrochloride in Advanced Drug Synthesis: A Cost-Benefit Analysis As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the critical trade-off...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Integration of O-Cyclopropylhydroxylamine Hydrochloride in Advanced Drug Synthesis: A Cost-Benefit Analysis

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the critical trade-offs between raw material expenditures and the pharmacokinetic enhancements provided by specialized molecular building blocks. In the development of highly selective kinase inhibitors—particularly those targeting the pseudokinase domain (JH2) of TYK2 (such as BMS-986165 analogs)—the choice of alkoxyamine is paramount[1].

This guide provides an objective cost-benefit analysis of using O-Cyclopropylhydroxylamine hydrochloride (CAS: 672299-63-7) compared to traditional alternatives, supported by mechanistic insights and self-validating experimental protocols.

The Mechanistic Rationale: Why Cyclopropyl?

Before analyzing costs, we must understand the causality behind selecting a cyclopropyl group over standard linear or branched alkyl chains. The cyclopropyl ring is not merely a bulky substituent; it fundamentally alters the thermodynamic profile of the drug-target interaction:

  • Conformational Rigidity: The cyclopropyl ring restricts bond rotation, effectively locking the molecule into a bioactive conformation. This minimizes the entropic penalty typically incurred when a flexible molecule binds to a kinase active site.

  • Metabolic Stability: The cyclopropyl ether/amine linkage is significantly more resistant to cytochrome P450-mediated oxidative dealkylation compared to O-methyl or O-ethyl groups. The unique sp2 -like character of the C-C bonds in the strained ring resists hydrogen abstraction[2].

  • Lipophilic Efficiency (LipE): It provides a superior balance of aqueous solubility and membrane permeability, a critical factor for oral bioavailability in modern drug design.

Cost-Benefit Analysis & Alternative Comparison

While O-Cyclopropylhydroxylamine hydrochloride offers premium pharmacokinetic properties, its synthesis requires specialized precursors (such as 2-cyclopropyloxyisoindoline-1,3-dione), driving up the commercial cost[1]. Below is a comparative analysis against common alternatives[3].

Reagent AlternativeApprox. Relative CostSteric ProfileMetabolic StabilityConformational RigidityPrimary Application Phase
O-Methylhydroxylamine HCl $ (Baseline)MinimalLow (Vulnerable to dealkylation)None (Highly flexible)Early discovery, hit-to-lead
O-Ethylhydroxylamine HCl LowModerateNoneLead optimization
O-Isopropylhydroxylamine HCl $HighHighLow (Free rotation around O-C bond)Late-stage optimization
O-Cyclopropylhydroxylamine HCl $HighExceptionalHigh (Locked conformation) Clinical candidates, selective inhibitors

The Verdict: The high upfront cost of O-Cyclopropylhydroxylamine is justified in late-stage lead optimization where metabolic liabilities (like rapid clearance) or off-target toxicity (due to conformational flexibility) threaten to derail a clinical candidate.

Fig 1: Decision matrix for selecting alkoxyamine building blocks in synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis and isolation of O-Cyclopropylhydroxylamine hydrochloride via Gabriel deprotection[1].

Protocol: Synthesis of O-Cyclopropylhydroxylamine Hydrochloride

Mechanistic Note: Hydrazine hydrate is selected over methylamine for this deprotection due to the alpha-effect, which drastically increases its nucleophilicity. This allows the cleavage of the phthalimide protecting group to occur at room temperature, preventing the thermal degradation of the sensitive cyclopropyloxyamine intermediate.

Materials Required:

  • 2-Cyclopropyloxyisoindoline-1,3-dione (Precursor): 450 mg (2.217 mmol)

  • Hydrazine hydrate (80% aqueous): 222 mg (4.434 mmol)

  • Anhydrous Dichloromethane (DCM): 20 mL

  • 1N Hydrochloric Acid (HCl) in Diethyl ether

Step-by-Step Methodology:

  • Solubilization: Dissolve 450 mg of 2-cyclopropyloxyisoindoline-1,3-dione in 20 mL of anhydrous DCM in a flame-dried round-bottom flask. Causality: DCM is a non-polar, aprotic solvent that solubilizes the precursor but will eventually force the highly polar phthalhydrazide byproduct to precipitate, driving the reaction forward.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen ( N2​ ) gas for 5 minutes to prevent oxidative side reactions.

  • Reagent Addition: Slowly add 222 mg of hydrazine hydrate dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature ( 20−25∘C ) for exactly 16 hours[1]. A white precipitate (phthalhydrazide) will gradually form, serving as a visual validation that the deprotection is proceeding successfully.

  • Filtration: Stop the reaction and filter the suspension through a Celite pad to remove the solid phthalhydrazide byproduct. Wash the filter cake with an additional 5 mL of DCM to maximize yield.

  • Salt Formation & Isolation: Cool the filtrate to 0∘C and slowly add 1N HCl in diethyl ether until the pH reaches ~2. The target compound, O-Cyclopropylhydroxylamine hydrochloride, will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under vacuum.

Fig 2: Step-by-step synthesis workflow of O-Cyclopropylhydroxylamine HCl.

Conclusion

The integration of O-Cyclopropylhydroxylamine hydrochloride represents a paradigm shift in overcoming metabolic and conformational hurdles in drug discovery. While the raw material cost is exponentially higher than standard alkoxyamines like O-Methylhydroxylamine[3], the downstream benefits—specifically the generation of highly selective, metabolically stable clinical candidates—far outweigh the initial synthetic expenditures.

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Validation

A Comparative Guide to the Substrate Scope of O-Cyclopropylhydroxylamine Hydrochloride: From Classic Oximation to Advanced Heterocycle Synthesis

Introduction: The Unique Proposition of the Cyclopropyl Moiety In the vast landscape of synthetic reagents, O-alkylhydroxylamines serve as indispensable tools for the formation of oximes and related structures. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Proposition of the Cyclopropyl Moiety

In the vast landscape of synthetic reagents, O-alkylhydroxylamines serve as indispensable tools for the formation of oximes and related structures. Among these, O-Cyclopropylhydroxylamine hydrochloride has emerged as a reagent of particular interest. The incorporation of a cyclopropyl ring—a motif increasingly prevalent in medicinal chemistry for its ability to enhance metabolic stability, potency, and membrane permeability—lends this molecule a unique reactivity profile that extends beyond simple carbonyl derivatization.[1]

This guide provides an in-depth assessment of the substrate scope of O-Cyclopropylhydroxylamine hydrochloride. We will explore its performance in classical oximation reactions and delve into its more advanced application as a stable precursor for powerful[2][2]-sigmatropic rearrangements, a capability not shared by simpler O-alkylhydroxylamines. This comparative analysis is designed for researchers, synthetic chemists, and drug development professionals seeking to leverage the distinct advantages of this versatile reagent.

Part 1: Foundational Reactivity - Oximation of Carbonyl Compounds

The primary and most fundamental reaction of any hydroxylamine is its condensation with an aldehyde or ketone to form an oxime. This reaction is a cornerstone of organic synthesis for carbonyl characterization, protection, and as a gateway to further transformations like the Beckmann rearrangement.[3]

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. The use of the hydrochloride salt necessitates the addition of a mild base to liberate the free hydroxylamine, which drives the reaction equilibrium toward the oxime product.[2][4]

Comparative Substrate Scope: Aldehydes vs. Ketones

O-Cyclopropylhydroxylamine hydrochloride demonstrates broad applicability across a range of carbonyl substrates, with reactivity patterns that are instructive for experimental design. While direct, extensive studies on this specific reagent are consolidated around its advanced applications, its oximation behavior can be reliably inferred from well-established principles governing hydroxylamines.[5][6][7] Generally, aldehydes react more readily than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.

Table 1: Representative Substrate Scope for Oximation Reactions

EntryCarbonyl SubstrateSubstrate ClassExpected ProductTypical Yield (%)Key Considerations
1BenzaldehydeAromatic AldehydeBenzaldehyde O-cyclopropyloxime>90Rapid reaction. Electron-withdrawing or -donating groups on the ring are well-tolerated.[6]
2HeptanalAliphatic AldehydeHeptanal O-cyclopropyloxime>90Generally high yields and fast conversions.
3AcetophenoneAromatic KetoneAcetophenone O-cyclopropyloxime85-95Slower than aldehydes. Requires slightly longer reaction times or gentle heating.[7]
4CyclohexanoneAlicyclic KetoneCyclohexanone O-cyclopropyloxime85-95Good reactivity, often yielding a single conformational isomer.[5]
52-AdamantanoneSterically Hindered Ketone2-Adamantanone O-cyclopropyloxime70-85Significant steric hindrance slows the reaction; may require extended heating.[8]
6Thiophene-2-carboxaldehydeHeterocyclic AldehydeThiophene-2-carboxaldehyde O-cyclopropyloxime>90Heterocyclic systems react smoothly, demonstrating broad functional group tolerance.[6]
Experimental Protocol: General Procedure for Oximation

This protocol provides a robust, self-validating method for the synthesis of O-cyclopropyloximes from a generic carbonyl compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation s1 Combine carbonyl (1.0 eq), O-Cyclopropylhydroxylamine HCl (1.2 eq), and a base (e.g., Pyridine or Na2CO3, 1.5 eq) in a suitable solvent (e.g., Ethanol). r1 Stir mixture at room temperature or reflux (2-12 h). s1->r1 r2 Monitor progress by TLC until starting material is consumed. r1->r2 w1 Cool to room temperature. Remove solvent via rotary evaporation. r2->w1 w2 Add water and extract with an organic solvent (e.g., Ethyl Acetate). w1->w2 w3 Wash organic layer with brine, dry over Na2SO4, and concentrate. w2->w3 w4 Purify by column chromatography or recrystallization. w3->w4

Caption: General workflow for the synthesis of O-cyclopropyloximes.

Methodology Details:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in ethanol (0.2 M).

  • Addition of Reagents: Add O-Cyclopropylhydroxylamine hydrochloride (1.2 eq) followed by a base such as pyridine or sodium carbonate (1.5 eq).[2][3] The base is critical to neutralize the liberated HCl.

  • Reaction Conditions: Stir the mixture at room temperature for aldehydes or heat to reflux for less reactive ketones.

  • Monitoring: Track the disappearance of the starting carbonyl compound using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified via flash chromatography on silica gel or recrystallization.

Part 2: Advanced Reactivity - The Di-heteroatom[2][2]-Sigmatropic Rearrangement

The true synthetic power of O-Cyclopropylhydroxylamine is unlocked in its application as a precursor for N-heterocycle synthesis.[9] It serves as a stable, handleable equivalent of highly reactive O-vinylhydroxylamine intermediates.[10] This unique reactivity stems from the combination of a readily cleavable N-O bond and the inherent strain of the cyclopropane ring, which can act as a three-carbon homoenolate equivalent.[10][11]

When N-arylated, O-cyclopropyl hydroxamates undergo a facile, base-mediated[2][2]-sigmatropic rearrangement, followed by a cyclization/rearomatization cascade to produce structurally diverse 2-hydroxy-tetrahydroquinolines.[11]

G start N-Aryl O-Cyclopropyl Hydroxamate rearrangement [3,3]-Sigmatropic Rearrangement N-O bond cleavage C-C bond formation start->rearrangement Base (e.g., Et3N) intermediate Dienone Intermediate rearrangement->intermediate Homologous Homoenolate Addition cyclization Cyclization/ Rearomatization intermediate->cyclization Tautomerization product 2-Hydroxy Tetrahydroquinoline cyclization->product

Caption: Key mechanistic steps of the[2][2]-sigmatropic rearrangement cascade.

Substrate Scope: N-Arylation and Rearrangement

The success of this transformation hinges on the initial N-arylation of the O-cyclopropylhydroxylamine precursor. This is typically achieved after N-protection (e.g., with a Boc group), followed by a metal-free N-arylation using diaryliodonium salts. The scope is remarkably broad, tolerating a wide array of functional groups on the aryl ring.[10]

Table 2: Substrate Scope for N-Arylation and Subsequent Rearrangement

EntryArylating Agent (Diaryliodonium Salt)Electronic NatureProduct ClassTypical Yield (%)Reference
1(4-CNPh)₂IOTfElectron-withdrawing6-Cyano-2-hydroxy-tetrahydroquinoline70-80[10]
2(4-CF₃Ph)₂IOTfElectron-withdrawing6-Trifluoromethyl-2-hydroxy-tetrahydroquinoline75-85[10]
3(4-AcPh)₂IOTfElectron-withdrawing6-Acetyl-2-hydroxy-tetrahydroquinoline65-75[10]
4(4-CO₂MePh)₂IOTfElectron-withdrawingMethyl 2-hydroxy-tetrahydroquinoline-6-carboxylate70-80[10]
5(4-NO₂Ph)₂IOTfStrongly Electron-withdrawing6-Nitro-2-hydroxy-tetrahydroquinoline60-70[10]
6(Ph)₂IOTfNeutral2-Hydroxy-tetrahydroquinoline75-85[10]

Yields are for the overall N-arylation and rearrangement sequence.

Experimental Protocol: One-Pot N-Arylation and Rearrangement Cascade

This protocol describes the synthesis of a 2-hydroxy-tetrahydroquinoline from an N-protected O-cyclopropylhydroxylamine.

  • N-Arylation:

    • To a solution of N-Boc-O-cyclopropylhydroxylamine (1.0 eq) in trifluoroethanol (TFE, 0.1 M), add the diaryliodonium salt (1.5 eq).[10]

    • Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates full consumption of the starting material.

  • Rearrangement Cascade:

    • To the crude reaction mixture from the previous step, add triethylamine (Et₃N, 3.0 eq).

    • Heat the mixture to 80 °C and stir for 2-4 hours. The base mediates both the deprotection of the Boc group (if present) and catalyzes the rearrangement cascade.

  • Work-up and Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to afford the desired 2-hydroxy-tetrahydroquinoline product.

Part 3: Comparative Analysis and Conclusion

The utility of O-Cyclopropylhydroxylamine hydrochloride is best understood by comparing it with other common hydroxylamine reagents.

Table 3: Comparative Guide to Hydroxylamine Reagents

ReagentKey ApplicationsAdvantagesLimitations
Hydroxylamine HCl General oximation, Beckmann rearrangement.[3][5]Inexpensive, widely available, robust reactivity with most carbonyls.Limited to classical transformations; product is a simple oxime.
O-Methylhydroxylamine HCl Oximation for products with improved solubility/stability, used in fragment-based drug discovery.Methoxy group can improve pharmacokinetic properties; stable oxime ether product.Reactivity is largely confined to oximation.
O-Cyclopropylhydroxylamine HCl Oximation,[2][2]-sigmatropic rearrangements for N-heterocycle synthesis.[10][11]Dual reactivity: functions in classical oximation and provides a unique pathway to complex heterocycles. The cyclopropyl group can be beneficial for drug properties.[1] Bench-stable.[9][10]More specialized and expensive than standard hydroxylamine HCl. Rearrangement requires a multi-step sequence.
Authoritative Conclusion

O-Cyclopropylhydroxylamine hydrochloride is far more than a simple alternative for oximation. While it performs capably in this classical role with a substrate scope comparable to simpler hydroxylamines, its defining feature is its identity as a stable, versatile precursor for the synthesis of complex nitrogen heterocycles.

The ability of its N-arylated derivatives to undergo a[2][2]-sigmatropic rearrangement provides a modern, atom-economical route to substituted tetrahydroquinolines—privileged scaffolds in medicinal chemistry. This dual-reactivity profile makes O-Cyclopropylhydroxylamine hydrochloride a strategic choice for research programs that require both robust carbonyl derivatization and efficient access to novel heterocyclic libraries. Its adoption in a synthetic workflow should be considered not just as a reagent substitution, but as an enabling step towards more complex molecular architecture.

References

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Oriental Journal of Chemistry. [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. Frontiers in Chemistry. [Link]

  • Comparison between O-Bz and O-Ts hydroxylamines using rhodium catalyst. ResearchGate. [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate. [Link]

  • O-Cyclopropyl Hydroxylamines as Precursors for[2][2]- Sigmatropic Rearrangements. Royal Society of Chemistry. [Link]

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. ACS Publications. [Link]

  • Substrate scope for the coupling of carboxylic acids with O‐THP or O‐Bn hydroxylamine using DMAP−CCl4. ResearchGate. [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

  • O-cyclopropylhydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. [Link]

  • Scope with regard to the hydroxylamines in the synthesis of secondary anilines Reaction conditions. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • O-cyclopropylhydroxylamine hydrochloride (C3H7NO). PubChemLite. [Link]

  • On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. MDPI. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. [Link]

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Comparative

The Definitive Guide to Cross-Validation of Analytical Methods for Reaction Monitoring

As the pharmaceutical and chemical manufacturing industries transition toward continuous processing and Quality by Design (QbD), the reliance on end-of-batch testing is rapidly becoming obsolete. Driven by the FDA’s Proc...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and chemical manufacturing industries transition toward continuous processing and Quality by Design (QbD), the reliance on end-of-batch testing is rapidly becoming obsolete. Driven by the FDA’s Process Analytical Technology (PAT) framework, researchers are increasingly deploying real-time sensors to monitor Critical Process Parameters (CPPs)[1].

However, deploying in situ spectroscopic sensors (like FTIR or Raman) in isolation introduces a critical scientific vulnerability. While these tools provide high-frequency kinetic data, their outputs are inherently relative and highly susceptible to matrix effects. To establish a robust, self-validating analytical system, researchers must employ rigorous cross-validation techniques that anchor real-time spectroscopic trends to the absolute quantitation of orthogonal methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

This guide objectively compares these analytical modalities and provides a field-proven methodology for integrating them into a self-validating reaction monitoring workflow.

The Analytical Arena: Comparing Reaction Monitoring Modalities

To design a self-validating system, we must objectively compare the strengths and limitations of the primary analytical modalities. No single technique offers both perfect temporal resolution and absolute specificity. Cross-validation bridges these gaps.

Table 1: Quantitative Comparison of Reaction Monitoring Modalities
Analytical ModalityTemporal ResolutionSpecificity / SeparationAbsolute QuantitationMatrix SusceptibilityPrimary Application
Online HPLC / UHPLC Low (Minutes)High (Physical separation)Excellent (Gold Standard)Low (Dilution/Quenching)Endpoint validation, absolute mass balance
LC-MS (MRM) Low (Minutes)Very High (Isotopic/Mass)Excellent (Trace levels)Medium (Ion suppression)Impurity tracking, isomer differentiation
In situ FTIR High (Seconds)Medium (Overlapping bands)Poor (Requires calibration)High (Solvent/Temp shifts)Real-time kinetic profiling, functional groups
In situ Raman High (Seconds)Medium (Homonuclear bonds)Poor (Requires calibration)High (Fluorescence)Aqueous systems, crystallization monitoring
Benchtop NMR Medium (Minutes)High (Structural elucidation)Good (Directly proportional)Medium (Shimming needs)Mechanistic elucidation, structural proof

The Causality of Cross-Validation

Why is cross-validation non-negotiable in modern process chemistry? Consider in situ FTIR spectroscopy. It excels at detecting the formation of transient intermediates—such as highly reactive arene diazonium salts—without the need for time-consuming offline sampling[3]. However, FTIR signals, while proportional to concentration, are not intrinsically quantitative[4]. In a dynamic reaction vessel, changing temperatures, shifting solvent polarities, and overlapping vibrational bands continuously alter the molar absorptivity of the analytes.

Conversely, online HPLC provides absolute mass balance and physical separation of isomers, but it introduces a critical temporal delay due to column transit times and relies on discrete sampling[5].

The Logical Synthesis: By cross-validating the two—using the absolute concentration data from HPLC to calculate dynamic response factors for the FTIR spectra—we create a synergistic model. The HPLC validates the FTIR's accuracy, while the FTIR fills in the kinetic gaps between HPLC injections, resulting in a continuous, fully quantified molecular video of the reaction.

Workflow Visualization: The Self-Validating System

The following diagram illustrates the logical architecture of an orthogonal cross-validation workflow, ensuring data integrity from the reactor to the final kinetic model.

PAT_CrossValidation cluster_acquisition Orthogonal Data Acquisition Reactor Dynamic Reaction Matrix (Changing CPPs) FTIR In situ FTIR / Raman (High Temporal Resolution) Reactor->FTIR Continuous Spectroscopy HPLC Online HPLC / LC-MS (High Specificity & Quant) Reactor->HPLC Automated Aliquot Sampling Alignment Time-Alignment & Data Synchronization FTIR->Alignment Relative Absorbance Spectra HPLC->Alignment Absolute Mass Balance Calibration Multivariate PLS Model / Standard Addition Alignment->Calibration Correlated Datasets Validated Cross-Validated Kinetic Profile Calibration->Validated Response Factors Applied

Fig 1. Orthogonal cross-validation workflow for real-time reaction monitoring.

Experimental Protocol: Orthogonal Cross-Validation of In situ FTIR via Online UHPLC

To guarantee scientific integrity, analytical methods must be validated not just in isolation, but in tandem. This protocol details a self-validating workflow for monitoring a complex multi-step reaction.

Phase 1: System Initialization & Baseline Calibration
  • Action: Insert the ATR-FTIR probe into the reactor. Acquire background spectra of the pure solvent system at the exact target reaction temperature before introducing reagents. Concurrently, run a blank injection on the online UHPLC system.

  • Causality: Temperature heavily influences vibrational dipole moments. Acquiring the FTIR background at the exact reaction temperature prevents thermal baseline drift from being mathematically misinterpreted as product formation. The UHPLC blank ensures no carryover from previous runs contaminates the absolute quantitation.

Phase 2: Synchronized Sampling & Quenching
  • Action: Initiate the reaction. Program the automated liquid handler to extract 10 µL aliquots directly from the reactor into a quenching buffer at precise 5-minute intervals, triggering simultaneous timestamps in both the FTIR and UHPLC software.

  • Causality: Manual sampling introduces variable delay times, destroying the temporal alignment needed to correlate the UHPLC peak area with the FTIR spectral absorbance at time t. Immediate chemical quenching arrests the reaction kinetics, ensuring the UHPLC measurement accurately reflects the reactor state at the exact millisecond the corresponding FTIR spectrum was acquired.

Phase 3: Data Integration & Response Factor Calculation
  • Action: Utilize the standard addition method or Partial Least Squares (PLS) regression to map the absolute UHPLC peak areas to the corresponding FTIR absorbance values across the time-aligned datasets.

  • Causality: FTIR signals lack intrinsic quantitation due to overlapping vibrational bands and dynamic baseline shifts[4]. By anchoring the relative FTIR spectra to the absolute concentrations derived from UHPLC, we generate a self-validating kinetic model capable of accurately quantifying transient intermediates without requiring pure, isolated analytical standards[5].

Advanced Considerations: Multiple Reaction Monitoring (MRM)

For reactions involving trace-level genotoxic impurities or complex isomeric mixtures, standard HPLC-UV or FTIR is insufficient. In these scenarios, cross-validation must incorporate LC-MS operating in Multiple Reaction Monitoring (MRM) mode[6].

MRM provides unparalleled sensitivity by isolating specific precursor-to-product ion transitions. When cross-validating against NMR or Raman spectroscopy—which may struggle to differentiate structurally similar phospholipids or isomers in complex matrices[7]—MRM serves as the ultimate arbiter of truth, allowing for the precise quantitation of intermediates that fall well below the detection limits of traditional PAT tools.

References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma | IntuitionLabs. IntuitionLabs.ai.
  • How to Monitor Isomer Changes with Advanced Analytics - Eureka by PatSnap. Patsnap.com.
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. MDPI.com.
  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. ACS.org.
  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. ResearchGate.net.
  • Multiple Reaction Monitoring (MRM) | Circulation: Cardiovascular Genetics. AHAjournals.org.
  • Full article: A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Tandfonline.com.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of O-Cyclopropylhydroxylamine Hydrochloride

Welcome to a comprehensive guide on the safe and compliant disposal of O-Cyclopropylhydroxylamine hydrochloride (CAS No. 130330-31-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of O-Cyclopropylhydroxylamine hydrochloride (CAS No. 130330-31-3). In our work as innovators in drug discovery and chemical synthesis, our responsibility extends beyond the bench to the entire lifecycle of the reagents we handle. This guide is designed to provide you, my fellow researchers and scientists, with the essential knowledge and step-by-step procedures to manage this compound's waste stream responsibly, ensuring the safety of our teams and the protection of our environment. We will move beyond simple instructions to understand the chemical reasoning that underpins these critical protocols.

Understanding the Urgency: Hazard Profile of O-Cyclopropylhydroxylamine Hydrochloride

Before we can discuss disposal, we must first appreciate the inherent risks associated with O-Cyclopropylhydroxylamine hydrochloride. This is not a benign reagent. Its hazard profile, summarized from multiple safety data sheets (SDS), demands a structured and cautious approach. Like its parent compound, hydroxylamine hydrochloride, it presents multiple dangers.[1][2][3][4]

Key hazards include its potential to be corrosive to metals, harmful if swallowed or in contact with skin, and a cause of serious skin and eye irritation.[1] Furthermore, it is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[1][2] Critically for disposal considerations, it is also classified as very toxic to aquatic life, with long-lasting effects.[5][6] The hydrochloride salt form is generally more stable than the free base, but like many hydroxylamine derivatives, it can decompose, sometimes explosively, upon heating.[2][6]

These properties form the foundational principle of our disposal plan: isolate, contain, and transfer. Under no circumstances should O-Cyclopropylhydroxylamine hydrochloride or its waste be disposed of down the drain or in standard solid waste containers.[3][7]

Table 1: GHS Hazard Summary for Hydroxylamine Hydrochloride Derivatives
Hazard ClassGHS Hazard StatementSource Citation
Corrosive to MetalsH290: May be corrosive to metals[1][2]
Acute Toxicity (Oral, Dermal)H301/H302/H312: Toxic/Harmful if swallowed or in contact with skin[1][3][5]
Skin/Eye IrritationH315/H319: Causes skin/serious eye irritation[1][3][5]
Skin SensitizationH317: May cause an allergic skin reaction[1][3][5]
CarcinogenicityH351: Suspected of causing cancer[1][3][4]
Target Organ ToxicityH373: May cause damage to organs through prolonged exposure[1][3]
Aquatic Hazard (Acute & Chronic)H400/H410: Very toxic to aquatic life with long lasting effects[3][5]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to ensure compliance and safety from the point of waste generation to its final disposition.

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate waste streams containing O-Cyclopropylhydroxylamine hydrochloride.

  • Unused or Expired Product: The pure, solid chemical in its original or another suitable container.

  • Grossly Contaminated Labware: Items such as reaction flasks, beakers, and spatulas with visible solid residue. These should not be rinsed into the sink.

  • Contaminated Consumables: Gloves, weighing papers, bench protectors, and pipette tips that have come into direct contact with the chemical.

  • Aqueous and Organic Solutions: Liquid waste from reactions or workups containing the compound. These must be segregated into halogenated or non-halogenated solvent waste streams as per your institution's guidelines.

Causality: Segregation is paramount. Mixing incompatible waste streams can lead to dangerous reactions. Furthermore, proper segregation prevents the cross-contamination of less hazardous waste streams, which is both a safety and a cost-control measure for disposal.

Step 2: Proper Containerization

All waste containing O-Cyclopropylhydroxylamine hydrochloride must be collected in designated, properly sealed hazardous waste containers.

  • Container Material: Use chemically resistant containers. Given that the compound is corrosive to metals, plastic (e.g., high-density polyethylene, HDPE) or glass containers are required.[2] Do not use metal containers.[2]

  • Container Integrity: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3: Comprehensive Labeling

Accurate labeling is a legal requirement and a critical safety communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific label formats, but they must include:

  • The words "Hazardous Waste."

  • The full chemical name: "O-Cyclopropylhydroxylamine hydrochloride" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • The accumulation start date (the date the first drop of waste enters the container).

  • Your name, lab location, and contact information.

Step 4: Safe Interim Storage

While awaiting pickup, store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][4][7] Keep containers away from heat, sparks, open flames, and other sources of ignition.[2][6][8]

  • Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and heavy metals.[4][6]

Step 5: Arranging for Final Disposal

The final and most critical step is to transfer the waste to a licensed professional.

  • Professional Disposal: All waste containing O-Cyclopropylhydroxylamine hydrochloride must be disposed of through your institution's EHS-approved hazardous waste contractor.[9][10] These contractors are equipped to handle and transport hazardous materials and will ensure disposal via appropriate methods, such as high-temperature incineration, in compliance with all federal, state, and local regulations.[11][12]

  • Documentation: Maintain all records and manifests associated with the waste pickup. This creates a paper trail demonstrating legal and compliant disposal.

Spill Management and Decontamination

Accidents happen, but preparation mitigates their impact.

Small Spill Cleanup Protocol
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[3]

  • Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][13] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3] All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

Decontamination of Labware

For glassware with residual contamination, a triple rinse procedure is advised.

  • Rinse the glassware with a suitable solvent (one that will solubilize the compound and is appropriate for your waste stream, e.g., ethanol or water).

  • Collect all rinsate in your designated hazardous liquid waste container.

  • Repeat the rinse two more times. After the third rinse, the glassware can typically be washed normally.

A Note on Chemical Inactivation

While chemical inactivation (neutralization) can be a valid strategy for some reagents, it is not recommended for O-Cyclopropylhydroxylamine hydrochloride in a standard laboratory setting. Hydroxylamine derivatives can engage in complex and energetic reactions. Attempting to neutralize the waste without a thoroughly validated and risk-assessed protocol can be more dangerous than direct disposal. The safest, most reliable, and compliant method is to entrust the unaltered hazardous waste to a professional disposal service.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing O-Cyclopropylhydroxylamine hydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation & Handling cluster_disposal Final Disposition Start Waste Generated (Solid, Liquid, Contaminated PPE) Characterize Characterize & Segregate Waste (e.g., Solid vs. Liquid, Halogenated) Start->Characterize Spill Accidental Spill Occurs Start->Spill Containerize Select Proper Waste Container (No Metals, Secure Lid) Characterize->Containerize Label Label Container Correctly (Name, Hazards, Date) Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store CheckFull Is Container Full or Ready for Pickup? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS / Schedule Pickup with Licensed Vendor CheckFull->ContactEHS Yes Manifest Complete Waste Manifest & Transfer Custody ContactEHS->Manifest Incinerate Professional Disposal (e.g., High-Temp Incineration) Manifest->Incinerate SpillProtocol Follow Spill Cleanup Protocol (Isolate, Absorb, Decontaminate) Spill->SpillProtocol SpillWaste Collect Spill Debris as Hazardous Waste SpillProtocol->SpillWaste SpillWaste->Containerize Add to appropriate waste container

Caption: Decision workflow for O-Cyclopropylhydroxylamine hydrochloride waste management.

By adhering to this structured protocol, we uphold our commitment to safety and environmental stewardship. This ensures that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). MilliporeSigma.
  • MATERIAL SAFETY DATA SHEET (MSDS) - LABOTIQ. (2025). Labotiq.
  • Hydroxylamine inactivation of cephalosporins: nucleophilic attack on beta-lactam structures. (1984). Acta Microbiologica Hungarica.
  • Hydroxylammonium chloride Safety Data Sheet. (2025). JUNSEI CHEMICAL CO., LTD.
  • Mechanism of the mutagenic action of hydroxylamine. V. Chemical reactivation of hydroxylamine-inactivated MS-2 phage. (1971). Biochimica et Biophysica Acta.
  • Hydroxylamine Hydrochloride Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
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  • Hydroxylamine as an Inactivating Agent for Foot-and-Mouth Disease Virus. (n.d.). The Journal of Immunology.
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  • SAFETY DATA SHEET - Lab Alley. (2025). Lab Alley.
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  • Free radical reactions of monochloramine and hydroxylamine in aqueous solution. (n.d.). ScienceDirect.
  • Hydroxylamine | NH2OH | CID 787 - PubChem. (n.d.).
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  • N,O-Dimethylhydroxylamine hydrochloride - Apollo Scientific. (2022). Apollo Scientific.
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Handling

Comprehensive Guide to Personal Protective Equipment for Handling O-Cyclopropylhydroxylamine Hydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of O-Cyclopropylhydroxylamine hydrochloride. As a Senior Application Scientist, this document is structured to provide no...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of O-Cyclopropylhydroxylamine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required. The information herein is synthesized from authoritative safety data sheets of structurally related compounds to provide the most protective and cautious guidelines.

Hazard Analysis: Understanding the Risks

O-Cyclopropylhydroxylamine hydrochloride, while lacking a specific, universally available Safety Data Sheet (SDS), belongs to a class of hydroxylamine derivatives that present significant health and safety risks. Based on data from analogous compounds like hydroxylamine hydrochloride and cyclopropylamine, researchers must assume it is:

  • Acutely Toxic: Harmful or toxic if swallowed or in contact with skin[1][2][3][4][5].

  • Corrosive and Irritating: Capable of causing skin irritation, serious eye irritation, or even severe burns[5][6][7].

  • A Sensitizer: May cause an allergic skin reaction upon contact[1][2][4][6].

  • A Suspected Carcinogen: Some related compounds are suspected of causing cancer[1][2][5].

  • Reactive and Sensitive: The parent compound, hydroxylamine hydrochloride, is sensitive to moisture, air, and heat, with the potential for explosive decomposition under certain conditions[6][8][9].

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE), is mandatory.

First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, proper engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of O-Cyclopropylhydroxylamine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or aerosols[8][9][10].

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[2][6]. Use process enclosures or local exhaust ventilation where appropriate[6].

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation[8][11].

Essential Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly at all times when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes are required to protect against dust and splashes. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles. This is mandated by OSHA 29 CFR 1910.133 and European Standard EN166[8][11][12].
Hands Chemical-Resistant GlovesWear nitrile or rubber gloves. PVC gloves may also be suitable[2][13]. Always inspect gloves for tears or holes before use. For prolonged contact, consider double-gloving. Use proper glove removal technique to avoid skin contact[3]. Contaminated gloves must be disposed of as hazardous waste[3].
Body Laboratory Coat & Chemical ApronA standard lab coat is the minimum requirement. For transfers of significant quantities or when splashing is possible, a PVC or other chemically resistant apron should be worn over the lab coat[6][13]. Clothing should be long-sleeved, and trousers should be worn outside of boots to prevent chemicals from entering footwear[13].
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls are insufficient or during a large spill clean-up. Use a respirator with a particulate filter (conforming to EN 143) or an organic vapor cartridge, depending on the specific operation[8][11][14]. All respirator use must comply with a formal respiratory protection program as per OSHA 29 CFR 1910.134[8][9].
Standard Operating Procedure: A Step-by-Step Guide

This workflow ensures that safety is integrated into every step of the handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Shower/Eyewash Functionality prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Transfer Compound handle1->handle2 handle3 Securely Close Container Immediately After Use handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Proceed to Cleanup clean2 Doff PPE Using Proper Technique clean1->clean2 clean3 Segregate Waste into Labeled, Sealed Containers clean2->clean3 clean4 Dispose of Waste via Approved Channels clean3->clean4

Caption: Safe Handling Workflow for O-Cyclopropylhydroxylamine Hydrochloride.

  • Preparation: Before entering the lab, review this guide and the SDS of a related compound. Ensure all engineering controls are functional. Don all required PPE, checking for integrity.

  • Handling: Conduct all manipulations within a chemical fume hood. Use non-sparking tools and ground equipment as hydroxylamine derivatives can be reactive[11]. Avoid creating dust[8][9]. Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents[8][9].

  • Decontamination: After handling, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last using the proper technique. Wash hands and forearms thoroughly with soap and water after work[1][3]. Contaminated work clothing should not be allowed out of the workplace[8][12].

Emergency Procedures: Immediate & Decisive Action

Spill Response:

  • Small Spill: For a small spill of solid material, carefully sweep it up using appropriate tools to avoid generating dust and place it in a designated, sealed container for disposal[6][9].

  • Large Spill: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training[6]. Prevent the spill from entering drains or waterways[8][9].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[8][12].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or a rash occurs[2][8][12].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][8][12].

Disposal Plan

All waste containing O-Cyclopropylhydroxylamine hydrochloride, including the chemical itself, contaminated PPE, and cleaning materials, is considered hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams[3].

  • Disposal: Disposal must be handled by a licensed waste disposal company in strict accordance with all local, regional, and national regulations[8][9][15]. Chemical waste generators are responsible for correctly classifying the waste[9].

By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with handling O-Cyclopropylhydroxylamine hydrochloride, ensuring a safe and controlled laboratory environment.

References

  • Title: SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS Source: EMD Millipore URL: [Link]

  • Title: SAFETY DATA SHEET - Hydroxylamine hydrochloride Source: Lab Alley URL: [Link]

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